2-(5-Methoxy-1H-indol-3-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(5-8)7(6-13-10)4-11(12)14/h2-3,5-6,13H,4H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLKIWPGSGBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293355 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2452-25-7 | |
| Record name | NSC88879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical exploration of 2-(5-methoxy-1H-indol-3-yl)acetamide, a molecule of interest at the intersection of indole chemistry and neuroactive compounds. While direct evidence for the natural occurrence and established biosynthetic pathway of this specific acetamide is not prevalent in current scientific literature, its structural similarity to well-characterized natural products, such as melatonin and auxin, allows for the formulation of a robust hypothetical framework for its investigation. This guide will delve into the potential natural sources, propose a putative biosynthetic pathway, and provide detailed experimental methodologies for its exploration.
Introduction: The Enigmatic Status of this compound
This compound is an indole derivative with a methoxy group at the 5-position and an acetamide side chain at the 3-position. Its core structure is reminiscent of several biologically significant molecules. The indole ring system is a foundational scaffold for a vast array of natural products with diverse pharmacological activities. The 5-methoxyindole moiety is a hallmark of melatonin and related neurohormones, suggesting potential interactions with similar biological targets.
Currently, this compound is primarily documented as a commercially available chemical compound. However, its structural relationship to key biomolecules warrants a thorough investigation into its potential as a yet-undiscovered natural product. This guide serves as a foundational resource for researchers embarking on such an endeavor.
Postulated Natural Sources: A Trail of Biosynthetic Precursors
The search for natural sources of this compound should be guided by the known distribution of its potential precursors. The biosynthesis of indole-containing compounds universally originates from the amino acid tryptophan. Therefore, organisms rich in tryptophan-derived metabolites are logical starting points for investigation.
Table 1: Potential Organismal Sources for Investigation
| Organism Type | Rationale | Key Precursors Present |
| Plants | Plants synthesize a vast array of indole alkaloids and phytohormones. The machinery for both indoleamine and indoleacetamide synthesis exists in various plant species.[1][2][3] | Tryptophan, Tryptamine, Serotonin, 5-Methoxytryptamine, Indole-3-acetamide[1][3][4] |
| Animals | The pineal gland and other tissues in animals are sites of melatonin biosynthesis, indicating the presence of the necessary enzymes to produce 5-methoxyindoles.[5][6][7] | Tryptophan, Serotonin, N-acetylserotonin, Melatonin[5][7] |
| Fungi | Certain fungi are known to produce indole-containing secondary metabolites, including tryptamine derivatives.[8][9] | Tryptophan, Tryptamine[8] |
| Bacteria | Some bacteria possess pathways for the synthesis of indole-3-acetamide as an intermediate in auxin biosynthesis.[9][10] | Tryptophan, Indole-3-acetamide[9][10] |
A Proposed Biosynthetic Pathway: Integrating Melatonin and Auxin Synthesis Logic
Based on established biochemical transformations of indoles, a plausible biosynthetic pathway for this compound can be proposed. This hypothetical pathway initiates from L-tryptophan and diverges into two potential routes.
The Tryptamine-Dependent Route
This proposed pathway leverages enzymes from the melatonin biosynthetic cascade to generate the 5-methoxyindole core, followed by a key enzymatic step to form the acetamide side chain.
Diagram 1: Proposed Tryptamine-Dependent Biosynthetic Pathway
Caption: An alternative hypothetical pathway involving the initial formation of indole-3-acetamide followed by hydroxylation and methylation.
Experimental Workflows for Discovery and Elucidation
The validation of the natural occurrence and biosynthetic pathway of this compound requires a multi-faceted experimental approach.
Protocol for Extraction and Identification from Natural Sources
This protocol outlines a general procedure for the extraction and sensitive detection of the target compound from biological matrices.
Step 1: Sample Collection and Preparation
-
Collect fresh or flash-frozen tissue from candidate organisms (see Table 1).
-
Homogenize the tissue in a suitable solvent, such as methanol or ethyl acetate, often in the presence of an antioxidant like ascorbic acid to prevent degradation of indole compounds.
Step 2: Liquid-Liquid Extraction
-
Perform a series of liquid-liquid extractions to partition the compounds of interest. An acidic aqueous wash can remove basic compounds, followed by extraction into an organic solvent at a neutral pH.
Step 3: Solid-Phase Extraction (SPE) Cleanup
-
Utilize a C18 or mixed-mode SPE cartridge to further purify the extract and remove interfering substances.
Step 4: Analytical Detection
-
Employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for sensitive and specific detection.
-
HPLC Column: A C18 reversed-phase column is suitable for separating indole derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode, with precursor and product ion pairs specific to this compound.
-
Diagram 3: Experimental Workflow for Identification
Caption: A streamlined workflow for the extraction and identification of this compound from biological samples.
Isotopic Labeling to Trace Biosynthesis
To elucidate the biosynthetic pathway, stable isotope-labeled precursors can be administered to the organism of interest.
Experimental Design:
-
Culture the organism (e.g., plant seedlings, cell culture) in a medium supplemented with a labeled precursor, such as ¹³C₆-L-tryptophan or ¹⁵N-L-tryptophan.
-
After a defined incubation period, harvest the biological material and perform the extraction and analysis as described in section 4.1.
-
Monitor for the incorporation of the isotopic label into this compound using mass spectrometry. The mass shift in the resulting molecule will confirm its biosynthesis from the provided precursor.
Conclusion and Future Directions
While the natural occurrence of this compound remains to be definitively established, its structural relationship to vital biomolecules provides a strong impetus for its investigation. The proposed biosynthetic pathways, drawing parallels from melatonin and auxin synthesis, offer a logical framework for this exploration. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake the discovery and characterization of this intriguing indole derivative in the natural world. Future research should focus on screening a wide variety of organisms, particularly those known for their rich indole alkaloid content. Should this compound be identified as a natural product, subsequent studies should aim to isolate and characterize the enzymes responsible for its biosynthesis, potentially revealing novel biochemical transformations.
References
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PubChem Compound Summary for CID 473254, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. [Link]
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Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. (2022). Synthetic and Systems Biotechnology. [Link]
- Synthesis method of N-acetyl-5-methoxy tryptamine.
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The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants. (2004). Planta. [Link]
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Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. (2021). Antioxidants. [Link]
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Indole-3-acetamide-dependent auxin biosynthesis: A widely distributed way of indole-3-acetic acid production? (2010). ResearchGate. [Link]
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Day-night rhythm of 5-methoxytryptamine biosynthesis in the hamster pineal gland. (1990). Journal of Endocrinology. [Link]
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Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. (2018). Journal of Experimental Botany. [Link]
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Biosynthetic Pathway and the Potential Role of Melatonin at Different Abiotic Stressors and Developmental Stages in Tolypocladium guangdongense. (2021). Frontiers in Microbiology. [Link]
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On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. (2015). Journal of Pineal Research. [Link]
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Melatonin biosynthesis and signal transduction in plants in response to environmental conditions. (2022). Journal of Experimental Botany. [Link]
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Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (2021). MDPI. [Link]
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Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? (2010). European Journal of Cell Biology. [Link]
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Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. (2022). Synthetic and Systems Biotechnology. [Link]
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Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). ACS Omega. [Link]
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An In-Depth Technical Guide on the Endogenous Roles of 2-(5-Methoxy-1H-indol-3-yl)acetamide in Mammals
Abstract
This technical guide provides a comprehensive exploration of 2-(5-methoxy-1H-indol-3-yl)acetamide, a methoxylated indoleamine structurally related to the well-characterized neurohormone melatonin. While direct evidence for its endogenous synthesis and specific physiological roles in mammals remains an emerging area of research, this document synthesizes current knowledge on its potential origins, metabolism, and putative functions. Drawing parallels with its close structural analogs, indole-3-acetamide and melatonin, we delve into its likely involvement in the intricate network of tryptophan metabolism. This guide is intended for researchers, scientists, and drug development professionals investigating novel bioactive molecules and their therapeutic potential.
Introduction: Unveiling a Novel Endogenous Indoleamine
The landscape of endogenous signaling molecules is in a constant state of expansion, with novel compounds and pathways continually being discovered. Within the diverse family of indoleamines, derived from the essential amino acid tryptophan, melatonin (N-acetyl-5-methoxytryptamine) has long been a focal point of research due to its pivotal role in regulating circadian rhythms and its potent antioxidant properties. This guide, however, turns the spotlight on a lesser-known yet structurally intriguing relative: this compound, more systematically named 5-methoxyindole-3-acetamide.
While not as extensively studied as melatonin, the chemical structure of 5-methoxyindole-3-acetamide suggests a potential role as a bioactive molecule within the complex web of tryptophan metabolism. Its core indole structure, shared with serotonin and melatonin, hints at the possibility of neurological and immunomodulatory functions. The presence of the 5-methoxy group, a hallmark of melatonin, further fuels speculation about its involvement in similar physiological processes.
This guide will navigate the current understanding of this molecule, from its potential biosynthetic origins, including the intriguing possibility of production by the gut microbiota, to its likely metabolic fate and inferred physiological significance. By examining the established roles of its structural neighbors, we aim to provide a foundational understanding for future research into this promising endogenous compound.
Biochemical Profile: Biosynthesis and Metabolism
The endogenous presence of 5-methoxyindole-3-acetamide in mammals is not yet definitively established through direct detection in tissues or fluids. However, its chemical structure allows for informed speculation on its potential biosynthetic and metabolic pathways, primarily linked to tryptophan metabolism and the activity of the gut microbiome.
Putative Biosynthesis
The biosynthesis of 5-methoxyindole-3-acetamide is likely to follow pathways analogous to those of other indoleamines. Two primary routes are considered:
-
The Indole-3-Acetamide (IAM) Pathway: This pathway is well-documented in bacteria and fungi, including species that reside in the mammalian gut. It involves the conversion of tryptophan to indole-3-acetamide (IAM). Given the established production of IAM by gut microbiota, it is plausible that a subsequent methoxylation step could yield 5-methoxyindole-3-acetamide. The enzyme responsible for this methoxylation in mammals would likely be hydroxyindole-O-methyltransferase (HIOMT), the same enzyme that converts N-acetylserotonin to melatonin.
-
Alternative Tryptophan Metabolic Routes: Tryptophan undergoes extensive metabolism in mammals, leading to the production of a vast array of bioactive molecules. It is conceivable that 5-methoxyindole-3-acetamide could arise as a minor metabolite through less-characterized enzymatic reactions within mammalian cells.
Figure 1: Proposed biosynthetic and metabolic pathways for this compound.
Anticipated Metabolism
Once formed, 5-methoxyindole-3-acetamide is expected to be metabolized, primarily through hydrolysis of the acetamide group to form 5-methoxyindole-3-acetic acid (5-MIAA). This conversion would likely be catalyzed by an amidohydrolase enzyme. Indeed, 5-MIAA has been identified and quantified in human urine, lending support to the existence of a metabolic pathway that generates 5-methoxyindoles.[1] The daily excretion of 5-MIAA does not appear to correlate with that of the major melatonin metabolite, 6-hydroxymelatonin, suggesting that a significant portion of urinary 5-MIAA may not be derived from melatonin.[2]
Physiological and Pathophysiological Roles: An Inferential Analysis
Direct studies on the physiological effects of 5-methoxyindole-3-acetamide in mammals are currently lacking. However, by examining the known functions of its close structural and metabolic relatives, indole-3-acetic acid (IAA) and 5-methoxyindole-3-acetic acid (5-MIAA), we can infer its potential roles.
Immunomodulation and Intestinal Homeostasis
Indole-3-acetic acid (IAA), the non-methoxylated analog of the presumed metabolite of our topic compound, is a well-established product of gut microbiota tryptophan metabolism.[3][4] It has been shown to play a significant role in modulating intestinal homeostasis and immune responses.[5] IAA can attenuate inflammatory responses and enhance the intestinal barrier function.[4] Given this, it is reasonable to hypothesize that 5-methoxyindole-3-acetamide, either directly or through its conversion to 5-MIAA, could exert similar immunomodulatory and gut-protective effects.
Neurological Activity
The structural resemblance of 5-methoxyindole-3-acetamide to melatonin and serotonin strongly suggests potential neurological activity. The 5-methoxyindole moiety is a key feature of molecules that interact with melatonin receptors.[5] Furthermore, 5-MIAA is utilized in neuroscience research to investigate neurotransmitter activity and its potential therapeutic applications for neurological disorders.[6] Therefore, 5-methoxyindole-3-acetamide could act as a neuromodulator, influencing neuronal function and potentially impacting mood, sleep, and cognitive processes.
Analytical Methodologies: Detection and Quantification
The reliable detection and quantification of 5-methoxyindole-3-acetamide in biological matrices are crucial for elucidating its endogenous roles. Given its chemical nature as a small indoleamine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most suitable analytical technique.
Sample Preparation: Solid-Phase Extraction
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest from complex biological samples such as plasma, urine, or tissue homogenates.
Protocol for Solid-Phase Extraction (SPE) of Indoleamines:
-
Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of plasma) with an equal volume of 0.1 M HCl. Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the retained indoleamines with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 1: LC-MS/MS Parameters for Indoleamine Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 5-methoxyindole-3-acetamide | To be determined using a synthesized standard |
| Product Ions (m/z) for 5-methoxyindole-3-acetamide | To be determined using a synthesized standard |
Note: The development of a specific MRM method requires a synthesized analytical standard of 5-methoxyindole-3-acetamide to determine its unique precursor and product ions.
Figure 2: Workflow for the analysis of this compound in biological samples.
Therapeutic Potential and Future Research Directions
The exploration of this compound opens up exciting avenues for both basic and translational research. Its potential as an endogenous signaling molecule warrants a concerted effort to definitively establish its presence in mammals and to elucidate its physiological functions.
Potential Therapeutic Applications
Based on the inferred roles discussed in this guide, 5-methoxyindole-3-acetamide and its derivatives could hold therapeutic promise in several areas:
-
Inflammatory Bowel Disease (IBD): Its potential immunomodulatory and gut barrier-protective effects make it a candidate for investigation in the context of IBD and other inflammatory conditions of the gastrointestinal tract.
-
Neurological and Psychiatric Disorders: As a potential neuromodulator, it could be explored for its therapeutic utility in disorders related to serotonergic and melatonergic dysfunction, such as depression, anxiety, and sleep disorders.
-
Neurodegenerative Diseases: The antioxidant properties associated with the indoleamine scaffold suggest a potential neuroprotective role, which could be relevant for diseases characterized by oxidative stress, such as Alzheimer's and Parkinson's disease.
Future Research Imperatives
To advance our understanding of 5-methoxyindole-3-acetamide, the following research directions are critical:
-
Definitive Endogenous Identification: The foremost priority is to unequivocally detect and quantify this compound in various mammalian tissues and biofluids using validated analytical methods.
-
Elucidation of Biosynthetic Pathways: Investigating the enzymatic machinery responsible for its synthesis, both within mammalian cells and by the gut microbiota, is essential.
-
Functional Characterization: In vitro and in vivo studies are needed to determine its specific biological activities, including receptor binding profiles, effects on cellular signaling pathways, and overall physiological responses.
-
Pharmacokinetic and Pharmacodynamic Profiling: Should this molecule show therapeutic potential, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships, will be necessary.
Conclusion
This compound represents a fascinating and underexplored frontier in the field of indoleamine research. While its endogenous role in mammals is yet to be fully unveiled, the existing body of knowledge on related compounds provides a strong rationale for its investigation as a novel bioactive molecule. Its structural similarity to melatonin and its potential origin from gut microbial metabolism position it at the crossroads of endocrinology, immunology, and microbiome research. The technical guidance and inferred insights provided herein are intended to serve as a catalyst for future studies that will ultimately define the physiological significance and therapeutic potential of this intriguing endogenous compound.
References
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Higa, S., & Markey, S. P. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Analytical Biochemistry, 144(1), 86–93. [Link]
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J&K Scientific LLC. (n.d.). 5-Methoxyindole-3-acetic acid. Retrieved from [Link]
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GeneOnline. (2025, October 1). Gut Microbiota Metabolite Indole-3-Acetic Acid Linked to Immune Response in Pneumonia Study. GeneOnline News. [Link]
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MDPI. (2024, November 16). Protective Role of Indole-3-Acetic Acid Against Salmonella Typhimurium: Inflammation Moderation and Intestinal Microbiota Restoration. International Journal of Molecular Sciences. [Link]
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Pérez-Alonso, M. M., et al. (2022). The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses. Frontiers in Plant Science. [Link]
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Han, J., et al. (2025). Indole-3-Acetic Acid Exerts Protective Effects on Sleep Deprivation-Induced Cognitive Impairment. ResearchGate. [Link]
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Markey, S. P., & Higa, S. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Analytical Biochemistry, 144(1), 86-93. [Link]
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Frontiers. (2022, February 3). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology. [Link]
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Pollmann, S., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences. [Link]
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An In-depth Technical Guide to 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Methoxy-1H-indol-3-yl)acetamide, more commonly known as melatonin, is an indoleamine neurohormone of significant interest in the scientific community. First isolated in 1958 by Aaron B. Lerner and colleagues from the bovine pineal gland, its primary recognized function in vertebrates is the regulation of circadian rhythms, including the sleep-wake cycle.[1][2] Beyond its chronobiotic effects, melatonin is a pleiotropic molecule with potent antioxidant, anti-inflammatory, and oncostatic properties, making it a subject of extensive research in diverse fields such as neurobiology, oncology, and immunology. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance, tailored for professionals in research and drug development.
Chemical Structure and Properties
Melatonin's chemical structure consists of an indole scaffold functionalized with a 5-methoxy group and a 3-acetamide group. This amphiphilic nature, with both hydrophobic (indole ring) and hydrophilic (acetamide side chain) moieties, allows it to readily cross cellular membranes, including the blood-brain barrier.
Below is a visualization of the chemical structure of this compound.
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A Deep Dive into the Multifaceted Mechanism of Action of 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)
Prepared by a Senior Application Scientist
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a compound more commonly known as melatonin. As a pleiotropic signaling molecule, its influence extends from the well-documented regulation of circadian rhythms to a wide array of other physiological processes, including immune modulation, antioxidant defense, and neuroprotection. This document will dissect its receptor-dependent and receptor-independent actions, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Foundational Pharmacology and Receptor Engagement
Melatonin exerts its primary effects through specific, high-affinity G protein-coupled receptors (GPCRs), namely Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2). These receptors are expressed in various tissues throughout the body, with particularly high concentrations in the suprachiasmatic nucleus (SCN) of the hypothalamus, the retina, and the pineal gland itself. The differential expression and signaling of these receptors are key to understanding melatonin's diverse physiological roles.
The MT1 Receptor: The "Circadian" Receptor
The MT1 receptor is predominantly linked to the regulation of sleep and circadian rhythm. Upon melatonin binding, the MT1 receptor couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. The reduction in cAMP levels ultimately leads to the suppression of neuronal firing in the SCN, promoting sleep onset and maintenance.
Experimental Workflow: Characterizing Receptor Binding Affinity
A foundational experiment to determine the binding characteristics of a ligand like melatonin to its receptors is a radioligand binding assay.
Protocol: Saturation Binding Assay for MT1 Receptor
-
Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human MT1 receptor (e.g., HEK293-MT1).
-
Radioligand Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand, such as [³H]-melatonin.
-
Competition: In a parallel set of experiments, include a high concentration of unlabeled melatonin to determine non-specific binding.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. From this saturation curve, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be calculated using non-linear regression analysis.
The MT2 Receptor: A Modulator of Circadian Phase and Other Functions
The MT2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, the MT2 receptor is also capable of coupling to Gq/11 proteins, which activates phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This dual signaling capacity allows the MT2 receptor to modulate a broader range of cellular processes, including the phase-shifting of the circadian clock.
Diagram: Melatonin Receptor Signaling Pathways
Caption: Signaling pathways of melatonin via MT1 and MT2 receptors.
Part 2: Receptor-Independent Actions: The Antioxidant Cascade
Beyond its receptor-mediated effects, melatonin is a potent free radical scavenger and broad-spectrum antioxidant. This activity is a consequence of its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Direct Scavenging of Free Radicals
Melatonin can directly neutralize a variety of damaging free radicals, including:
-
Hydroxyl radical (•OH): The most reactive and damaging ROS.
-
Peroxyl radical (ROO•): Involved in lipid peroxidation.
-
Superoxide anion (O2•−): A precursor to other ROS.
-
Nitric oxide (NO•): Can form the highly reactive peroxynitrite anion (ONOO−).
Upregulation of Antioxidant Enzymes
Melatonin also stimulates the expression and activity of several key antioxidant enzymes, including:
-
Superoxide dismutase (SOD): Converts superoxide into hydrogen peroxide.
-
Glutathione peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
This dual action of direct scavenging and indirect enhancement of the cellular antioxidant machinery makes melatonin a highly effective and versatile antioxidant.
Diagram: Melatonin's Antioxidant Mechanism
Caption: Dual antioxidant actions of melatonin.
Part 3: Summary and Future Directions
The mechanism of action of this compound (melatonin) is a compelling example of molecular multitasking. Its ability to act through both receptor-dependent and receptor-independent pathways allows it to influence a vast array of physiological functions, from the macro level of sleep-wake cycles to the micro level of cellular protection against oxidative stress.
Table 1: Summary of Melatonin's Mechanisms of Action
| Mechanism Category | Primary Target/Process | Key Downstream Effects | Primary Physiological Outcome |
| Receptor-Dependent | MT1 Receptor (Gi/o-coupled) | ↓ Adenylyl Cyclase, ↓ cAMP | Regulation of sleep and circadian rhythm |
| MT2 Receptor (Gi/o, Gq-coupled) | ↓ cAMP, ↑ PLC, ↑ IP3, ↑ DAG, ↑ Ca2+ | Phase-shifting of circadian rhythm, other modulatory functions | |
| Receptor-Independent | Direct Free Radical Scavenging | Neutralization of ROS and RNS | Reduction of oxidative damage |
| Upregulation of Antioxidant Enzymes | ↑ SOD, ↑ GPx, ↑ CAT activity | Enhanced cellular antioxidant defense |
Future research will likely focus on the development of selective MT1 and MT2 receptor agonists and antagonists to dissect their specific physiological roles further. Additionally, the therapeutic potential of melatonin and its analogs as antioxidants in various disease states continues to be an active and promising area of investigation. The intricate and multifaceted nature of its mechanism of action ensures that this compound will remain a subject of intense scientific interest for years to come.
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An In-depth Technical Guide to the Receptor Binding Profile of 2-(5-Methoxy-1H-indol-3-yl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of the receptor binding profile of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a molecule identical to the endogenous neurohormone melatonin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and related pharmacology. The core focus of this guide is the compound's high-affinity interaction with melatonin receptors MT1 and MT2, which are central to the regulation of circadian rhythms and various other physiological processes.[1][2] We delve into the quantitative binding affinities, functional activities, and the downstream signaling pathways associated with these primary targets. Furthermore, this guide offers detailed, field-proven protocols for conducting radioligand binding and functional cAMP assays to validate these interactions. Recognizing the critical importance of selectivity in drug development, we also address the known and potential off-target binding profile of this indoleamine.
Introduction: The Significance of this compound (Melatonin)
This compound, commonly known as melatonin, is an indoleamine neurohormone produced primarily by the pineal gland in response to darkness.[3] Its synthesis and release are tightly regulated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[4] As a key regulator of the sleep-wake cycle, melatonin's therapeutic applications in treating sleep disorders are well-established.[2] Its physiological functions are mediated principally through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[1] The study of melatonin's receptor binding profile is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the melatonergic system for conditions ranging from insomnia and jet lag to mood disorders and cancer.[2]
Primary Pharmacological Targets: MT1 and MT2 Receptors
The principal pharmacological targets of this compound are the MT1 and MT2 melatonin receptors, both of which belong to the Class A family of GPCRs.[1][5] These receptors are expressed in various central and peripheral tissues, mediating the diverse physiological effects of melatonin.[6]
-
MT1 Receptor: Primarily associated with the inhibition of neuronal firing in the SCN, thereby promoting sleep. Activation of MT1 receptors is also implicated in vasoconstriction and cell proliferation.
-
MT2 Receptor: Involved in phase-shifting of the circadian clock and has been linked to the regulation of retinal function, immune responses, and insulin secretion.
Both MT1 and MT2 receptors couple primarily to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]
Quantitative Receptor Binding Profile
The affinity of this compound for the human MT1 and MT2 receptors has been extensively characterized using radioligand binding assays. The compound exhibits high, nanomolar to sub-nanomolar affinity for both receptor subtypes.
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source |
| This compound | Human MT1 | Competition Binding | [¹²⁵I]-Iodomelatonin | 0.1 - 0.6 | 0.2 - 0.6 | BindingDB |
| This compound | Human MT2 | Competition Binding | [¹²⁵I]-Iodomelatonin | 0.1 - 0.5 | 0.3 - 1.0 | BindingDB |
Table 1: Summary of binding affinities of this compound for human melatonin receptors. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from publicly available data.
Functional Activity at Melatonin Receptors
Functionally, this compound acts as a full agonist at both MT1 and MT2 receptors. This has been demonstrated in functional assays that measure the inhibition of forskolin-stimulated cAMP production.
| Compound | Receptor | Assay Type | Parameter | EC₅₀ (nM) | Source |
| This compound | Human MT1 | cAMP Inhibition | Agonist Activity | 0.04 - 2.24 | BindingDB |
| This compound | Human MT2 | cAMP Inhibition | Agonist Activity | 0.04 - 0.42 | BindingDB |
Table 2: Summary of functional activity of this compound at human melatonin receptors. EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response.
Signaling Pathways of Melatonin Receptors
Upon agonist binding, both MT1 and MT2 receptors undergo a conformational change that facilitates the activation of coupled Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The free Gβγ dimer can also modulate the activity of other effectors, such as ion channels.
Selectivity Profile and Off-Target Interactions
Another known interaction is with the enzyme quinone reductase 2 (QR2), a cytosolic protein, though the physiological relevance of this interaction is still under investigation.
Expert Insight & Recommendation: For any novel compound structurally related to melatonin intended for clinical development, a comprehensive secondary pharmacology screen is essential to de-risk the program. We recommend profiling against a broad panel of receptors, ion channels, and transporters, such as the Eurofins SafetyScreen panel, to identify any potential off-target liabilities early in the discovery process.[8][9] This proactive approach ensures a thorough understanding of the compound's selectivity and potential for adverse effects.
Experimental Protocols
The following protocols provide a robust framework for characterizing the binding and functional activity of compounds at melatonin receptors. The causality behind key steps is explained to ensure experimental integrity.
Protocol: Competitive Radioligand Binding Assay for MT1 Receptor
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MT1 receptor.
Rationale: The use of a radiolabeled ligand with high affinity and specificity for the target receptor allows for sensitive and quantitative measurement of binding. Competition assays are a standard and reliable method for determining the affinity of unlabeled compounds.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing the human MT2 receptor into a 96-well cell culture plate and grow to confluence.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA). These kits provide the necessary reagents and a standard curve for cAMP quantification.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of the forskolin response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Conclusion and Future Directions
This compound is a potent and selective agonist of the MT1 and MT2 melatonin receptors. Its high affinity and functional activity at these receptors underpin its well-established role in the regulation of circadian rhythms and sleep. While its primary pharmacology is well-characterized, a comprehensive public profile of its interactions with a broader range of CNS targets is needed to fully appreciate its selectivity. Future research should focus on obtaining such a broad selectivity profile to confirm its specificity for the melatonergic system. Furthermore, the elucidation of the crystal structures of the MT1 and MT2 receptors has opened new avenues for the structure-based design of novel, subtype-selective melatonin receptor modulators with improved therapeutic profiles. [6]
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Stauch, B., & Cherezov, V. (2019). Structural Insights into Melatonin Receptors. Protein and Cell, 10(10), 711-721. [Link]
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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a compound widely known as melatonin. As a neurohormone with significant therapeutic potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for drug development professionals. This document synthesizes current scientific literature to detail the compound's metabolic pathways, the enzymes responsible for its biotransformation, and the key pharmacokinetic parameters. Furthermore, it outlines established in vitro and in vivo methodologies for its study, offering field-proven insights into experimental design and execution. The guide is structured to serve as a foundational resource, blending technical accuracy with practical application for researchers in the field.
Introduction: The Significance of Melatonin's ADME Profile
This compound, or melatonin, is an endogenous neurohormone primarily synthesized by the pineal gland.[1][2] Its secretion is regulated by the suprachiasmatic nucleus (SCN) and follows a distinct circadian rhythm, with levels peaking during the night.[2][3][4] This "hormone of darkness" plays a pivotal role in regulating the sleep-wake cycle, among other physiological processes.[2] Beyond its natural function, exogenous melatonin is widely investigated and used for various therapeutic applications, including sleep disorders, jet lag, and as a potent antioxidant.[5][6][7]
For drug development professionals, a deep understanding of a compound's pharmacokinetics (what the body does to the drug) and metabolism is fundamental. In the case of melatonin, this is particularly crucial due to its extensive first-pass metabolism, which results in low and variable oral bioavailability.[5][8][9] This guide will delve into the critical aspects of melatonin's ADME profile, providing the technical detail necessary to inform preclinical and clinical development strategies.
Pharmacokinetics (ADME)
Absorption
Orally administered melatonin is rapidly absorbed, but its bioavailability is notably poor and highly variable, with reported ranges from 9% to 33%.[6][10] Some studies have reported bioavailability as low as 1% and as high as 74%, likely depending on the formulation and dosage.[7][11] This significant variability is primarily attributed to extensive first-pass metabolism in the liver.[3][5]
The time to reach maximum plasma concentration (Tmax) for immediate-release oral formulations is typically around 50 minutes.[10] However, this can range from 15 to 210 minutes depending on the dosage and formulation.[10] The peak plasma concentration (Cmax) is dose-dependent, but also shows considerable inter-individual variability.[10][12] Factors such as age, caffeine consumption, smoking, and the use of oral contraceptives can affect the pharmacokinetics of melatonin.[6][10]
Distribution
Due to its amphiphilic nature (possessing both lipophilic and hydrophilic properties), melatonin diffuses readily across most cell membranes, including the blood-brain barrier.[2][13] It is distributed throughout the body, with binding sites identified in the brain, immune system, gonads, and kidneys.[14] In the bloodstream, melatonin is reversibly bound to plasma proteins, primarily albumin.[14][15] Approximately 61% of melatonin is bound to plasma proteins.[7] This binding is characterized as a high-capacity, low-affinity interaction.[15] The volume of distribution (VD) for melatonin is extensive and variable, with reported values ranging from 35 L to 1602 L.[10]
Metabolism
The metabolism of melatonin is rapid and occurs predominantly in the liver, where approximately 90% of the hormone is cleared.[3][7] The primary metabolic pathway is hydroxylation at the C6 position to form 6-hydroxymelatonin, which is catalyzed mainly by the cytochrome P450 (CYP) enzyme CYP1A2.[3][13][16] To a lesser extent, CYP1A1, CYP1B1, and CYP2C19 are also involved in melatonin's metabolism.[13][17][18]
Following hydroxylation, 6-hydroxymelatonin is conjugated with sulfuric acid (to form 6-sulfatoxymelatonin) or glucuronic acid and is then excreted in the urine.[3] 6-sulfatoxymelatonin is the principal urinary metabolite and its excretion reflects plasma melatonin concentrations.[3]
Other metabolic pathways for melatonin include:
-
O-demethylation: This pathway, primarily mediated by CYP2C19 and to a lesser extent by CYP1A2, results in the formation of N-acetylserotonin.[13][16]
-
Pyrrole Ring Cleavage: In the brain and immune cells, melatonin can be metabolized via cleavage of its indole ring by enzymes like indoleamine 2,3-dioxygenase (IDO) or myeloperoxidase (MPO), leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[13][19] AFMK is then deformylated to N1-acetyl-5-methoxykynuramine (AMK).[13][19] These kynuramine metabolites are themselves bioactive and possess antioxidant and anti-inflammatory properties.[13][20]
-
Mitochondrial Pathway: A novel pathway involving oxidation by cytochrome c in the mitochondria has been identified, also leading to the formation of AFMK.[21]
Excretion
Melatonin and its metabolites are primarily excreted in the urine.[3][22] The major urinary metabolite is 6-sulfatoxymelatonin.[3] A small fraction, around 5%, of melatonin is excreted unchanged in the urine.[3] Studies in mice have shown that approximately 70% of a radiolabelled dose is recovered in the urine and 15% in the feces within 48 hours.[22] The elimination half-life of melatonin is relatively short, typically around 45 minutes for both intravenous and oral immediate-release formulations.[10] Renal clearance of intact melatonin is low, reported to be under 2 ml/min.[23]
Summary of Key Pharmacokinetic Parameters
| Parameter | Value Range | Key Considerations |
| Oral Bioavailability | 9% - 33% (highly variable)[6][10] | Extensive first-pass metabolism is the primary cause of low bioavailability.[5][8] |
| Tmax (oral) | ~50 minutes (15 - 210 min)[10] | Dependent on formulation (immediate vs. sustained release).[22] |
| Elimination Half-life (T½) | ~45 minutes[10] | Relatively consistent across different administration routes. |
| Plasma Protein Binding | ~61%[7] | Primarily binds to albumin.[14][15] |
| Major Metabolizing Enzyme | CYP1A2[13][16] | Potential for drug-drug interactions with inhibitors or inducers of this enzyme.[16] |
| Primary Route of Excretion | Renal (as metabolites)[3][22] | The main urinary metabolite is 6-sulfatoxymelatonin.[3] |
Methodologies for Pharmacokinetic and Metabolism Studies
A tiered approach is typically employed in preclinical drug development to characterize the ADME properties of a new chemical entity. This involves a series of in vitro assays followed by in vivo studies in relevant animal models.[24][25]
In Vitro Experimental Protocols
3.1.1. Metabolic Stability in Human Liver Microsomes (HLM)
-
Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes. This assay provides a rapid assessment of Phase I metabolic liability and an initial estimate of hepatic clearance.
-
Protocol:
-
Preparation: Prepare a stock solution of melatonin in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and melatonin to achieve final concentrations of approximately 0.5 mg/mL HLM and 1 µM melatonin.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (melatonin).
-
Data Interpretation: The rate of disappearance of melatonin is used to calculate the in vitro half-life and intrinsic clearance.
-
3.1.2. Reaction Phenotyping
-
Rationale: To identify the specific CYP isoforms responsible for melatonin metabolism. This is crucial for predicting potential drug-drug interactions.
-
Methods:
-
Recombinant CYPs: Incubate melatonin separately with a panel of commercially available, individually expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4). The formation of metabolites is monitored by LC-MS/MS.
-
Chemical Inhibition: Incubate melatonin with HLMs in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme in the metabolic pathway.[16]
-
In Vivo Pharmacokinetic Studies
-
Rationale: To determine the complete pharmacokinetic profile (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) in a living system. Rodent models are commonly used in preclinical studies.[26]
-
Protocol Outline:
-
Animal Model: Select a relevant species (e.g., Sprague-Dawley rats). Animals should be acclimatized and fasted overnight before dosing.[26]
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of melatonin via the tail vein to determine clearance, volume of distribution, and absolute bioavailability.
-
Oral (PO) Group: Administer a single dose of melatonin via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify melatonin concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.
-
Bioanalytical Methods
-
Rationale: Accurate quantification of melatonin in biological matrices (plasma, urine) is essential for pharmacokinetic studies. Due to low endogenous and post-dose concentrations, highly sensitive methods are required.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[27][28]
-
Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.[28][29][30]
-
Chromatography: A C18 reverse-phase HPLC column is commonly used to separate melatonin from other components.[27]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[30] A stable isotope-labeled internal standard (e.g., Melatonin-d4) is used to ensure accuracy.[29]
-
Conclusion and Future Directions
The pharmacokinetic profile of this compound (melatonin) is characterized by rapid absorption, wide distribution, and extensive first-pass hepatic metabolism, primarily mediated by CYP1A2. This results in low oral bioavailability, a key challenge for its therapeutic development. A comprehensive understanding of its metabolic pathways, including the formation of bioactive kynuramines, is essential for a complete safety and efficacy assessment.
The methodologies outlined in this guide represent the current industry standards for characterizing the ADME properties of drug candidates. For researchers and drug development professionals working with melatonin or its analogs, a thorough in vitro and in vivo evaluation is imperative. Future research may focus on the development of novel formulations or delivery systems to bypass first-pass metabolism and improve bioavailability, thereby enhancing the therapeutic potential of this versatile neurohormone.
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Andersen, L. P. H., Gögenur, I., Rosenberg, J., & Reiter, R. J. (2015). Pharmacokinetics of Alternative Administration Routes of Melatonin: A Systematic Review. PLOS ONE, 10(10), e0139404. [Link]
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Hardeland, R. (2009). Melatonin Metabolism in the Central Nervous System. Current Neuropharmacology, 7(1), 37–42. [Link]
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Harpsoe, N. G., Andersen, L. P. H., Gögenur, I., & Rosenberg, J. (2015). Clinical pharmacokinetics of melatonin: a systematic review. European Journal of Clinical Pharmacology, 71(8), 901–915. [Link]
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Gooley, J. J., Chamberlain, K., Smith, K. A., Khalsa, S. B. S., Rajaratnam, S. M. W., Van Reen, E., ... & Lockley, S. W. (2009). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Pineal Research, 46(4), 394–401. [Link]
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Tordjman, S., Chokron, S., Delorme, R., Charrier, A., Bellissant, E., Jaafari, N., & Fougerou, C. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434–443. [Link]
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DeMuro, R. L., Nafziger, A. N., Blask, D. E., Menhinick, A. M., & Bertino Jr, J. S. (2000). The absolute bioavailability of oral melatonin. Journal of Clinical Pharmacology, 40(7), 781–784. [Link]
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Härtter, S., Grözinger, M., Weigmann, H., Röschke, J., & Hiemke, C. (2001). Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes. European Journal of Clinical Pharmacology, 57(1), 1–6. [Link]
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Harpsoe, N. G., Andersen, L. P. H., Gögenur, I., & Rosenberg, J. (2015). Clinical pharmacokinetics of melatonin: a systematic review. ProQuest. [Link]
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DeMuro, R. L., Nafziger, A. N., Blask, D. E., Menhinick, A. M., & Bertino, J. S. (2000). The Absolute Bioavailability of Oral Melatonin. Semantic Scholar. [Link]
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Shimadzu Corporation. (n.d.). A Rapid, Simple and Sensitive Assay for Quantitative Determination of Melatonin in Human Plasma Using Shimadzu LCMS-8045. Shimadzu. [Link]
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Semak, I., Korik, E., Naumova, M., Wortsman, J., & Slominski, A. (2005). A Novel Metabolic Pathway of Melatonin: Oxidation by Cytochrome c. Biochemistry, 44(27), 9300–9307. [Link]
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Savage, R. A., Zafar, N., Yohannan, S., & Miller, J. M. (2024). Melatonin. In StatPearls. StatPearls Publishing. [Link]
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Adejare, A. (2014). Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1?. Molecules, 19(7), 9984–9997. [Link]
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ResearchGate. (n.d.). Melatonin metabolic pathway. ResearchGate. [Link]
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de Visser, S. P. (2022). Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation?. The Journal of Physical Chemistry B, 126(46), 9479–9491. [Link]
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Agilent Technologies. (n.d.). Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. Agilent Technologies. [Link]
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Chinese Pharmaceutical Association. (2016). Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS. Chinese Pharmaceutical Journal, 51(16), 1391. [Link]
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Waldhauser, F., Waldhauser, M., Lieberman, H. R., Deng, M. H., Lynch, H. J., & Wurtman, R. J. (1984). Bioavailability of Oral Melatonin in Humans. Neuroendocrinology, 39(4), 307–313. [Link]
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Zisapel, N. (2012). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times, 29(7). [Link]
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de Visser, S. P. (2023). Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes. International Journal of Molecular Sciences, 24(19), 14930. [Link]
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Herbatonin. (n.d.). Bioavailability. Phytomelatonin. [Link]
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ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]
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Agilent Technologies. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent Technologies. [Link]
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Eriksson, K. M., & Engström, M. (2001). Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection. Scandinavian Journal of Clinical and Laboratory Investigation, 61(4), 289–296. [Link]
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Cardinali, D. P., Lynch, H. J., & Wurtman, R. J. (1972). Binding of melatonin to human and rat plasma proteins. Endocrinology, 91(5), 1213–1218. [Link]
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ResearchGate. (1991). Renal clearance of melatonin. ResearchGate. [Link]
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Cecon, E., Oishi, A., Jockers, R., & Markus, R. P. (2019). Melatonin Target Proteins: Too Many or Not Enough?. Frontiers in Endocrinology, 10, 791. [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Tordjman, S., Chokron, S., Delorme, R., Charrier, A., Bellissant, E., Jaafari, N., & Fougerou, C. (2022). Physiology of the Pineal Gland and Melatonin. In Endotext. MDText.com, Inc. [Link]
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Cardinali, D. P., Lynch, H. J., & Wurtman, R. J. (1972). Binding of Melatonin to Human and Rat Plasma Proteins. Endocrinology, 91(5), 1213–1218. [Link]
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Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46–49). Karger. [Link]
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Hirata, F., Hayaishi, O., Tokuyama, T., & Senoh, S. (1974). In vitro and in vivo formation of two new metabolites of melatonin. Journal of Biological Chemistry, 249(4), 1311–1313. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
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García-Cantalejo, J., García-Barrionuevo, A., García-García, I., & García-Mesa, J. A. (2019). Determination of melatonin by a whole cell bioassay in fermented beverages. Scientific Reports, 9(1), 9091. [Link]
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Jockers, R., Delagrange, P., Dubocovich, M. L., Markus, R. P., Renault, N., & Tosini, G. (2016). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British Journal of Pharmacology, 173(18), 2697–2708. [Link]
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Tan, D. X., Manchester, L. C., Terron, M. P., Flores, L. J., & Reiter, R. J. (2007). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 12(8), 1709–1720. [Link]
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An, M., & Lee, J. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 513. [Link]
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Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 20(5), 1109. [Link]
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Methodological & Application
Synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide: A Comprehensive Protocol for Drug Development Professionals
Introduction: Strategic Importance of 2-(5-Methoxy-1H-indol-3-yl)acetamide
This compound is a pivotal intermediate in the synthesis of melatonin and other pharmacologically significant tryptamine derivatives.[1] Melatonin, a neurohormone primarily known for regulating circadian rhythms, also exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] Consequently, robust and well-characterized synthetic access to this key precursor is of paramount importance for researchers in drug discovery and development.
This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, 5-methoxyindole. The described methodology is based on a direct C3-alkylation, a variation of the classical Friedel-Crafts reaction, which is a cornerstone of C-C bond formation in aromatic systems.[3][4] The protocol is designed to be both efficient and scalable, addressing the needs of medicinal chemists and process development scientists.
Reaction Principle: Electrophilic Substitution at the Indole C3 Position
The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[5] This inherent reactivity is harnessed in the synthesis of this compound through a direct alkylation of 5-methoxyindole with a suitable electrophile.
In this protocol, 2-iodoacetamide is employed as the alkylating agent. Iodoacetamide is a more reactive electrophile compared to its chloro- or bromo-analogs, which facilitates the reaction under milder conditions.[6] The reaction is catalyzed by a Lewis acid, which coordinates to the haloacetamide, increasing its electrophilicity and promoting the attack by the indole ring.
Experimental Protocol: Synthesis of this compound
This section details the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 5-Methoxyindole | 147.17 | ≥98% | Sigma-Aldrich |
| 2-Iodoacetamide | 184.96 | ≥98% | Sigma-Aldrich |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | 120.37 | ≥97% | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methoxyindole (1.47 g, 10 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane to the flask and stir until the 5-methoxyindole is completely dissolved.
-
Addition of Alkylating Agent: To the solution, add 2-iodoacetamide (2.03 g, 11 mmol). Stir the mixture at room temperature for 10 minutes.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (1.26 mL, 10 mmol) dropwise over a period of 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a crystalline solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, NH-indole), 7.20 (d, J=8.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.90 (d, J=2.4 Hz, 1H, Ar-H), 6.65 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 3.75 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂).
-
Mass Spectrometry (ESI+): m/z 205.09 [M+H]⁺.
Troubleshooting and Expert Insights
-
Anhydrous Conditions: The use of anhydrous dichloromethane and a nitrogen atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by moisture.
-
Slow Addition of Catalyst: The dropwise addition of BF₃·OEt₂ at 0 °C is important to control the exothermic nature of the reaction and to minimize the formation of side products.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and to avoid over-alkylation or degradation of the product.
-
Purification: Recrystallization is an effective method for obtaining a highly pure product. If the crude product is highly impure, column chromatography on silica gel may be necessary.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound, a key intermediate for the production of melatonin and related compounds. By following the detailed steps and considering the expert insights provided, researchers can confidently produce this valuable compound for their drug discovery and development programs.
References
-
Akkurt, M., Mague, J. T., Mohamed, S. K., Albayati, M. R., & El-Remaily, M. A. A. (2013). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1493. [Link]
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Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
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Melatonin. PubChem. [Link]
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Pi, C., Yin, X., Cui, X., Ma, Y., & Wu, Y. (2019). Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. Organic Letters, 21(7), 2081–2084. [Link]
- Roberts, J. D., & Sanford, J. R. (1953). Friedel-Crafts Alkylation. Journal of the American Chemical Society, 75(1), 214-216.
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Seebacher, W., Weis, R., Jirovetz, L., & Gols, D. (2003). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Arkivoc, 2003(14), 61-68. [Link]
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The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research, 16(9), 3447–3452. [Link]
- Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Allylic Alkylation of Indoles. Journal of the American Chemical Society, 120(24), 6131–6143.
- Yin, L., & Liebscher, J. (2007). Carbon—Carbon Bond Forming Reactions of Indoles. Chemical Reviews, 107(1), 133–173.
-
Tassone, G., et al. (2021). Chemistry and Biosynthesis of Melatonin. Encyclopedia.pub. [Link]
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Application Note: Structural Elucidation of 2-(5-Methoxy-1H-indol-3-yl)acetamide using ¹H and ¹³C NMR Spectroscopy
Introduction: The Significance of Indole Acetamides
Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous biologically active compounds. 2-(5-Methoxy-1H-indol-3-yl)acetamide is structurally related to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), a neurohormone regulating circadian rhythms. The precise characterization of such molecules is critical for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. We will detail field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the expected spectral features. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural verification.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with all carbon and non-equivalent proton positions labeled for clarity in the subsequent discussion.
Caption: Workflow for NMR-based structural verification.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds like this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality ¹H and ¹³C spectra can be reliably obtained. The predicted chemical shifts and coupling patterns outlined in this note serve as a robust framework for spectral assignment, enabling researchers to confirm the identity, purity, and structure of their target molecule with high confidence. For ambiguous assignments, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a next step.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NMR Spectroscopy. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
-
R Discovery. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Retrieved from [Link]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 2-(5-Methoxy-1H-indol-3-yl)acetamide
Introduction
2-(5-Methoxy-1H-indol-3-yl)acetamide is a notable indole derivative, sharing a structural scaffold with neuroactive compounds and serving as a key intermediate in the synthesis of various biologically active molecules. Its structural similarity to melatonin (N-acetyl-5-methoxytryptamine) underscores its significance in medicinal chemistry and drug discovery.[1][2] Accurate characterization and structural confirmation of such compounds are paramount for ensuring the integrity of research and the quality of pharmaceutical development. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for the unambiguous identification and structural elucidation of synthetic intermediates like this compound.
This application note provides a comprehensive guide to the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the expected fragmentation pattern based on established principles of indole chemistry and analogies to closely related structures. A detailed experimental protocol is provided to enable researchers to replicate and adapt this methodology for their specific applications.
Predicted Mass Spectrum and Fragmentation Pathway
The fragmentation of indole derivatives in mass spectrometry is often characterized by cleavage of the side chain attached to the indole nucleus.[3][4][5] For this compound, the most probable fragmentation pathway under positive ionization conditions involves the initial protonation of the molecule to form the molecular ion [M+H]⁺. The subsequent fragmentation is expected to be dominated by the cleavage of the bond between the indole ring and the acetamide side chain.
A key analogue for predicting the fragmentation of our target molecule is melatonin. In the mass spectrum of melatonin, a prominent fragment is observed at m/z 174.[6][7] This fragment corresponds to the 5-methoxy-3-ethylindole moiety, resulting from the loss of the N-acetyl group (acetamide). Given the structural similarity, we can confidently predict a similar primary fragmentation for this compound.
Proposed Fragmentation Mechanism:
-
Protonation: The molecule is ionized to form the protonated molecular ion, [M+H]⁺.
-
Primary Fragmentation: The most labile bond is the C-C bond between the indole ring and the acetamide side chain. Cleavage of this bond results in the loss of a neutral acetamide molecule (CH₃CONH₂), leading to the formation of a stable, resonance-stabilized cation.
The following diagram illustrates the proposed primary fragmentation pathway:
Caption: Proposed primary fragmentation of this compound.
Further fragmentation of the primary fragment ion may occur, leading to characteristic indole ring fragmentations, such as the loss of a methyl radical followed by carbon monoxide, although these are generally less intense than the primary fragmentation.[3]
Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines the steps for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap system.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.
2. Instrumentation and Parameters:
The following table summarizes the recommended starting parameters for ESI-MS/MS analysis. These may require optimization based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of nitrogen atoms makes the molecule readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, preserving the molecular ion.[7] |
| Source Temperature | 120 - 150 °C | Facilitates desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in the removal of solvent from the ESI droplets. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV | A range should be tested to observe both the parent ion and its fragments. |
| Mass Range | m/z 50 - 500 | To encompass the molecular ion and expected fragments. |
| Resolution | > 10,000 FWHM | To ensure accurate mass measurements. |
3. Data Acquisition and Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) to generate the fragmentation spectrum.
-
Data Processing: Utilize the instrument's software to analyze the high-resolution mass data. Confirm the elemental composition of the parent and fragment ions based on their accurate masses.
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for the MS analysis of this compound.
Trustworthiness and Self-Validation
The protocol described herein incorporates self-validating steps to ensure the trustworthiness of the results:
-
High-Resolution Mass Measurement: The use of a high-resolution mass spectrometer allows for the determination of the accurate mass of the molecular ion and its fragments. This provides a high degree of confidence in the elemental composition of the observed ions, helping to distinguish between isobaric species.
-
Isotopic Pattern Matching: The experimentally observed isotopic pattern of the molecular ion should be compared with the theoretical pattern for the proposed elemental composition (C₁₁H₁₂N₂O₂). A close match provides strong evidence for the correct identification.
-
System Suitability: Prior to sample analysis, the mass spectrometer's performance should be verified using a known standard to ensure mass accuracy and resolution meet the required specifications.
Conclusion
This application note details a robust methodology for the structural characterization of this compound using high-resolution tandem mass spectrometry. By leveraging the predictable fragmentation behavior of indole derivatives and drawing analogies to the well-studied fragmentation of melatonin, a confident structural assignment can be achieved. The provided protocol offers a solid foundation for researchers in drug discovery and medicinal chemistry to accurately identify and characterize this and other related indole compounds.
References
-
Salehi, B., et al. (2019). Melatonin in Medicinal and Aromatic Plants: A Review. Molecules, 24(19), 3463. [Link]
-
de Oliveira, D. N., et al. (2018). Fragmentation pattern of melatonin standard by MALDI-MSI. Analytical and Bioanalytical Chemistry, 410(23), 5875-5885. [Link]
-
Ben-Haida, A., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 2(3), 226-231. [Link]
-
Steger, F., et al. (2016). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Journal of Mass Spectrometry, 51(10), 867-873. [Link]
-
Wang, Y., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. Journal of Mass Spectrometry, 40(11), 1464-1473. [Link]
-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
-
PubChem. (n.d.). Melatonin. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Framework for Developing Cell-Based Assays to Profile the Activity of 2-(5-Methoxy-1H-indol-3-yl)acetamide
Abstract
This application note provides a detailed framework and experimental protocols for characterizing the cellular activity of 2-(5-Methoxy-1H-indol-3-yl)acetamide. Given its structural similarity to the endogenous neurohormone melatonin, the primary hypothesis is that this compound interacts with melatonin receptors MT1 (MTNR1A) and MT2 (MTNR1B).[1][2] These G protein-coupled receptors (GPCRs) are critical drug targets involved in regulating circadian rhythms, sleep, and various other physiological processes.[3][4] We present two orthogonal, industry-standard cell-based assays to build a comprehensive pharmacological profile: a Gαi-coupled signaling assay to measure changes in cyclic AMP (cAMP) and a β-arrestin recruitment assay to assess G protein-independent signaling. These protocols are designed for researchers in pharmacology, drug discovery, and molecular biology to determine the potency and signaling bias of this and other related indole compounds.
Introduction and Scientific Rationale
Beyond this classical G protein pathway, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[13] β-arrestin binding not only desensitizes the G protein signal but can also initiate a separate wave of G protein-independent signaling.[14][15] A compound that preferentially activates one pathway over the other is known as a "biased agonist." Characterizing both G protein-dependent and β-arrestin pathways is therefore essential for a complete understanding of a novel ligand's mechanism of action.
This guide provides the scientific basis and step-by-step protocols to:
-
Quantify the compound's effect on Gαi signaling by measuring changes in intracellular cAMP.
-
Measure the compound's ability to induce β-arrestin recruitment to MT1 and MT2 receptors.
-
Analyze the resulting data to determine key pharmacological parameters such as potency (EC₅₀/IC₅₀) and potential signaling bias.
Melatonin Receptor Signaling Pathways
The activation of MT1 and MT2 receptors by an agonist like melatonin initiates two primary signaling cascades that can be quantitatively measured. The diagram below illustrates these pathways, which form the basis of the assays described herein.
Figure 1: Simplified signaling pathways for MT1/MT2 receptors.
Part 1: Gαi Signaling Assay via cAMP Measurement
Objective and Rationale
The objective of this assay is to determine if this compound acts as an agonist or antagonist at MT1 and MT2 receptors by measuring its effect on intracellular cAMP levels. Since MT1/MT2 are Gαi-coupled, an agonist will inhibit adenylyl cyclase and decrease cAMP.[16][17] To robustly measure this decrease, basal cAMP levels are first stimulated with forskolin, an adenylyl cyclase activator.[11] An agonist's potency is then measured by its ability to reduce this forskolin-stimulated cAMP level. Conversely, an antagonist will block the ability of a known agonist (like melatonin) to decrease cAMP levels.
Materials and Reagents
| Reagent/Material | Recommended Source (Example) |
| HEK293 or CHO-K1 cells stably expressing hMT1 | Commercial Vendor (e.g., ATCC, Eurofins) |
| HEK293 or CHO-K1 cells stably expressing hMT2 | Commercial Vendor (e.g., ATCC, Eurofins) |
| Cell Culture Medium (e.g., DMEM/F-12) + FBS | Gibco, Corning |
| This compound | Synthesized or purchased |
| Melatonin (Positive Control Agonist) | Sigma-Aldrich |
| Forskolin | Sigma-Aldrich |
| cAMP-Glo™ Assay Kit | Promega (Cat. #V1501/V1502) |
| White, opaque 384-well assay plates | Greiner, Corning |
| Multichannel pipette and/or automated liquid handler | - |
| Plate-reading luminometer | Molecular Devices, BMG Labtech |
Detailed Experimental Protocol
This protocol is adapted for the Promega cAMP-Glo™ Assay, a bioluminescence-based method.[18]
Step 1: Cell Culture and Seeding
-
Culture the MT1- or MT2-expressing cells according to the supplier's recommendations until they reach ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.
-
Resuspend cells in serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor, often included in assay buffers) to prevent cAMP degradation.
-
Determine cell density and adjust to 1.0 x 10⁶ cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well white, opaque plate (~5,000 cells/well).
Step 2: Compound Treatment (Agonist Mode)
-
Prepare a 4X serial dilution of this compound and the positive control (melatonin) in assay buffer. Typically, an 11-point curve ranging from 10 µM to 1 pM final concentration is sufficient.
-
Add 5 µL of the diluted compounds or vehicle (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
Step 3: Forskolin Stimulation & Lysis
-
Prepare a solution of 4X forskolin (e.g., 12 µM for a final concentration of 3 µM) in the cAMP-Glo™ Lysis Buffer.
-
Add 10 µL of this solution to all wells. This step simultaneously stimulates cAMP production and lyses the cells.
-
Incubate for 15 minutes at room temperature.
Step 4: cAMP Detection
-
Add 20 µL of the cAMP-Glo™ Detection Solution (containing PKA) to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 40 µL of the Kinase-Glo® Reagent to each well. This terminates the PKA reaction and initiates the light-generating luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.
Protocol Note (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes (Step 2), then add a known concentration of an agonist (e.g., melatonin at its EC₈₀ concentration) and incubate for another 30 minutes before proceeding to Step 3.[11]
Data Analysis and Expected Results
-
Normalize the raw luminescence data. The highest signal (lowest cAMP) corresponds to maximum inhibition (100% activity), and the forskolin-only signal (highest cAMP) corresponds to baseline (0% activity).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition), which corresponds to the agonist EC₅₀ in this format.
Table 1: Example Data for Gαi Signaling Assay
| Compound | Target | Potency (EC₅₀) | Max. Inhibition (%) |
|---|---|---|---|
| Melatonin (Control) | MT1 | 50 pM | 98% |
| This compound | MT1 | [Experimental] | [Experimental] |
| Melatonin (Control) | MT2 | 120 pM | 95% |
| this compound | MT2 | [Experimental] | [Experimental] |
Part 2: β-Arrestin Recruitment Assay
Objective and Rationale
The goal of this assay is to measure the recruitment of β-arrestin 2 to the MT1 or MT2 receptor upon compound binding. This provides a readout of G protein-independent signaling and is crucial for identifying potential functional selectivity.[14][19] We will describe the principle of an Enzyme Fragment Complementation (EFC) assay, such as the DiscoveRx PathHunter® assay.[15] In this system, the GPCR is tagged with a small enzyme fragment (ProLink, PK) and β-arrestin is fused to the larger, complementing fragment (Enzyme Acceptor, EA). Agonist-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14]
Materials and Reagents
| Reagent/Material | Recommended Source (Example) |
| PathHunter® eXpress hMTNR1A β-Arrestin GPCR Assay | DiscoveRx (Eurofins) |
| PathHunter® eXpress hMTNR1B β-Arrestin GPCR Assay | DiscoveRx (Eurofins) |
| Cell Culture Medium + Selection Antibiotics | Per vendor instructions |
| This compound | Synthesized or purchased |
| Melatonin (Positive Control Agonist) | Sigma-Aldrich |
| PathHunter® Detection Reagents | DiscoveRx (Eurofins) |
| White, opaque 384-well assay plates | Greiner, Corning |
| Plate-reading luminometer | Molecular Devices, BMG Labtech |
Detailed Experimental Protocol
Step 1: Cell Culture and Seeding
-
Culture the PathHunter® cells according to the vendor's protocol. These are typically provided as cryopreserved, assay-ready cells.
-
Thaw cells rapidly and resuspend in the provided cell plating reagent.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C with 5% CO₂ for the recommended time (e.g., 24 hours).
Step 2: Compound Treatment
-
Prepare a 5X serial dilution of this compound and melatonin in assay buffer.
-
Add 2.5 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
Step 3: Signal Detection
-
Equilibrate the PathHunter® Detection Reagent Cocktail to room temperature.
-
Add 12.5 µL of the detection cocktail to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read chemiluminescence on a plate reader. The signal is directly proportional to the extent of β-arrestin recruitment.
Data Analysis and Expected Results
-
Normalize the raw luminescence data. The highest signal (maximum recruitment) is set to 100% activity, and the vehicle control signal is set to 0% activity.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect).
Table 2: Example Data for β-Arrestin Recruitment Assay
| Compound | Target | Potency (EC₅₀) | Max. Recruitment (%) |
|---|---|---|---|
| Melatonin (Control) | MT1 | 250 pM | 100% (Reference) |
| This compound | MT1 | [Experimental] | [Experimental] |
| Melatonin (Control) | MT2 | 600 pM | 100% (Reference) |
| this compound | MT2 | [Experimental] | [Experimental] |
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for characterizing the compound using the two described assays.
Figure 2: Comprehensive workflow from cell preparation to final data analysis.
Summary and Interpretation of Results
By executing the protocols for both the Gαi (cAMP) and β-arrestin signaling pathways, a robust pharmacological profile of this compound can be established. The EC₅₀ values obtained from both assays will define the compound's potency at MT1 and MT2 receptors for each pathway.
-
Balanced Agonist: If the compound shows similar potency and efficacy in both the cAMP and β-arrestin assays relative to melatonin, it is likely a balanced agonist.
-
Biased Agonist: If the compound is significantly more potent or efficacious in one assay compared to the other (e.g., potent in the cAMP assay but weak in the β-arrestin assay), it may be a G protein-biased agonist. This has important implications for drug development, as biased ligands can potentially separate therapeutic effects from side effects.
-
Antagonist: If the compound shows no activity in agonist mode but reverses the effect of melatonin in antagonist mode, it is classified as an antagonist.
These data are foundational for further preclinical development, providing critical insights into the compound's mechanism of action at a cellular level.
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National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
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Kinker, G. S., et al. (2021). MT1 and MT2 receptors play opposite roles in brain cancer progression. Journal of Molecular Medicine. Source: SpringerLink, URL: [Link]
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Kim, H., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Journal of Microbiology and Biotechnology. Source: jmb.or.kr, URL: [Link]
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Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Source: Royal Society of Chemistry, URL: [Link]
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Misiak, P., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. ResearchGate. Source: ResearchGate, URL: [Link]
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Li, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Virology Journal. Source: National Institutes of Health, URL: [Link]
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Haider, G., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Source: PubMed Central, URL: [Link]
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Application Notes & Protocols: A Guide to In Vivo Animal Models for Studying the Effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide
Introduction
2-(5-Methoxy-1H-indol-3-yl)acetamide is an indole derivative with a high degree of structural similarity to the endogenous neurohormone melatonin (5-methoxy-N-acetyltryptamine). This structural analogy strongly suggests that its biological activities may be mediated through the activation of melatonin receptors, MT1 and MT2.[1][2] Melatonin is a pleiotropic molecule known to modulate circadian rhythms, sleep, mood, pain perception, and inflammatory responses.[3][4] Therefore, a comprehensive in vivo evaluation of this compound is warranted to characterize its potential therapeutic effects.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies. It moves beyond simple procedural lists to explain the causal logic behind model selection and experimental design, ensuring that the generated data is both reliable and translatable. The protocols described herein are designed as self-validating systems, incorporating pharmacological controls to confirm the mechanism of action.
Section 1: Pharmacological Rationale and Mechanistic Hypothesis
The foundational hypothesis is that this compound functions as an agonist at MT1 and MT2 receptors. These are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is central to melatonin's effects on neuronal firing, circadian entrainment, and other physiological processes.[3]
To validate that the observed in vivo effects of the compound are indeed mediated by these receptors, studies should incorporate a pharmacological challenge with a non-selective MT1/MT2 receptor antagonist, such as luzindole.[5][6] The reversal or attenuation of the compound's effects by the antagonist provides strong evidence for a receptor-mediated mechanism.
Caption: Hypothesized signaling pathway for this compound.
Section 2: Core Principles of In Vivo Experimental Design
A well-designed study is fundamental to generating reproducible and meaningful data.[7][8] Adherence to ethical guidelines and rigorous methodological planning are paramount.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval) and adhere to the "3Rs" principle: Replacement, Reduction, and Refinement.[9] Animals should be housed in a controlled environment (temperature, humidity, light-dark cycle) and allowed an acclimatization period of at least one week before any experimental procedures.[9]
Species Selection
Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most common species for neurobehavioral and pharmacological studies. Mice are often preferred due to their genetic tractability, smaller size, and lower compound requirements.[10] Rats may be chosen for procedures requiring larger blood volumes or more complex surgical models. The choice of strain is also critical, as significant behavioral differences exist (e.g., BALB/c mice are often considered more "anxious" than C57BL/6).
Compound Formulation and Administration
The test compound must be formulated in a sterile, non-toxic vehicle. A common starting point is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, if required. The final concentration of any organic solvent should be minimized (e.g., <5% DMSO) to avoid vehicle-induced effects.
Key Administration Routes:
-
Intraperitoneal (IP): Offers rapid systemic absorption, bypassing first-pass metabolism. It is a common route for initial screening.[11][12]
-
Oral Gavage (PO): Mimics the intended clinical route for many drugs and assesses oral bioavailability. Requires skilled administration to prevent injury.[11][13]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP.[13][14]
-
Intravenous (IV): Used for direct and immediate systemic delivery, often for pharmacokinetic studies.[11][14]
| Parameter | Mouse (25-30g) | Rat (250-300g) | Source |
| Route | Max Volume | Max Volume | |
| IV (bolus) | 5 mL/kg (~0.125 mL) | 5 mL/kg (~1.25 mL) | [14] |
| IP | 10 mL/kg (~0.25 mL) | 10 mL/kg (~2.5 mL) | [12][13] |
| SC | 10 mL/kg (~0.25 mL) | 5 mL/kg (~1.25 mL) | [13][14] |
| PO (gavage) | 10 mL/kg (~0.25 mL) | 10 mL/kg (~2.5 mL) | [13] |
| Needle Gauge | 25-30G | 23-27G | [12][15] |
| Table 1: Recommended Drug Administration Parameters in Rodents. |
Section 3: Protocols for Assessing Neurobehavioral Effects
Given the role of melatonin receptors in mood and anxiety, evaluating the anxiolytic and antidepressant-like potential of this compound is a primary objective.[1][16]
Caption: General experimental workflow for acute neurobehavioral testing.
Protocol: Anxiolytic Activity via the Elevated Plus Maze (EPM)
Rationale: The EPM test is a gold-standard assay for screening anxiolytic compounds.[17] It leverages the natural conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces.[18] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[17]
Materials:
-
Elevated Plus Maze apparatus (for mice or rats).
-
Video camera and tracking software.
-
Test compound, vehicle, and a positive control (e.g., Diazepam, 2-3 mg/kg).
-
Male mice (e.g., BALB/c or C57BL/6), 8-10 weeks old.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Dosing: Administer the vehicle, positive control, or this compound (e.g., via IP injection) 30 minutes prior to testing. A dose-response study (e.g., 1, 5, 10, 25 mg/kg) is recommended.
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the video recording and leave the room. Record the session for 5 minutes.
-
Test Termination: At the end of 5 minutes, carefully remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Data Analysis:
-
Primary Anxiolytic Measures:
-
Percentage of time spent in the open arms: (Time in open arms / 300s) * 100.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) * 100.
-
-
Locomotor Activity Measure:
-
Total number of arm entries (open + closed). This is crucial to rule out confounding effects of sedation or hyperactivity.
-
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
Protocol: Antidepressant-Like Activity via the Forced Swim Test (FST)
Rationale: The FST is a widely used screening tool for antidepressant efficacy.[19][20] The test is based on the principle that when placed in an inescapable, stressful situation (swimming), animals will eventually adopt an immobile posture.[20] Antidepressant compounds are known to reduce the duration of this immobility, promoting active coping strategies (swimming, climbing).[20]
Materials:
-
Glass cylinders (e.g., 25 cm high, 10 cm diameter for mice).
-
Water bath to maintain water temperature at 23-25°C.
-
Video camera for recording or a trained observer with stopwatches.
-
Test compound, vehicle, and a positive control (e.g., Imipramine or Fluoxetine).
Procedure (for mice):
-
Preparation: Fill cylinders with water to a depth of ~15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Dosing: Administer the vehicle, positive control, or test compound 30-60 minutes prior to the test, depending on the route of administration.
-
Test Initiation: Gently place the mouse into the cylinder.
-
Recording: The test duration is 6 minutes. Behavior is typically scored during the final 4 minutes of the test.
-
Behavioral Scoring: An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
Test Termination: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, warm cage before returning it to its home cage.
Data Analysis:
-
Primary Measure: Duration of immobility (in seconds) during the final 4 minutes of the test.
-
Statistical Analysis: Compare the mean immobility time across groups using a one-way ANOVA with an appropriate post-hoc test. A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.
Section 4: Protocols for Assessing Analgesic & Anti-inflammatory Effects
The presence of melatonin receptors in pathways that modulate pain and inflammation suggests that this compound may possess analgesic and anti-inflammatory properties.[6]
Protocol: Nociceptive and Inflammatory Pain via the Formalin Test
Rationale: The formalin test is a robust model that produces a biphasic pain response and is sensitive to various classes of analgesics.[21]
-
Phase 1 (Acute/Neurogenic Pain, 0-10 min): Results from the direct chemical stimulation of nociceptors.
-
Phase 2 (Inflammatory Pain, 15-60 min): Driven by an inflammatory response in the paw, involving the release of inflammatory mediators.[22] This model allows for the differentiation between effects on acute nociception and inflammatory pain within a single experiment.
Materials:
-
1-5% formalin solution in saline.
-
Plexiglas observation chambers.
-
Microsyringe (e.g., Hamilton syringe) for injection.
-
Test compound, vehicle, and positive controls (e.g., Morphine for both phases, an NSAID like Indomethacin for Phase 2).
Procedure:
-
Habituation: Place mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Dosing: Pre-treat the animals with the vehicle, positive control, or test compound at a specified time before the formalin injection (e.g., 30 min for IP, 60 min for PO).
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the chamber and begin recording the cumulative time spent licking or biting the injected paw.
-
Score Phase 1 from 0-10 minutes post-injection.
-
Score Phase 2 from 15-60 minutes post-injection.
-
Data Analysis:
-
Primary Measure: Total time (in seconds) spent licking/biting the injected paw during Phase 1 and Phase 2.
-
Statistical Analysis: Use a two-way ANOVA (treatment x time phase) or separate one-way ANOVAs for each phase to determine the statistical significance of any reduction in pain behaviors.
Protocol: Systemic Inflammation and Sickness Behavior
Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of systemic inflammation and is used to model the physiological and behavioral responses to infection (sickness behavior).[23][24] This model is excellent for assessing the anti-inflammatory and neuroprotective potential of a compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound, vehicle, and a positive control (e.g., Dexamethasone).
-
Equipment for behavioral assessment (e.g., open field for locomotor activity).
-
Materials for tissue collection and cytokine analysis (e.g., ELISA kits for TNF-α, IL-6, IL-1β).
Procedure:
-
Dosing: Administer the vehicle, positive control, or test compound.
-
LPS Challenge: After the appropriate pre-treatment time, administer a systemic challenge of LPS (e.g., 0.5-1 mg/kg, IP).
-
Behavioral Assessment: At peak sickness response (typically 2-6 hours post-LPS), assess behaviors such as locomotor activity (reduced in sick animals) or social interaction.
-
Tissue Collection: At a pre-determined endpoint (e.g., 2 hours for peak plasma cytokines, 6-24 hours for brain cytokines), collect blood and brain tissue (e.g., hippocampus, cortex).
-
Cytokine Analysis: Process plasma and brain homogenates to quantify levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.
Data Analysis:
-
Behavioral Measures: Compare locomotor activity (total distance traveled) or other relevant behaviors between groups.
-
Biochemical Measures: Compare cytokine concentrations in plasma and brain tissue.
-
Statistical Analysis: Use one-way or two-way ANOVA as appropriate to determine if the test compound significantly attenuates the LPS-induced behavioral and inflammatory responses.
Section 5: Data Interpretation and Mechanistic Validation
Interpreting data from these models requires a holistic view. A compound that reduces immobility in the FST but also drastically reduces total movement in the EPM may be sedative rather than specifically antidepressant-like. Therefore, including an assessment of general locomotor activity is crucial for proper interpretation.
| Model | Primary Endpoint(s) | Potential Clinical Relevance | Source |
| Elevated Plus Maze | % Time in Open Arms, % Open Arm Entries | Generalized Anxiety Disorder, Panic Disorder | [17][18] |
| Forced Swim Test | Immobility Duration | Major Depressive Disorder | [19][20][25] |
| Formalin Test | Licking/Biting Time (Phase 1 & 2) | Acute Nociceptive Pain, Inflammatory Pain | [21][22] |
| LPS Challenge | Pro-inflammatory Cytokine Levels, Sickness Behavior | Systemic Inflammation, Neuroinflammation, Sepsis | [23][24] |
| Table 2: Summary of Primary In Vivo Models and Their Translational Relevance. |
To confirm that these effects are mediated by MT1/MT2 receptors, key experiments should be repeated with a cohort of animals pre-treated with an antagonist like luzindole (e.g., 10-20 mg/kg, IP) approximately 15-30 minutes before administration of this compound. If luzindole blocks the beneficial effects of the test compound, it provides powerful evidence for a melatonin receptor-dependent mechanism of action.[6]
References
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Browning, C., et al. (2000). Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors. British Journal of Pharmacology, 129(5), 877–886. [Link]
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Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361–383. [Link]
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Dubocovich, M. L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Reviews. [Link]
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Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC - PubMed Central. [Link]
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Liu, J., et al. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. ResearchGate. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmacological Sciences, 108(2), 101-112. [Link]
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River. [Link]
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Boston University IACUC. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
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RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods in Molecular Biology, 573, 1-27. [Link]
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Kos, T., et al. (2016). Animal tests for anxiety-like and depression-like behavior in rats. Arhiv za higijenu rada i toksikologiju, 67(4), 275-288. [Link]
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Guardiola-Lemaître, B. (1998). [Development of animal models for the chronobiotics of melatonin analogs]. Therapie, 53(5), 439-44. [Link]
-
Comai, S., et al. (2019). Melatonin receptors: latest insights from mouse models. PMC - PubMed Central. [Link]
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Maksoud, M. I. A., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
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Tsilidis, K. K., et al. (2014). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1113, 27-39. [Link]
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Farida, Y., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(1), 1-11. [Link]
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Fraunhofer IME. (n.d.). Mouse models for inflammatory, non-inflammatory and neuropathic pain. Fraunhofer Institute for Molecular Biology and Applied Ecology IME. [Link]
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Falcón, J., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]
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Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. NTNU. [Link]
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Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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University of Louisville. (2014). Fluid and Drug Administration. University of Louisville. [Link]
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BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]
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Maksoud, M. I. A., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers. [Link]
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Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 14(11), 1255–1269. [Link]
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Tassorelli, C., et al. (2016). Antinociceptive effects of novel melatonin receptor agonists in mouse models of abdominal pain. Neurogastroenterology & Motility, 28(7), 1046-56. [Link]
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ELISA protocol for measuring 2-(5-Methoxy-1H-indol-3-yl)acetamide levels
Application Note & Protocol
Topic: Quantitative Determination of 2-(5-Methoxy-1H-indol-3-yl)acetamide Levels Using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Abstract The quantification of small molecules such as this compound, an indole derivative, is critical in various fields including pharmacology, toxicology, and metabolic research. Due to their low molecular weight and inability to be simultaneously bound by two antibodies, traditional sandwich ELISA formats are unsuitable. This document provides a comprehensive guide to the development and execution of a competitive inhibition ELISA, a robust method for accurately measuring small-molecule analytes. We detail the underlying principles, a step-by-step protocol, data analysis, and essential validation parameters, offering a framework that ensures both technical accuracy and field-proven reliability.
Introduction and Principle of the Assay
This compound is a small organic molecule belonging to the indole family, a class of compounds with significant biological and pharmaceutical relevance. Accurate measurement of such molecules in complex biological matrices like serum, plasma, or cell culture media is essential for understanding their pharmacokinetic profiles, metabolic fate, and biological activity.
This protocol outlines a competitive ELISA (also known as an inhibition ELISA), which is the gold standard for quantifying small molecules (haptens).[1][2] Unlike sandwich ELISAs, which measure signal directly proportional to analyte concentration, the competitive assay operates on an inverse relationship.
The Core Principle: The assay involves a competition between the free analyte present in the sample and a fixed amount of a labeled version of the analyte for a limited number of binding sites on a specific antibody. In this protocol, we describe a format where the antibody is immobilized on a microplate. The sample is pre-incubated with an enzyme-conjugated version of the analyte (the tracer). This mixture is then added to the antibody-coated wells. The more analyte present in the sample, the less tracer will be able to bind to the immobilized antibody. After a washing step, a substrate is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
Therefore, a high concentration of this compound in the sample results in a weak signal, while a low concentration yields a strong signal.[3]
Caption: Inverse relationship between sample analyte concentration and signal in a competitive ELISA.
Materials and Reagents
Successful implementation of this protocol requires high-quality reagents and calibrated equipment.
Equipment
| Equipment | Recommended Specifications |
| Microplate Reader | Capable of measuring absorbance at 450 nm (with 620 nm reference) |
| 96-well ELISA plates | High protein-binding capacity (e.g., polystyrene) |
| Multichannel Pipettes | 8- or 12-channel, various volume ranges (50-200 µL) |
| Single-channel Pipettes | Calibrated, various volume ranges (10-1000 µL) |
| Plate Washer | Automated or manual |
| Incubator | Temperature controlled, 37°C |
| Orbital Shaker | For gentle mixing during incubations |
| Reagent Reservoirs | Sterile |
Reagents and Buffers
| Reagent | Supplier/Preparation | Purpose |
| Capture Antibody | Custom | Specific polyclonal or monoclonal antibody recognizing this compound. Requires empirical titration. |
| Analyte Standard | Sigma-Aldrich, etc. | High-purity this compound for standard curve. |
| Enzyme Conjugate | Custom | This compound conjugated to Horseradish Peroxidase (HRP). Requires empirical titration. |
| Coating Buffer | 0.05 M Carbonate-Bicarbonate, pH 9.6[4] | Immobilizes antibody to the plate surface. |
| Wash Buffer | PBS with 0.05% Tween-20, pH 7.4[4] | Removes unbound reagents between steps. |
| Blocking Buffer | PBS with 1% Bovine Serum Albumin (BSA), pH 7.4[4] | Prevents non-specific binding to the plate. |
| Assay Diluent | PBS with 0.1% BSA, 0.05% Tween-20, pH 7.4 | Dilutes standards, samples, and conjugate. |
| TMB Substrate | Commercial Kit | Chromogenic substrate for HRP. |
| Stop Solution | 2 N Sulfuric Acid (H₂SO₄) | Stops the enzyme-substrate reaction. |
Detailed Assay Protocol
This protocol assumes prior optimization of antibody and enzyme-conjugate concentrations (checkerboard titration). All incubations should be performed covered to prevent evaporation.
Workflow Overview
Caption: Step-by-step experimental workflow for the competitive ELISA.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the capture antibody to its pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody onto the polystyrene surface through passive adsorption, creating the foundation for the assay.[2]
-
-
Washing (Post-Coating):
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove residual buffer.
-
Rationale: Washing removes excess, unbound antibody, reducing potential background signal.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Rationale: The blocking buffer, typically containing an inert protein like BSA, covers any remaining protein-binding sites on the plastic. This is a critical step to prevent non-specific binding of subsequent reagents.[2][4]
-
-
Washing (Post-Blocking):
-
Repeat the wash procedure as described in step 2.
-
-
Competitive Reaction:
-
Prepare Standards: Create a serial dilution of the this compound standard in Assay Diluent. A typical range might be 1000 pg/mL down to ~15 pg/mL, including a zero standard (blank) containing only Assay Diluent.[5]
-
Add Standards and Samples: Add 50 µL of each standard, control, and unknown sample to the appropriate wells in duplicate or triplicate.
-
Add Enzyme Conjugate: Immediately add 50 µL of the HRP-conjugated analyte, diluted to its optimal concentration in Assay Diluent, to all wells.
-
Cover the plate and incubate for 1 hour at 37°C with gentle shaking.
-
Rationale: This is the core competitive step. The free analyte from the sample and the HRP-conjugated analyte compete for the binding sites on the immobilized antibody. The equilibrium reached is dependent on the concentration of the analyte in the sample.
-
-
Washing (Post-Competition):
-
Aspirate the solution from the wells.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well. This more stringent wash is crucial to remove all unbound conjugate.
-
Rationale: A thorough wash is essential to ensure that the signal generated in the next step comes only from the specifically bound enzyme conjugate.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Rationale: TMB (3,3',5,5'-Tetramethylbenzidine) is a chromogenic substrate that is oxidized by HRP, resulting in a measurable color change.[5]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
Tap the plate gently to ensure thorough mixing.
-
Rationale: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement. The color change to yellow shifts the absorbance peak to 450 nm.[6]
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution. If available, use a reference wavelength of 620 nm to correct for plate imperfections.
-
Data Analysis and Validation
Standard Curve Generation
-
Average the replicate OD readings for each standard, control, and sample.
-
Subtract the average OD of the highest standard (which should be near background) from all other readings.
-
Plot the average OD values (Y-axis) against the corresponding log-transformed concentrations of the standards (X-axis).
-
Fit the data using a four-parameter logistic (4-PL) regression model. This sigmoidal curve is the most appropriate model for competitive immunoassays.
-
Calculate the concentration of unknown samples by interpolating their average OD values from the standard curve.
Assay Validation
To ensure the trustworthiness and reliability of the assay, a validation process is essential, adhering to principles outlined in regulatory guidance.[7][8]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The ability of the antibody to bind exclusively to the target analyte. Test by measuring cross-reactivity with structurally related molecules (e.g., melatonin, serotonin). Cross-reactivity should be minimal (<1%). |
| Sensitivity (LOD/LLOQ) | Limit of Detection (LOD): The lowest concentration that can be distinguished from the blank. Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve with acceptable precision and accuracy (e.g., %CV < 20%, recovery 80-120%). |
| Precision | The degree of agreement among replicate measurements. Intra-assay precision (%CV) is calculated from replicates within a single plate. Inter-assay precision is calculated from replicates across multiple plates and days. A common target is %CV < 15%.[9] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking known amounts of analyte into the sample matrix and calculating the percent recovery. Target recovery is typically 80-120%. |
| Linearity of Dilution | Demonstrates that the assay response is proportional to analyte concentration in the sample matrix. A high-concentration sample is serially diluted and measured; the back-calculated concentrations should be consistent. |
References
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ELK Biotechnology. (n.d.). N-Acetyl-5-MethoxytryptamineELK Biotechnology MT(Melatonin) ELISA Kit. Retrieved from [Link]
-
AFG Scientific. (n.d.). MT(Melatonin) ELISA Kit. Retrieved from [Link]
-
Van Tatenhove-Pel, R. J., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(9), 1188-1191. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). MT(Melatonin) ELISA Kit. Retrieved from [Link]
-
IBL-America. (2018). Melatonin ELISA. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Elabscience. (n.d.). Human MT(Melatonin) ELISA Kit. Retrieved from [Link]
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Rivnak, A. J., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2058-2064. Retrieved from [Link]
-
Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(7), 845-856. Retrieved from [Link]
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BioAgilytix. (n.d.). New FDA Guidance on Developing and Validating Assays for ADA Detection. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
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RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from [Link]
-
Nassar, E., et al. (2007). Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Journal of the International Society of Sports Nutrition, 4, 14. Retrieved from [Link]
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Wang, Y., et al. (2022). Yellow light improves milk quality, antioxidant capacity, immunity, and reproductive ability in dairy cows by elevating endogenous melatonin. Frontiers in Nutrition, 9, 1032194. Retrieved from [Link]
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ResearchGate. (2015). Aromatization of 1,6,7,7a-Tetrahydro- 2 H -indol-2-ones by a Novel Process. Retrieved from [Link]
-
Regulations.gov. (2010). Docket No. FDA 2009-D-0539: Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]
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Application Notes and Protocols for 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin) in Sleep Disorder Research Models
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 2-(5-Methoxy-1H-indol-3-yl)acetamide in Sleep Science
This compound, more commonly known as melatonin, is a neurohormone primarily synthesized by the pineal gland in response to darkness.[1][2] Its secretion is a cornerstone of the body's circadian rhythm, the internal 24-hour clock that governs the sleep-wake cycle and other physiological processes.[3][4] In the field of sleep disorder research, melatonin and its analogs are invaluable tools for investigating the intricate mechanisms of sleep regulation and for the preclinical assessment of novel chronobiotic and hypnotic agents.
This guide provides a comprehensive overview of the application of melatonin in various research models of sleep disorders. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to design and execute robust experiments. We will delve into the molecular mechanisms of melatonin action, detail established in vivo and in vitro models, and provide step-by-step protocols for key experimental procedures. The overarching goal is to foster a deeper understanding of how to effectively leverage this compound to advance our knowledge of sleep physiology and pathology.
Mechanistic Framework: The Molecular Basis of Melatonin's Actions
Melatonin exerts its physiological effects primarily through the activation of two high-affinity G-protein coupled receptors (GPCRs), designated as MT1 and MT2.[3][4][5][6][7] These receptors are expressed in numerous tissues, with particularly high concentrations in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker.[[“]][9]
2.1. Receptor Signaling Cascades:
The binding of melatonin to MT1 and MT2 receptors initiates a cascade of intracellular signaling events.[10][11][12][13] Both receptors are predominantly coupled to inhibitory G-proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor cAMP-responsive element-binding protein (CREB).
Beyond the canonical cAMP pathway, melatonin receptors can engage other signaling pathways:
-
MT1 Receptors: Can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[5]
-
MT2 Receptors: Have been shown to inhibit soluble guanylyl cyclase (sGC), leading to decreased cyclic GMP (cGMP) levels.[5] Additionally, they can modulate mitogen-activated protein kinase (MAPK/ERK) pathways.[5][14]
The differential activation of these signaling pathways by MT1 and MT2 receptors contributes to the diverse physiological effects of melatonin, including the regulation of circadian rhythms and sleep propensity.[[“]][15]
Visualization of Melatonin Receptor Signaling:
Caption: Melatonin receptor signaling pathways.
2.2. Pharmacokinetics and Metabolism:
Understanding the pharmacokinetic profile of melatonin is crucial for designing effective dosing regimens in research models. Orally administered melatonin is rapidly absorbed, with peak plasma concentrations typically reached within an hour.[16] However, it has a short half-life and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, which hydroxylates it to 6-hydroxymelatonin.[16][17][18] This metabolite is then conjugated and excreted in the urine.[17][18] The bioavailability of oral melatonin can be highly variable.[17][18][19]
In Vivo Research Models: Investigating Melatonin's Effects in Whole Organisms
Animal models are indispensable for studying the systemic effects of melatonin on sleep and circadian rhythms. Rodents, being nocturnal, and non-human primates, being diurnal, are commonly used.[20][21][22]
3.1. Rodent Models of Sleep Disruption:
-
Chronic Sleep Fragmentation Model: This model mimics the fragmented sleep experienced in conditions like insomnia.[23]
-
Sleep Deprivation Models: These models are used to study the homeostatic regulation of sleep and the cognitive consequences of sleep loss.[24]
3.2. Non-Human Primate Models:
Diurnal non-human primates, such as macaques, provide a translational model that more closely resembles human sleep patterns.[20][22]
3.3. Experimental Workflow for In Vivo Studies:
Caption: General workflow for in vivo melatonin studies.
3.4. Protocol: Assessing the Hypnotic Effects of Melatonin in Mice using Polysomnography
This protocol outlines the gold-standard method for detailed sleep analysis.[25][26][27]
Materials:
-
Adult male C57BL/6 mice
-
Melatonin (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for electrode implantation
-
EEG/EMG recording system
-
Sleep scoring software
Procedure:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the mouse.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.[26]
-
Insert wire electrodes into the nuchal muscles for EMG recording.[25]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a one-week recovery period.[26]
-
-
Acclimatization and Baseline Recording:
-
House mice individually in recording chambers on a 12:12 hour light:dark cycle.
-
Connect the mice to the recording apparatus and allow for at least 48 hours of acclimatization.
-
Record baseline EEG/EMG data for 24 hours.
-
-
Melatonin Administration:
-
Prepare a stock solution of melatonin in the chosen vehicle.
-
Administer melatonin (e.g., 10 mg/kg, intraperitoneally) or vehicle at the beginning of the light (inactive) phase.
-
-
Post-Treatment Recording and Data Analysis:
-
Record EEG/EMG data for at least 6 hours post-injection.
-
Visually score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep.[28]
-
Analyze key sleep parameters:
-
Sleep onset latency (time to the first continuous NREM sleep bout).[28]
-
Total sleep time (NREM + REM).
-
Sleep efficiency (total sleep time / total recording time).
-
Bout duration and number for each sleep stage.
-
Wake after sleep onset (WASO).
-
-
3.5. Non-Invasive Sleep Assessment:
For high-throughput screening, non-invasive methods can be employed as a first-pass assessment.[29]
-
Piezoelectric Systems: These systems are placed under the cage and detect movements and respiration to infer sleep/wake states.[30]
-
Video Tracking: Automated video analysis can identify periods of prolonged inactivity that correlate with sleep.[29][31]
3.6. Dosage Considerations for Animal Studies:
| Species | Route of Administration | Dosage Range | Notes |
| Mice | Intraperitoneal, Oral | 1-50 mg/kg | Higher doses are often required due to rapid metabolism.[21] |
| Rats | Intraperitoneal, Oral | 1-20 mg/kg | Similar to mice, higher doses are common in research. |
| Non-human Primates | Oral | 5-320 µg/kg | Lower doses can achieve physiological circulating levels.[20][22] |
| Dogs | Oral | 0.1 mg/kg | Suggested dose for promoting sleep.[32] |
| Cats | Oral | 1.5-6.0 mg (total dose) | Suggested dose for promoting sleep.[32] |
In Vitro Research Models: Dissecting Cellular and Molecular Mechanisms
In vitro models are essential for elucidating the direct cellular and molecular effects of melatonin, independent of systemic influences.[9][33]
4.1. Cell-Based Assays:
-
U2OS Circadian Reporter Cell Lines: These human osteosarcoma cells are a well-established model for studying the effects of compounds on the cellular circadian clock.[33] They can be engineered to express reporter genes (e.g., luciferase) under the control of clock gene promoters (e.g., BMAL1, PER2).[9]
-
3D Cell Culture Models: Three-dimensional cultures of cells like HaCaT keratinocytes can be used to study melatonin's diffusion and metabolism in a more physiologically relevant context.[34]
4.2. Protocol: Assessing the Effect of Melatonin on Circadian Gene Oscillations in U2OS Cells
Materials:
-
U2OS cells stably expressing a BMAL1-luciferase reporter.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Dexamethasone for circadian rhythm synchronization.
-
Melatonin.
-
Luciferin.
-
Luminometer for real-time bioluminescence recording.
Procedure:
-
Cell Culture and Plating:
-
Culture U2OS-BMAL1-luc cells under standard conditions (37°C, 5% CO2).
-
Plate the cells in a 35-mm dish and grow to confluency.
-
-
Synchronization of Circadian Rhythms:
-
Replace the culture medium with a medium containing 1 µM dexamethasone and incubate for 2 hours to synchronize the cellular clocks.
-
After 2 hours, replace the synchronization medium with a recording medium containing luciferin.
-
-
Melatonin Treatment and Bioluminescence Recording:
-
Add melatonin to the recording medium at the desired concentration (e.g., 100 nM).
-
Place the culture dish in a luminometer and record bioluminescence in real-time for several days.
-
-
Data Analysis:
-
Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian oscillations.
-
Compare the parameters between melatonin-treated and vehicle-treated cells to assess the effect of melatonin on the cellular clock.
-
Concluding Remarks and Future Directions
This compound is a powerful tool in the arsenal of sleep researchers. Its well-characterized mechanism of action and its central role in circadian biology make it an ideal compound for probing the fundamental principles of sleep regulation. The protocols and models detailed in this guide provide a solid foundation for conducting rigorous and reproducible research.
Future research should continue to explore the differential roles of MT1 and MT2 receptors in specific sleep disorders. The development of receptor-specific agonists and antagonists will be instrumental in this endeavor. Furthermore, the application of advanced techniques, such as optogenetics and chemogenetics, in combination with melatonin administration, will allow for an even more precise dissection of the neural circuits underlying its sleep-promoting effects.
References
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Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(21), 3145-3165. [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. [Link]
-
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. [Link]
-
Wikipedia. (2024, January 10). G protein-coupled receptor. [Link]
-
Consensus. (n.d.). Melatonin receptor signaling pathways in circadian regulation. [Link]
-
Patel, A. K., & Reddy, V. (2024). Melatonin. In StatPearls. StatPearls Publishing. [Link]
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Khan Academy. (n.d.). G protein-coupled receptors. [Link]
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Gooneratne, N. S., et al. (2012). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Pineal Research, 52(4), 437-445. [Link]
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Harpsøe, N. G., et al. (2015). Clinical pharmacokinetics of melatonin: a systematic review. European Journal of Clinical Pharmacology, 71(8), 901-909. [Link]
-
Dubocovich, M. L., et al. (2003). Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways. Proceedings of the Western Pharmacology Society, 46, 1-7. [Link]
-
Tordjman, S., et al. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434-443. [Link]
-
Biospective. (n.d.). Sleep & Cognition - Behavioral Testing. [Link]
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Cavallo, A. (1992). Pharmacokinetics of melatonin in human sexual maturation. The Journal of Clinical Endocrinology & Metabolism, 74(4), 791-794. [Link]
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Fisher, S. P., et al. (2012). Rapid assessment of sleep/wake behaviour in mice. Journal of Neuroscience Methods, 205(1), 108-116. [Link]
-
Masana, M. I., & Dubocovich, M. L. (2001). Melatonin receptor signaling: finding the path through the dark. Science's STKE, 2001(107), pe39. [Link]
-
Neuroscience News. (2019, April 24). A good night's sleep may be in sight: New 3D models of melatonin receptors shed light on sleep disorders. [Link]
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Zhdanova, I. V., et al. (2002). Melatonin promotes sleep in three species of diurnal nonhuman primates. Physiology & Behavior, 76(3), 423-428. [Link]
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Wood, M. L., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(24), 13508. [Link]
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Xie, Z., et al. (2017). A review of sleep disorders and melatonin. Neurological Research, 39(6), 559-565. [Link]
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Al-Olayan, E., et al. (2024). Melatonin as the Missing Link Between Sleep Deprivation and Immune Dysregulation: A Narrative Review. Journal of Clinical Medicine, 13(1), 241. [Link]
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IEEE Xplore. (2025). A Machine Learning Approach to Sleep Stage Classification in Mice Using Polysomnography. [Link]
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Pévet, P. (2003). Melatonin in animal models. Dialogues in Clinical Neuroscience, 5(4), 341-350. [Link]
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Boland, E. (2019). Circadian Rhythm and Management of Sleep in Critical Illness. Veterinary Information Network. [Link]
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Zhdanova, I. V., et al. (2002). Melatonin promotes sleep in three species of diurnal nonhuman primates. Physiology & Behavior, 76(3), 423-428. [Link]
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Sleep Foundation. (2026, January 15). Melatonin for Sleep: Benefits, Side Effects, and the Truth About Long-Term Use. [Link]
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National Center for Biotechnology Information. (2004). Melatonin for Treatment of Sleep Disorders: Summary. [Link]
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Maze Engineers. (2023, June 16). Animal Models and Apparatus of Sleep Disorders. [Link]
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Storch, J. F., et al. (2007). Activity patterns as a correlate for sleep-wake behaviour in mice. Journal of Circadian Rhythms, 5, 4. [Link]
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Wood, M. L., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(24), 13508. [Link]
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Jaafar, R., et al. (2024). Multifaceted Roles of Melatonin in Sleep Disorders. Wasit Journal for Pure Science, 3(2), 207-217. [Link]
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Wimmer, M. E., et al. (2013). Assessing sleepiness in the rat: a multiple sleep latencies test compared to polysomnographic measures of sleepiness. Journal of Neuroscience Methods, 212(1), 111-118. [Link]
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García-Mascaraque, M., et al. (2024). A novel study of melatonin diffusion in a 3D cell culture model. Melatonin Research, 7(1), 1-18. [Link]
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Oishi, Y., & Lazarus, M. (2017). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (127), 53678. [Link]
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Havekes, R., et al. (2016). Experimental sleep deprivation as a tool to test memory deficits in rodents. Frontiers in Systems Neuroscience, 10, 83. [Link]
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Paul, K. N., et al. (2016). Sex differences in sleep: impact of biological sex and sex steroids. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1688), 20150110. [Link]
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Pévet, P. (2003). Melatonin in animal models. Dialogues in Clinical Neuroscience, 5(4), 341-350. [Link]
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Arizona State University. (2019, April 24). Melatonin receptor research could point to a better night's sleep. ASU News. [Link]
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Sun, Y., et al. (2023). Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water. Experimental and Therapeutic Medicine, 25(4), 163. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is often approached via a Fischer indole synthesis pathway.
Issue 1: Low or No Product Yield
A low yield of the desired indole derivative can be a significant roadblock. Several factors, from reaction conditions to starting material purity, can contribute to this issue.[1]
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Recommended Solution |
| Suboptimal Reaction Conditions | The Fischer indole synthesis is highly sensitive to both temperature and acid strength.[1] An imbalance can lead to side reactions or incomplete conversion. Solution: Systematically optimize reaction conditions. Vary the temperature, reaction time, and the concentration of the acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong protic acids like sulfuric acid (H₂SO₄).[1][2] |
| N-N Bond Cleavage | The electron-donating methoxy group on the phenylhydrazine can weaken the N-N bond.[1][3] This may favor an undesired N-N bond cleavage pathway over the intended[4][4]-sigmatropic rearrangement, leading to byproducts like aniline derivatives.[3][5] Solution: Consider using a milder acid catalyst and lower reaction temperatures to disfavor the N-N bond cleavage.[5] |
| Instability of the Hydrazone Intermediate | The phenylhydrazone formed from 4-methoxyphenylhydrazine and the corresponding aldehyde or ketone may be unstable under the reaction conditions. Solution: Instead of isolating the hydrazone, consider forming it in situ. This involves adding both the phenylhydrazine and the carbonyl compound directly to the acidic reaction medium.[5] |
| Purity of Starting Materials | Impurities in the 4-methoxyphenylhydrazine or the carbonyl starting material can introduce competing side reactions, significantly lowering the yield of the desired product.[1] Solution: Ensure the purity of your starting materials. Recrystallize or distill the reagents if necessary. Verify purity using techniques like NMR or melting point analysis. |
| Inappropriate Carbonyl Compound | The direct use of acetaldehyde to form the parent indole ring in a Fischer synthesis is often problematic and can fail.[1] For the synthesis of this compound, a suitable precursor for the acetamide side chain is necessary. Solution: A common strategy is to use a carbonyl compound that already contains the necessary carbon framework, which can then be converted to the acetamide group in a subsequent step. |
Troubleshooting Flowchart for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall isolated yield.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Recommended Solution |
| Formation of Regioisomers | If an unsymmetrical ketone is used as a starting material, a mixture of indole regioisomers can be formed.[5] The choice of acid catalyst can influence the ratio of these isomers.[5] Solution: The regioselectivity of the Fischer indole synthesis can be challenging to control. Weaker acids tend to favor the kinetic product, while stronger acids may lead to the thermodynamic product.[5] Careful selection and screening of the acid catalyst are crucial. |
| Aldol Condensation | If the aldehyde or ketone used as a starting material can enolize, it may undergo self-condensation under the acidic reaction conditions, consuming the starting material and reducing the yield of the desired indole.[5] Solution: This can sometimes be mitigated by carefully controlling the reaction temperature and the rate of addition of the carbonyl compound. |
| Degradation of the Product | The indole ring system can be sensitive to harsh acidic conditions and high temperatures, leading to degradation, rearrangement, or dimerization of the desired product.[5] Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the product is formed, quench the reaction promptly to avoid prolonged exposure to harsh conditions. Consider using milder reaction conditions if product degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a classic method for preparing indoles.[2] The reaction proceeds through the following key steps:
-
Hydrazone Formation: A substituted phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[2]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][6]
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and subsequent aromatization to form the stable indole ring.[2]
Reaction Mechanism Overview
Caption: Key steps in the Fischer indole synthesis pathway.
Q2: How does the methoxy group at the 5-position influence the reaction?
The methoxy group (-OCH₃) is an electron-donating group. Electron-donating groups on the phenylhydrazine ring can increase the rate of the desired[4][4]-sigmatropic rearrangement.[6] However, they can also stabilize an intermediate in a way that promotes the undesired N-N bond cleavage, which can lead to lower yields.[3][5]
Q3: What are some alternative synthetic routes to consider?
While the Fischer indole synthesis is a common method, other strategies can be employed, especially if the Fischer route proves problematic. Some alternatives include:
-
Palladium-Catalyzed Indole Synthesis: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be used to form the indole ring.[2] These methods often offer milder reaction conditions and broader substrate scope.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can sometimes accelerate the reaction and improve yields in indole synthesis.[7]
Q4: What are the best practices for purifying the final product, this compound?
Purification is critical for obtaining a high-purity final product.
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful tool. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) will need to be determined, often guided by TLC analysis.
Experimental Protocol: A General Guideline for Fischer Indole Synthesis
This is a generalized protocol and may require optimization for your specific starting materials and equipment.
-
Hydrazone Formation (Optional, can be done in situ) :
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add the appropriate carbonyl precursor for the acetamide side chain.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC indicates complete formation.
-
Isolate the hydrazone by filtration if desired.
-
-
Indole Cyclization :
-
Place the hydrazone (or the phenylhydrazine and carbonyl compound for an in situ reaction) in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a suitable solvent).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification :
-
Carefully quench the reaction by pouring the mixture over ice water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle strong acids with extreme care.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- National Institutes of Health. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
- Reddit. (2024). What are some common causes of low reaction yields?.
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?.
- ResearchGate. (2025). Aromatization of 1,6,7,7a-Tetrahydro- 2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin.
- Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Benchchem. (n.d.). Troubleshooting Indole Cyclization Reactions.
- Benchchem. (n.d.). Minimizing Isomeric Indole Products.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
- MDPI. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
- University of California, Irvine. (n.d.). Indoles.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- BLDpharm. (n.d.). This compound.
- PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
- MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
- Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts.
- Google Patents. (n.d.). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
- ResearchGate. (2025). ChemInform Abstract: N-(Quinuclidin-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxo-acetamide: A High Affinity 5-HT3 Receptor Partial Agonist..
- National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
- ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.
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- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Identifying and removing byproducts in 2-(5-Methoxy-1H-indol-3-yl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a key intermediate in the development of various pharmaceuticals, most notably melatonin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove byproducts, thereby ensuring the purity and yield of your target compound.
Troubleshooting Guide: Identifying and Removing Byproducts
This section addresses specific experimental issues you might encounter, providing step-by-step guidance to diagnose and resolve them.
Problem 1: An Unexpected, Less Polar Spot on TLC During Acetylation of 5-Methoxytryptamine.
Q: I'm synthesizing this compound by acetylating 5-methoxytryptamine with acetic anhydride. On my TLC plate (eluent: Dichloromethane/Methanol 95:5), I see a significant spot with a higher Rf value than my product. What is it and how can I remove it?
A: This less polar spot is likely the di-acetylated byproduct, N,1-diacetyl-5-methoxy-tryptamine. This occurs when the indole nitrogen, in addition to the primary amine of the ethylamine side chain, undergoes acetylation. The increased acetyl content makes the molecule less polar, resulting in a higher Rf value on silica gel.
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Mass Spectrometry (MS): Isolate the byproduct spot by preparative TLC or flash chromatography. A mass spectrum should show a molecular ion peak corresponding to the di-acetylated compound (C₁₅H₁₈N₂O₃, M+H⁺ ≈ 275.14).
-
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of the byproduct, you will observe two distinct acetyl signals. One will be a singlet around 2.0 ppm corresponding to the amide acetyl group, and another singlet at a slightly different chemical shift, often downfield, corresponding to the acetyl group on the indole nitrogen. The disappearance of the characteristic broad singlet for the indole N-H proton (typically above 8 ppm) is a key indicator of N-acetylation.
The N-acetyl group on the indole ring is significantly more labile to hydrolysis than the amide acetyl group.
-
Reaction Setup: Dissolve the crude reaction mixture containing the di-acetylated byproduct in methanol.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution. The reaction can be monitored by TLC.
-
Monitoring: Spot the reaction mixture on a TLC plate every 15-30 minutes. You should observe the disappearance of the higher Rf spot and an increase in the intensity of the product spot.
-
Work-up: Once the di-acetylated byproduct is no longer visible on the TLC, neutralize the reaction with a dilute acid (e.g., 1M HCl), remove the methanol under reduced pressure, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid can be further purified by recrystallization from a solvent system like ethanol-water to obtain high-purity this compound.[1]
`dot graph TD { A[Crude Product Mixture] --> B{Dissolve in Methanol}; B --> C{Add K2CO3}; C --> D{Monitor by TLC}; D -- Byproduct Present --> C; D -- Byproduct Absent --> E{Neutralize & Evaporate}; E --> F{Extract with Ethyl Acetate}; F --> G{Recrystallize}; G --> H[Pure Product];
} ` Caption: Workflow for the removal of the di-acetylated byproduct.
Problem 2: Presence of Starting Material, 5-Methoxytryptamine, in the Final Product.
Q: My final product shows a more polar spot on TLC that corresponds to the 5-methoxytryptamine starting material. How can I effectively remove it?
A: Incomplete acetylation is a common issue. The presence of the basic 5-methoxytryptamine can be easily addressed with an acidic wash during the work-up.
-
TLC Analysis: The most straightforward method is to co-spot your crude product with a standard sample of 5-methoxytryptamine on a TLC plate. A matching Rf value confirms its presence. A specific TLC method for detecting 5-methoxytryptamine in melatonin has been reported.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 5-methoxytryptamine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If you wish to recover the unreacted starting material, you can neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate) and back-extract the 5-methoxytryptamine with an organic solvent.
-
Final Work-up: Wash the organic layer containing your product with saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Problem 3: Unexpected Byproducts When Using the Fischer Indole Synthesis Route.
Q: I am preparing the 5-methoxyindole core using a Fischer indole synthesis with 4-methoxyphenylhydrazine. My final product is contaminated with a chlorinated impurity. What could be the cause?
A: When using methoxy-substituted phenylhydrazones in the Fischer indole synthesis with certain acid catalysts like HCl in ethanol, an "abnormal" reaction can occur. This can lead to the substitution of the methoxy group with a chlorine atom, resulting in a chlorinated indole byproduct.[2]
-
Mass Spectrometry (MS): The mass spectrum of the byproduct will show a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximately 3:1 ratio).
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will show shifts in the aromatic region consistent with the substitution pattern of the chlorinated indole.
-
Choice of Acid Catalyst: To avoid this side reaction, consider using a non-halogenated acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[3]
-
Purification: If the chlorinated byproduct has already formed, it can be challenging to separate due to its similar polarity to the desired product. Careful column chromatography on silica gel with a fine-tuned eluent system is often required. Multiple purifications may be necessary.
`dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ` Caption: Normal vs. Abnormal Pathways in Fischer Indole Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale synthetic routes are:
-
Acetylation of 5-Methoxytryptamine: This is a straightforward method involving the reaction of commercially available 5-methoxytryptamine with an acetylating agent, typically acetic anhydride, in a suitable solvent.[4][5]
-
Reduction of 5-Methoxyindole-3-acetonitrile: This route involves the reduction of the nitrile group of 5-methoxyindole-3-acetonitrile to the corresponding primary amine, followed by acetylation. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Q2: What are the key parameters to control during the acetylation of 5-methoxytryptamine to minimize byproduct formation?
A2: To minimize the formation of the di-acetylated byproduct, consider the following:
-
Stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.1 equivalents of acetic anhydride).
-
Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reactivity and reduce the likelihood of N-acetylation of the indole ring.
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-acetylation.
Q3: Are there any specific byproducts to be aware of when reducing 5-methoxyindole-3-acetonitrile with LiAlH₄?
A3: While LiAlH₄ is a powerful reducing agent for nitriles, potential side reactions can include:
-
Incomplete Reduction: This can lead to the formation of the corresponding imine intermediate, which upon aqueous work-up, could hydrolyze to an aldehyde.
-
Over-reduction: Although less common for this specific substrate, strong reducing agents can sometimes affect other functional groups.
-
Complex Formation: The resulting amine can form a stable complex with the aluminum salts, requiring a careful aqueous work-up (e.g., Fieser work-up) to liberate the free amine.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a highly effective method for purifying this compound.[1] A common solvent system is ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of the product will form.
Q5: How can I analyze the purity of my final product?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Several validated HPLC methods with UV detection are available in the literature for melatonin and its impurities.[3][6][7][8][9]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product signals.[10][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Quantitative Data Summary
| Compound | Typical Rf (DCM/MeOH 95:5) | Expected M+H⁺ (m/z) |
| This compound | ~0.4 | 233.13 |
| 5-Methoxytryptamine | ~0.2 | 191.12 |
| N,1-diacetyl-5-methoxy-tryptamine | ~0.6 | 275.14 |
References
-
Waters Corporation. (n.d.). Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. Waters Corporation. Retrieved from [Link]
-
Pharmacia. (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia, 70, 1-11. Retrieved from [Link]
-
The process of extracting melatonin crystals from melatonin. (2024). Melatonin Extraction. Retrieved from [Link]
- Leone, A. M., Silman, R. E., Hooper, R. J., Finnie, M. D., Carter, S. J., Edwards, R., Smith, I., & Mullen, P. E. (1987). The isolation, purification, and characterisation of the principal urinary metabolites of melatonin. Journal of pineal research, 4(4), 365–378.
-
Waters Corporation. (n.d.). Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. Waters Corporation. Retrieved from [Link]
- Filali, S., Bergamelli, C., Tall, M. L., & Pirot, F. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Annales pharmaceutiques francaises, 75(4), 253–262.
- Brandt, S. D., Martins, C. P., Freeman, S., Dempster, N. M., & Christie, R. (2008). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of pharmaceutical and biomedical analysis, 47(3), 596–606.
- Spatula DD. (2012). A Validated HPLC Method for Determining Melatonin in Capsule Dosage Form.
-
GoodRx. (2023). 6 Ways to Increase Melatonin Naturally. GoodRx. Retrieved from [Link]
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Medical News Today. (2022). Natural melatonin: Ways to boost, tips, and more. Medical News Today. Retrieved from [Link]
- Ishii, H., Murakami, Y., & Ishikawa, T. (1981). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 16(8), 1323.
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. Retrieved from [Link]
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Rebuilding Your Natural Melatonin Cycle: Practical Strategies for Hormonal Harmony. (2024). Hormonal Harmony. Retrieved from [Link]
- Cipolla-Neto, J., & Amaral, F. G. (2022).
- Google Patents. (n.d.). CN113214133A - Synthesis method of melatonin. Google Patents.
- Molecules. (2025). The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. Molecules, 30(14), 2942.
- Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). Molecules, 28(8), 3538.
- Tan, D. X., Manchester, L. C., Reiter, R. J., & Qi, W. (2001). Melatonin directly scavenges hydrogen peroxide: a potentially new metabolic pathway of melatonin biotransformation. Free radical biology & medicine, 31(1), 115–125.
- Wang, C., Wang, S., & Wei, D. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Synthetic and Systems Biotechnology, 7(1), 543–553.
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PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. Google Patents.
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University of Utah. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. University of Utah Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine. Google Patents.
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. ResearchGate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link]
- Pop, A., Pol-Fachin, L., & Verli, H. (2014). NMR and molecular dynamics studies of the interaction of melatonin with calmodulin. Journal of pineal research, 56(1), 101–110.
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RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]
- Brandt, S. D., Martins, C. P., Freeman, S., Dempster, N. M., & Christie, R. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 23(16), 2601–2612.
- Molecules. (2025). The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. Molecules, 30(14), 2942.
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YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Retrieved from [Link]
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Troubleshooting low solubility of 2-(5-Methoxy-1H-indol-3-yl)acetamide in aqueous buffers
Welcome to the technical support center for 2-(5-Methoxy-1H-indol-3-yl)acetamide. This guide provides in-depth troubleshooting strategies and practical protocols to address challenges related to its low solubility in aqueous buffers. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can make informed decisions to advance your research.
Compound Identification and Physicochemical Properties
-
Product Name: this compound
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Molecular Formula: C₁₁H₁₂N₂O₂[2]
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Molecular Weight: 204.23 g/mol [2]
-
Appearance: Solid, powder[3]
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Melting Point: ~183 °C[2]
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Predicted Lipophilicity (XLogP3): 1.9[2]
This compound, also known as 5-Methoxyindole-3-acetamide, is a useful research chemical.[1] Its structure, featuring a substituted indole ring, is common in molecules with diverse biological activities.[4] However, the combination of the planar indole core and limited polar groups contributes to its characteristically low aqueous solubility, a common challenge for many indole derivatives and other drug candidates.[5][6] Approximately 40% of active pharmaceutical ingredients (APIs) on the market and up to 90% of those in development are poorly water-soluble.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The low aqueous solubility of this compound is inherent to its molecular structure. The indole ring system is largely hydrophobic, and while the acetamide and methoxy groups provide some polarity, they are insufficient to overcome the energy barrier required for dissolution in a highly polar solvent like water. For a compound to dissolve, the energy of solvent-solute interactions must be favorable enough to overcome the solute-solute interactions in the crystal lattice.[8] With hydrophobic compounds, this is often not the case in aqueous media.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?
A2: This is a common phenomenon known as "crashing out." Your compound was fully dissolved in the 100% organic solvent (DMSO), creating a metastable supersaturated solution when diluted into the aqueous buffer. The abrupt change in solvent polarity dramatically lowers the solubility limit, causing the compound to rapidly precipitate out of the solution.[9] This is a critical issue, as undissolved compound is not available to interact with its biological target, leading to inaccurate and unreliable experimental results.
Q3: Can I just heat the buffer or sonicate the mixture to force it into solution?
A3: While gentle heating or sonication can sometimes help dissolve a compound, these are often temporary fixes and can be problematic.[10] Heating increases the kinetic energy and can increase the solubility limit, but the compound will likely precipitate again upon cooling to your experimental temperature (e.g., 25°C or 37°C). Prolonged heating or sonication can also risk degrading the compound. These methods do not address the fundamental thermodynamic insolubility of the molecule in your chosen system.
Q4: How does the pH of my buffer affect the solubility of this specific compound?
A4: The solubility of ionizable compounds is highly dependent on pH.[11][12] this compound has a weakly basic nitrogen atom within the indole ring. At a pH below its pKa, this nitrogen can become protonated, creating a positively charged species. This ionized form is significantly more polar and will exhibit higher solubility in aqueous buffers.[12][13] Therefore, decreasing the pH of your buffer (making it more acidic) is a primary strategy you should explore to enhance solubility.
Systematic Troubleshooting Workflow
We recommend a systematic, tiered approach to solubility enhancement. Start with the simplest, most common techniques and progress to more complex methods only if necessary. This workflow minimizes the use of harsh additives that could interfere with your experimental system.
Caption: A systematic workflow for troubleshooting low solubility.
Detailed Experimental Protocols & Causality
Protocol 1: Co-Solvent Stock Preparation and Dilution
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Objective: To create a concentrated stock solution that can be diluted into aqueous buffers.
-
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[14] This is the most common and fundamental first step.
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal volume of 100% DMSO to the powder. For example, to make a 10 mM stock from 2.04 mg of the compound (MW=204.23), you would add 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but ensure the solution is clear at room temperature before proceeding.[10]
-
Crucial Step - Dilution: To minimize precipitation, do not add the aqueous buffer to your stock. Instead, add the stock solution dropwise into the vigorously vortexing aqueous buffer. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.
-
Validation: After dilution, visually inspect the solution for any signs of turbidity or precipitation. For quantitative analysis, centrifuge the sample and measure the concentration of the supernatant via HPLC to determine the actual dissolved concentration.[14]
-
Protocol 2: Determining pH-Dependent Solubility
-
Objective: To identify an optimal pH that enhances the solubility of the compound.
-
Causality: By lowering the pH, we aim to protonate the indole nitrogen, converting the neutral molecule into a more soluble cationic salt.[12][13] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[15]
-
Protocol:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Use buffers appropriate for the pH range, such as acetate for acidic pH and phosphate for neutral pH.
-
Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The goal is to create a saturated solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This is known as the shake-flask method.[14][15]
-
After incubation, allow the vials to stand, letting undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and centrifuge at high speed (e.g., >10,000 x g) to pellet any remaining micro-particulates.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Plot the measured solubility against the buffer pH to identify the optimal pH range.
-
Protocol 3: Screening Solubility Enhancing Excipients
-
Objective: To evaluate the effectiveness of surfactants or complexation agents.
-
Causality & Mechanism:
-
Surfactants: These are amphiphilic molecules (e.g., Tween® 80, Polysorbate 20) that form micelles in aqueous solutions.[16] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell interacts with the water, effectively solubilizing the drug.[17]
-
Cyclodextrins: These are cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an "inclusion complex" by fitting into this cavity, which increases its apparent water solubility.[7]
-
-
Protocol:
-
Prepare stock solutions of your chosen excipients (e.g., 10% w/v Tween® 80, 20% w/v HP-β-CD) in your optimal buffer from Protocol 2.
-
Create a series of dilutions of the excipient in the buffer (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
Using the shake-flask method described in Protocol 2, determine the solubility of this compound in each excipient concentration.
-
Plot the solubility as a function of excipient concentration to determine the most effective agent and the minimum concentration required to achieve your target solubility.
-
Caption: How co-solvents improve drug solubility.
Data Summary Table: Solubility Enhancement Strategies
| Method | Mechanism of Action | Typical Agents / Parameters | Advantages | Potential Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble ionized form of the drug.[11][12] | Acidic buffers (e.g., Acetate, Citrate) to target pH < pKa. | Simple, cost-effective, avoids organic solvents. | Only applicable to ionizable compounds; may not be compatible with biological system's pH.[18] |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[9] | DMSO, Ethanol, PEG 400, Propylene Glycol. | Effective for many compounds; simple to prepare stock solutions. | High concentrations can be toxic to cells; risk of precipitation upon dilution.[7][10] |
| Surfactant Micellization | Drug is encapsulated in the hydrophobic core of micelles.[16][17] | Tween® 80, Polysorbate 20, Cremophor® EL. | Can significantly increase solubility; relatively low concentrations needed. | Can interfere with some biological assays; potential for cell toxicity at higher concentrations.[9] |
| Complexation | Drug forms a water-soluble inclusion complex with the agent.[7] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Captisol® (SBE-β-CD). | High solubilization capacity; generally low toxicity. | Can be expensive; high concentrations may be needed, increasing viscosity.[7] |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[8][17] | Micronization, Nanonization (creation of nanocrystals). | Increases dissolution velocity; can improve bioavailability.[19] | Does not increase intrinsic equilibrium solubility; requires specialized equipment.[8] |
References
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Pharmaceutical Technology.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.
- A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. (2024). Medicinal Chemistry Research.
- 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride. CymitQuimica.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology.
- N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem.
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem.
- 2-(5-METHOXY-1H-INDOL-3-YL)-ACETAMIDE. (2026). ChemicalBook.
- Pharmaceutical composition for solubility enhancement of hydrophobic drugs.
- N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide. Echemi.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015). Journal of Innovations in Pharmaceutical and Biological Sciences.
- Technical Support Center: Solubility Enhancement for Isoindole Deriv
- How to deal with the poor solubility of tested compounds in MTT assay?
- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical Research & Allied Sciences.
- Indole-3-acetamide - PRODUCT INFORM
- n-(2-(5-methoxy-1h-indol-3-yl)ethyl)acetamide. Sigma-Aldrich.
- pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. (2023). Journal of Computer-Aided Molecular Design.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
- Technologies for Solubility, Dissolution and Permeation Enhancement of N
- Study of pH-dependent drugs solubility in water. (2011). Chemical Industry and Chemical Engineering Quarterly.
- 2-(5-methoxy-1h-indol-3-yl)-acetamide cas no 2452-25-7. Echemi.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide. BLDpharm.
- N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Toronto Research Chemicals.
- pH and solubility. Khan Academy.
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- 3. 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydr… [cymitquimica.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-(5-Methoxy-1H-indol-3-yl)acetamide and its Metabolites
Welcome to the technical support center for the chromatographic analysis of 2-(5-Methoxy-1H-indol-3-yl)acetamide and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. The content is structured in a question-and-answer format to directly address specific issues, explaining the scientific principles behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape and Resolution Issues
Question 1: I'm observing significant peak tailing for my parent compound, this compound. What is the likely cause and how can I fix it?
Answer:
Peak tailing for a basic compound like this compound is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. The indole nitrogen and the primary amide group can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2]
Causality: At mid-range pH, residual silanol groups (Si-OH) on the silica backbone can become deprotonated and negatively charged (Si-O-). Your basic analyte, which is protonated and positively charged, can then undergo strong ionic interactions with these sites, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[2][3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization of the silanol groups. Lowering the mobile phase pH to ~2.5-3.0 will protonate the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[3] For this, use a buffer or an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4]
-
Use of a Sacrificial Base: Adding a small concentration (e.g., 0.05 M) of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[3] TEA, being a small and basic molecule, will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.[3]
-
Column Selection: Modern HPLC columns often feature advanced technologies to minimize these effects.
-
End-capped Columns: Select a column that is thoroughly "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent.[2]
-
Base-Deactivated Silica: Use columns specifically marketed as "base-deactivated" or suitable for basic compounds. These often have very low silanol activity.
-
Hybrid Particle Columns: Consider columns with hybrid silica-polymer particles which tend to have fewer accessible silanol groups.
-
Question 2: My early eluting polar metabolites are showing peak fronting. What's causing this and what are the solutions?
Answer:
Peak fronting is often related to issues of sample overload, solvent incompatibility, or column bed degradation.[5][6] For early eluting peaks, the most common culprits are sample solvent effects and column overload.
Causality:
-
Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the sample band will not properly "focus" at the head of the column.[5] The portion of the analyte at the leading edge of the injection band travels down the column before it can be adequately retained, leading to a fronting peak.[7]
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet.[5][6] The excess analyte molecules are forced to move down the column more quickly as they cannot all interact with the stationary phase, resulting in a characteristic "shark-fin" or fronting peak shape.
Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: The ideal approach is to dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. For example, if your gradient starts at 10% acetonitrile in water, avoid dissolving your sample in 100% acetonitrile.
-
Reduce Injection Volume or Sample Concentration: To address potential overload, perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume.[5] If the peak shape improves with dilution, you have confirmed mass overload. Adjust your sample preparation accordingly.
-
Check for Column Voids: Although less common for just early peaks, a void or depression in the packing material at the column inlet can cause peak distortion, including fronting.[8] This can be checked by reversing the column and flushing at low pressure, or more definitively by replacing the column.
Question 3: I am struggling to get baseline separation between two closely related metabolites, one polar and one moderately non-polar. How can I improve the resolution?
Answer:
Achieving resolution between analytes of differing polarity requires a systematic optimization of the mobile phase and potentially the stationary phase.[9] The key is to manipulate the selectivity (α) of your chromatographic system.
Causality: Resolution is a function of efficiency (N), retention (k), and selectivity (α). When peaks are co-eluting, simply increasing retention or efficiency may not be enough. The most powerful tool is to change the selectivity, which alters the relative retention of the two analytes.
Troubleshooting Workflow:
Caption: Workflow for improving chromatographic resolution.
Detailed Steps:
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[4] Switching between them can alter selectivity. For instance, methanol is a better hydrogen bond donor and may interact differently with your metabolites than acetonitrile, which has a stronger dipole moment.[4]
-
Optimize Mobile Phase pH: The parent compound and its metabolites may have different pKa values. Changing the mobile phase pH can alter their ionization state and, consequently, their hydrophobicity and retention.[10][11][12] A pH screening (e.g., pH 3, 5, 8) can reveal an optimal pH where the selectivity between the two metabolites is maximized. Remember to use a column stable across your chosen pH range.[11]
-
Adjust the Gradient Slope: If using a gradient, making it shallower (i.e., increasing the gradient time with the same %B change) will increase the separation between peaks.[13] This is a powerful tool for resolving closely eluting compounds once some initial separation is achieved.
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | Exploit pKa differences for selectivity. |
| Mobile Phase B | Acetonitrile | Methanol | Change solvent selectivity. |
| Gradient | 5-95% B in 10 min | 5-95% B in 20 min | Decrease slope to improve resolution. |
Category 2: Sample Preparation and Matrix Effects
Question 4: My analysis is in plasma, and I'm seeing a high baseline and many interfering peaks. What is the best way to clean up my sample?
Answer:
Biological matrices like plasma are complex and require effective sample preparation to remove proteins and other endogenous components that can interfere with the analysis and damage the HPLC column.[14][15]
Causality: Plasma proteins, lipids, and salts can precipitate in the HPLC system, causing blockages and high backpressure.[16] They can also co-elute with your analytes, causing matrix effects (ion suppression or enhancement in MS detection) and making accurate quantification difficult.
Recommended Sample Preparation Protocols:
-
Protein Precipitation (PPT): This is a fast and simple method.
-
Protocol: Add 3 parts of a cold organic solvent (typically acetonitrile) to 1 part plasma. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Carefully collect the supernatant for injection.[15][17]
-
Pros: Quick, inexpensive.
-
Cons: Less clean; may not remove all phospholipids.
-
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquids.
-
Protocol: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the plasma sample. Vortex to mix thoroughly. Centrifuge to separate the layers. The analytes will partition into the organic layer, leaving many interferences in the aqueous layer. Evaporate the organic solvent and reconstitute the residue in the mobile phase.[15]
-
Pros: Cleaner extract than PPT.
-
Cons: More time-consuming, requires solvent optimization.
-
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup.[15][18]
-
Protocol: Use a reversed-phase (e.g., C18) SPE cartridge.
-
Condition: Pass methanol, then water through the cartridge.
-
Load: Load the pre-treated plasma sample.
-
Wash: Wash with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Pros: Provides the cleanest extracts, allows for sample concentration.[16]
-
Cons: Most expensive, requires method development.
-
Caption: Decision tree for plasma sample preparation.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][1]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link][2]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link][3]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link][4]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][5]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link][6]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link][8]
-
Chromatography Forum. (n.d.). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. ResearchGate. Retrieved from [Link][17]
-
Clarke, W. (Ed.). (2012). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. In Methods in Molecular Biology (Vol. 919, pp. 247-258). Humana Press.[14]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link][15]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link][16]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link][18]
-
LCGCNet. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link][9]
-
PharmaGuru. (2023). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link][10]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][11]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link][12]
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Restek. (2014). [19]Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link][7]
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Pharmacentral. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link][13]
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How to minimize non-specific binding in 2-(5-Methoxy-1H-indol-3-yl)acetamide receptor assays
Topic: How to Minimize Non-Specific Binding in 2-(5-Methoxy-1H-indol-3-yl)acetamide Receptor Assays
Welcome to our dedicated technical guide for researchers working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your receptor binding assays effectively.
The compound this compound is commonly known as melatonin .[1][2] Its primary targets are the G protein-coupled receptors (GPCRs) MT1 and MT2.[3][4][5] Like many indole-based molecules, melatonin's hydrophobicity can present challenges in receptor assays, particularly in the form of high non-specific binding (NSB). This guide is structured to help you diagnose, understand, and systematically eliminate sources of NSB to ensure the accuracy and reproducibility of your data.
Foundational Concepts: Frequently Asked Questions (FAQs)
This section addresses the core principles of non-specific binding, providing the necessary foundation for the troubleshooting guide that follows.
Q1: What exactly is non-specific binding (NSB) and why is it a critical issue?
A1: Non-specific binding refers to the interaction of your labeled ligand (e.g., radiolabeled melatonin) with components other than its intended receptor target.[6] This can include binding to the plastic of the assay plate, filter membranes, lipids, or other proteins in your preparation.[6] NSB is essentially background noise. When this noise is high, it obscures the true signal from your specific ligand-receptor interaction, leading to an underestimation of receptor affinity (inaccurate Kd) and density (inaccurate Bmax).[6] Minimizing NSB is paramount for generating reliable and accurate data.[6]
Q2: What are the primary molecular forces that cause NSB?
A2: NSB is primarily driven by two types of molecular interactions:
-
Hydrophobic Interactions: Lipophilic or greasy molecules, like the indole ring of melatonin, tend to stick to other hydrophobic surfaces, such as plasticware or the lipid bilayer of cell membranes.[6]
-
Electrostatic Interactions: These occur between charged regions of your ligand and oppositely charged surfaces on proteins or assay materials.[6] Understanding which force is dominant in your system is key to selecting the right troubleshooting strategy.
Q3: How is non-specific binding experimentally determined?
A3: NSB is measured by assessing the binding of your labeled ligand in the presence of a vast excess of an unlabeled ("cold") competitor.[6][7] This high concentration of unlabeled compound saturates all the specific receptor sites. Therefore, any remaining binding of the labeled ligand is considered non-specific.[6]
Specific Binding = Total Binding - Non-Specific Binding
The workflow is visualized in the diagram below.
Q4: What is considered an acceptable level of non-specific binding?
A4: Ideally, NSB should be less than 10% of the total binding signal.[8] While levels up to 50% may be deemed acceptable in some assays, such a high background significantly compromises the signal-to-noise ratio and the overall accuracy of your results.[6][7] If your NSB is consistently above 50%, troubleshooting is essential.
Troubleshooting Guide: A Systematic Approach to Reducing NSB
High NSB is a common challenge. This guide provides a logical workflow to identify and resolve the root cause. Follow these steps sequentially to systematically improve your assay performance.
Q5: My NSB is very high. Where do I begin?
A5: Start with the most common and impactful factors. The logical first step is to optimize your blocking strategy . Inadequate blocking leaves unoccupied sites on your plate or membrane, which your ligand can non-specifically adhere to.[9] Increase the concentration of your current blocking agent or test an alternative one. This is often the most effective initial step.
Q6: How do I choose the right blocking agent and concentration?
A6: The choice of blocking agent is empirical and depends on your specific assay system. Bovine Serum Albumin (BSA) and non-fat dry milk are the most common starting points.[6][10] BSA is a purified protein, offering consistency, while milk is a cost-effective mixture of proteins that can be very effective.[10] Synthetic polymer-based blockers are also becoming more common as they offer high consistency and are protein-free.[11]
Actionable Advice:
-
Test Different Agents: If 1% BSA isn't working, try 5% non-fat dry milk, or vice-versa.
-
Optimize Concentration: Perform a titration experiment. Test a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%) to find the lowest concentration that provides maximum blocking with minimal interference.[9]
-
Optimize Incubation: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete surface saturation.[9][10]
| Blocking Agent | Mechanism of Action | Typical Working Concentration | Considerations |
| Bovine Serum Albumin (BSA) | A single protein that adsorbs to unoccupied hydrophobic and hydrophilic sites.[12] | 0.1% - 5% (w/v) | Highly purified and consistent, but can be more expensive. |
| Non-fat Dry Milk | A complex mixture of proteins (casein, etc.) that blocks a wide range of non-specific sites.[6] | 1% - 5% (w/v) | Cost-effective and very efficient, but batch-to-batch variability can occur. May contain endogenous enzymes that interfere with some assays.[6] |
| Normal Serum | Provides a high concentration of diverse proteins to saturate non-specific sites.[13] | 1% - 10% (v/v) | Very effective, especially in immunohistochemistry. Must be from a species that does not cross-react with your antibodies (if applicable).[13] |
| Synthetic Polymers (PVA, PEG) | Hydrophilic polymers that form a barrier on the plastic surface, preventing protein adsorption.[11][14] | Varies by product | Highly consistent and protein-free, avoiding protein-based interference. |
Q7: My blocking is optimized, but NSB is still high. Could my buffer be the problem?
A7: Absolutely. The composition of your assay buffer is critical for controlling both hydrophobic and electrostatic interactions.[15]
Actionable Advice:
-
Increase Ionic Strength: This is a powerful way to reduce electrostatic-driven NSB. By increasing the salt concentration (e.g., adding NaCl up to 150-500 mM), you create a shielding effect that masks stray charges on your ligand and other surfaces.[6][12][16]
-
Adjust pH: The pH of the buffer determines the net charge of your proteins.[17][18] Experiment with a pH range around the physiological standard of 7.4. Moving the pH closer to the isoelectric point of the primary interfering proteins can minimize their net charge and thus reduce electrostatic NSB.[6][12]
-
Add a Non-ionic Detergent: To combat hydrophobic interactions, which are likely with an indole compound like melatonin, include a low concentration of a non-ionic detergent.[6] Tween-20 or Triton X-100 at 0.01% - 0.1% can disrupt these "sticky" interactions without denaturing your receptor at these low concentrations.[6][15][16]
Q8: I'm using a filtration assay. How can I optimize my wash steps to reduce NSB?
A8: In filtration assays, inadequate washing is a frequent cause of high background. The goal is to rapidly wash away unbound ligand while minimizing the dissociation of the specifically bound ligand.
Actionable Advice:
-
Pre-soak Filters: Before the assay, soak your filter mats (e.g., glass fiber filters) in a buffer containing a blocking agent like 0.5% polyethylenimine (PEI).[8] This significantly reduces the binding of the ligand directly to the filter material itself.[7][8]
-
Increase Wash Volume & Repetitions: Ensure you are using a sufficient volume to completely wash the filter. Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer.[6][10]
-
Work Quickly and Keep it Cold: The entire filtration and washing process should be done rapidly to prevent the specifically bound ligand from dissociating. Using ice-cold buffer slows the dissociation rate constant (koff).
Key Experimental Protocols
Here are detailed protocols for essential experiments discussed in this guide.
Protocol 1: Performing a Saturation Binding Assay to Quantify NSB
This experiment is fundamental for characterizing your receptor and determining the Kd, Bmax, and the level of NSB.[19]
Objective: To measure total and non-specific binding across a range of labeled ligand concentrations to determine specific binding.
Materials:
-
Receptor preparation (e.g., cell membranes expressing MT1/MT2 receptors)
-
Labeled ligand (e.g., [3H]-melatonin or [125I]-iodomelatonin)
-
Unlabeled competitor (e.g., non-radioactive melatonin)
-
Assay Buffer (optimized based on troubleshooting)
-
96-well plates
-
Filtration apparatus or SPA beads
-
Scintillation counter
Procedure:
-
Prepare Ligand Dilutions: Create a series of dilutions of your labeled ligand in assay buffer. A typical range would be from 0.1x Kd to 10x Kd.[8] If the Kd is unknown, start with a broad range (e.g., 10 pM to 100 nM).
-
Set Up Assay Plates: For each concentration of labeled ligand, you will have two conditions set up in triplicate:
-
Add Labeled Ligand: Add the corresponding concentration of labeled ligand to all Total and NSB wells.
-
Initiate Reaction: Add the receptor preparation to all wells to start the binding reaction. The amount of receptor protein should be low enough to ensure that less than 10% of the total added radioligand is bound.[8]
-
Incubate: Incubate the plates at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This must be determined experimentally.
-
Terminate Reaction: Rapidly separate bound from free ligand.
-
For Filtration: Harvest the contents of each well onto a filter plate using a cell harvester. Wash filters quickly and thoroughly with ice-cold wash buffer.
-
For SPA: No separation step is needed. Allow beads to settle.
-
-
Quantify Binding: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Average the triplicate CPM values for each condition.
-
Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Plot Specific Binding versus the concentration of the labeled ligand. Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.[19]
-
Protocol 2: Optimizing Blocking Agent Concentration
Objective: To determine the most effective concentration of a chosen blocking agent.
Procedure:
-
Prepare Blocking Solutions: Prepare a range of concentrations of your blocking agent (e.g., BSA) in your assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%).
-
Coat Plates: Add each blocking solution to a set of wells on a 96-well plate and incubate for at least 1-2 hours at room temperature.
-
Wash: Discard the blocking solution and wash the wells thoroughly with your assay buffer to remove any unbound agent.[6]
-
Perform Binding Assay: In separate wells for each blocking concentration, measure both:
-
Total Binding: Add a single, fixed concentration of your labeled ligand (typically at its Kd) and your receptor preparation.
-
Non-Specific Binding: Add the same concentration of labeled ligand, your receptor preparation, AND a saturating concentration of unlabeled competitor.
-
-
Incubate, Terminate, and Count: Follow steps 5-7 from the Saturation Binding Assay protocol.
-
Analyze Data: For each blocking concentration, calculate the specific binding and the NSB as a percentage of total binding. The optimal concentration is the one that gives the lowest NSB without significantly reducing the specific binding signal, thus maximizing the signal-to-noise ratio.
References
-
Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. SciSpace. [Link]
-
Pharmacology and function of melatonin receptors. PubMed - NIH. [Link]
-
Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]
-
Blockers Practical Guide. Meridian Bioscience. [Link]
-
Understanding Melatonin Receptor Pharmacology: Latest Insights from Mouse Models, and Their Relevance To Human Disease. Smith Scholarworks. [Link]
-
Molecular pharmacology, regulation and function of mammalian melatonin receptors. PubMed. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Blocking Non-specific Binding in Immunoassays. Biocompare.com. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya. [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Affinité Instruments. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Practical Guide To Immunoassay Blocking Reagents. Laboratory Network. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. NIH. [Link]
-
How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. Platypus Technologies. [Link]
-
Main causes of non-specific reactions of antibodies. MBL Life Science. [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. [Link]
-
Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed. [Link]
-
Overcome effects of detergents & reducing agents in protein estimation. G-Biosciences. [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]
-
Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature Experiments. [Link]
-
Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. PubMed. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
How can i reduce non-specific binding in lateral flow assay? ResearchGate. [Link]
-
BindingDB BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. BindingDB. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
Sources
- 1. Molecular pharmacology, regulation and function of mammalian melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide [bindingdb.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. "Understanding Melatonin Receptor Pharmacology: Latest Insights from Mo" by Gianluca Tosini, Sharon Owino et al. [scholarworks.smith.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. biocompare.com [biocompare.com]
- 14. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Addressing variability in animal studies with 2-(5-Methoxy-1H-indol-3-yl)acetamide
Introduction: Navigating the Nuances of In Vivo Studies
Welcome to the technical support guide for 2-(5-Methoxy-1H-indol-3-yl)acetamide. As researchers and drug development professionals, we understand that achieving reproducible and reliable data in animal studies is paramount. The inherent biological complexity of in vivo systems, compounded by the physicochemical properties of test articles, often introduces variability that can obscure true pharmacological effects.
This guide is designed to be a practical resource, moving beyond standard protocols to address the specific challenges you may encounter with this indoleacetamide derivative. We will delve into the root causes of common issues, providing not just solutions but the scientific rationale behind them. Our goal is to empower you to design more robust experiments, anticipate potential pitfalls, and confidently interpret your results. This document is structured as a dynamic troubleshooting resource and a foundational FAQ section to support every stage of your research.
Part 1: Troubleshooting Guide - Addressing Experimental Variability
This section is formatted to help you diagnose and resolve specific issues encountered during your studies.
Issue 1: High Variability in Behavioral Readouts
Question: We are observing significant inter-animal or inter-group variability in behavioral assays (e.g., elevated plus maze, forced swim test) after administering this compound. How can we reduce this?
Answer: High variability in behavioral data is a frequent challenge stemming from a confluence of drug-related, physiological, and environmental factors. Let's dissect the primary causes and their solutions.
Root Cause Analysis & Mitigation Strategies:
-
Inconsistent Drug Exposure (Pharmacokinetics):
-
The "Why": The compound's formulation is critical. This compound, like many indole derivatives, has limited aqueous solubility.[1] An improperly prepared or unstable formulation leads to inconsistent dosing, meaning animals in the same group receive different effective doses. The amide bond is also susceptible to hydrolysis, and the electron-rich indole ring is a prime target for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2]
-
The Solution:
-
Standardized Formulation Protocol: Implement a rigorous, multi-step dissolution process. See the detailed protocol in the FAQ section.
-
Vehicle Selection: The choice of vehicle is critical. While DMSO is an effective solvent, high concentrations can be toxic and cause local irritation.[3] Consider vehicles like 10-20% cyclodextrin (e.g., HP-β-CD) in saline, which can improve solubility and reduce toxicity.[4] For oral gavage, corn oil can be an option for lipophilic compounds but may impact the animal's metabolism and the disease model itself.[5]
-
Fresh Preparations: Prepare dosing solutions fresh daily. Indole-3-acetamide's solubility in aqueous buffers is poor, and storing such solutions is not recommended for more than a day.[1]
-
-
-
Environmental and Procedural Stressors:
-
The "Why": Rodents are highly sensitive to their environment and handling. Stress elevates corticosterone levels, which can directly confound behavioral tests designed to measure anxiety or depression and alter drug metabolism.[6][7][8] Factors like cage changes, handling method (tail vs. tunnel), and even the experimenter's gender can significantly alter behavioral outcomes and physiological responses.[9][10]
-
The Solution:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before any procedure. Habituate them to handling and the specific dosing procedure (e.g., mock gavage with vehicle) for several days before the experiment begins.[11] This reduces the acute stress response.
-
Standardize Handling: Use a consistent, low-stress handling method, such as tunnel handling instead of tail handling.[12] Ensure all experimenters are trained on the same technique.
-
Control Environmental Variables: Perform tests at the same time of day, in the same room, with consistent lighting and noise levels. Avoid changing cages immediately before or during a behavioral experiment.[9]
-
-
-
Biological Confounders (The Unseen Variables):
-
The "Why": The gut microbiome and circadian rhythm are two of the most significant yet often overlooked sources of variability.
-
Gut Microbiome: Gut bacteria are critical for metabolizing tryptophan—the precursor to all indoles.[13] Different bacterial populations can produce a wide array of indole derivatives (e.g., indole-3-propionate, indole-3-acetate) that have their own biological effects, including anti-inflammatory actions via the aryl hydrocarbon receptor (AhR).[14][15][16] This means the baseline "indole tone" and the metabolism of your administered compound can vary dramatically between animals.
-
Circadian Rhythm: The expression of metabolic enzymes, particularly CYP450s in the liver, follows a distinct circadian rhythm.[6][17] Dosing at different times of the day can lead to significant differences in drug clearance and bioavailability.[18][19]
-
-
The Solution:
-
Microbiome Management: Source animals from a single, reputable vendor. Co-house animals assigned to different treatment groups (when appropriate for the study design) to help normalize microbiota.
-
Circadian Consistency: All dosing and behavioral testing must be performed at the same time of day, respecting the animal's light-dark cycle (e.g., during the active/dark phase for nocturnal rodents).
-
-
Caption: A decision tree for troubleshooting sources of experimental variability.
Issue 2: Inconsistent or Unexpected Pharmacokinetic (PK) Profile
Question: Our PK study shows erratic absorption or unexpectedly rapid clearance of this compound. Why is this happening and how can we improve it?
Answer: An inconsistent PK profile undermines the entire study, as you cannot correlate dose with effect. The primary culprits are, again, formulation and metabolism.
Root Cause Analysis & Mitigation Strategies:
-
Poor Bioavailability Due to Formulation:
-
The "Why": If the compound precipitates out of solution upon administration (e.g., when a DMSO stock is diluted in an aqueous environment like the stomach or peritoneum), its absorption will be minimal and erratic.[3] The effective dose reaching systemic circulation will be a fraction of what was intended.
-
The Solution:
-
Solubility Enhancement: Use of co-solvents or complexing agents is essential. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a well-established excipient for increasing the solubility of hydrophobic compounds for in vivo use.[4]
-
Pre-formulation Assessment: Before starting the animal study, visually inspect your final formulation for precipitation over time. Check its stability at room temperature and 37°C.
-
-
-
Rapid Metabolic Clearance:
-
The "Why": The indole ring is highly susceptible to metabolic modification. There are two primary routes of metabolism to consider:
-
Host Metabolism: Hepatic Cytochrome P450 enzymes will likely oxidize the indole ring, primarily at the 3-position, which can lead to degradation and clearance.[20]
-
Microbiota Metabolism: Gut bacteria possess a vast array of enzymes, such as tryptophanase, that can metabolize indoles.[21] The composition of an individual animal's microbiome can significantly alter the metabolic fate of the orally administered compound before it is even absorbed.[14]
-
-
The Solution:
-
Route of Administration: If oral bioavailability is poor due to first-pass metabolism, consider an alternative route like intraperitoneal (IP) or subcutaneous (SC) injection, which avoids the gut and liver on the first pass.[11] However, be aware that IP injections can still lead to some hepatic first-pass effect.
-
Metabolic Profiling: If resources permit, conduct a preliminary in vitro metabolic stability assay using liver microsomes to understand the compound's intrinsic clearance rate.
-
Acknowledge Microbiome Impact: In publications, acknowledge the gut microbiome as a potential variable influencing the PK profile, especially for oral studies.
-
-
Caption: Simplified overview of host and microbial metabolic pathways for indole compounds.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action? this compound is a synthetic indole derivative.[22] Its structure is related to endogenous signaling molecules derived from the amino acid tryptophan. The 5-methoxyindole scaffold is a key feature of melatonin, a hormone involved in regulating sleep-wake cycles with known antioxidant and anti-inflammatory properties.[2]
While the specific targets for this exact molecule require empirical validation, many indole derivatives produced by the gut microbiota act as signaling molecules that modulate host physiology.[14][15] A primary mechanism for such compounds is through the activation of transcription factors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[16] Activation of AhR in the gut, for example, can promote intestinal barrier function and regulate immune responses by inducing IL-22 production.[13]
Q2: Can you provide a step-by-step protocol for preparing a dosing solution? Absolutely. This protocol is a general guideline for preparing a solution suitable for parenteral or oral administration in rodents, aiming to maximize solubility and stability.
Protocol: Preparation of a Cyclodextrin-Based Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile 0.9% Saline
-
Sterile conical tubes and syringes
Procedure:
-
Calculate Required Amounts: Determine the final concentration needed (e.g., 1 mg/mL) and the total volume.
-
Initial Dissolution (DMSO Slurry):
-
Weigh the required amount of the compound into a sterile conical tube.
-
Add a small volume of DMSO to create a slurry or concentrated stock. A final DMSO concentration of ≤5% in the final formulation is recommended to minimize toxicity.[3] For example, for a 10 mL final volume, start with 0.5 mL (5%) of DMSO.
-
Vortex vigorously for 1-2 minutes until the compound is fully wetted.
-
-
Prepare the Vehicle:
-
In a separate tube, prepare the main vehicle. For a 20% HP-β-CD solution, dissolve 2g of HP-β-CD in 8 mL of sterile saline to make a final volume of ~10 mL (note: volume will increase). Warm the solution to ~40°C and vortex to aid dissolution. Let it cool to room temperature.
-
-
Combine and Solubilize:
-
Slowly add the HP-β-CD vehicle to the DMSO slurry from Step 2 while vortexing.
-
Once all vehicle is added, sonicate the solution in a bath sonicator for 10-15 minutes. This helps to form the inclusion complexes between the compound and the cyclodextrin.
-
-
Final Quality Control:
-
Visually inspect the solution for any particulate matter. It should be clear.
-
If necessary, filter through a 0.22 µm syringe filter appropriate for the solvents used.
-
Crucially, prepare this solution fresh each day of dosing.
-
Table 1: Comparison of Common Vehicles for In Vivo Studies
| Vehicle | Primary Use | Pros | Cons | Recommended Route(s) |
|---|---|---|---|---|
| Saline / PBS | Water-soluble compounds | Isotonic, low toxicity.[3] | Not suitable for hydrophobic compounds. | IV, IP, SC, PO |
| 5-10% DMSO in Saline | Moderately soluble compounds | Good initial solubilizing power. | Can cause local irritation, inflammation, and systemic toxicity at higher concentrations.[3] | IP, SC |
| 10-40% HP-β-CD in Water/Saline | Poorly water-soluble compounds | Low toxicity, increases aqueous solubility.[4] | Can have its own physiological effects at very high doses or in certain strains.[4] | IV, IP, SC, PO |
| Corn Oil / Sesame Oil | Highly lipophilic compounds | Good for oral delivery of oily substances. | Can alter lipid metabolism; not suitable for IV; can cause sterile peritonitis with IP injection.[5][11] | PO, SC |
| 0.5-1% CMC in Water | Suspension for insoluble compounds | Forms a stable suspension. | Does not solubilize; requires vigorous mixing before each dose; can be difficult to gavage.[5] | PO |
Q3: What pre-experiment checks should I perform on the compound itself? Ensuring the quality of your test article is a non-negotiable first step.
-
Verify Identity and Purity: Always obtain a Certificate of Analysis (CoA) from the supplier.[2] If possible, independently verify the compound's identity and purity (>98% is recommended) via methods like LC-MS or NMR. Impurities can have their own biological activities, confounding results.
-
Assess Solubility: Before designing the full study, perform a simple benchtop solubility test in your chosen vehicles to confirm you can achieve the desired final concentration.
-
Check for Stability: Once your formulation is prepared, leave an aliquot on the bench for the duration of a typical dosing day (e.g., 4-6 hours) and re-inspect for any signs of precipitation.
By systematically addressing these factors—from the quality of the compound to the environment of the animal—you can significantly reduce unwanted variability and increase the rigor and reproducibility of your research with this compound.
References
-
Jaglin, M., Rhimi, M., et al. (2021). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology. Available at: [Link]
-
Chiang, H.-L., et al. (2022). Identification of Gut Microbiome Signatures Associated with Indole Pathway in Tryptophan Metabolism in Patients Undergoing Hemodialysis. MDPI. Available at: [Link]
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Gao, K., et al. (2022). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology. Available at: [Link]
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Gasaly, N., et al. (2021). Production of indole metabolites by gut microbiota and its corresponding enzymes. ResearchGate. Available at: [Link]
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Orozco-Solis, R., & Sassone-Corsi, P. (2014). Circadian Effects of Drug Responses. PMC. Available at: [Link]
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Gao, J., et al. (2018). Impact of the Gut Microbiota on Intestinal Immunity Mediated by Tryptophan Metabolism. PMC. Available at: [Link]
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Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI. Available at: [Link]
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Radzialowski, F. M., & Bousquet, W. F. (1967). Daily rhythmic variation in hepatic drug metabolism in the rat and mouse. Semantic Scholar. Available at: [Link]
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PubChem (n.d.). N-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)acetamide. PubChem. Available at: [Link]
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Toth, L. A. (2014). Behavioral methods to study anxiety in rodents. PMC. Available at: [Link]
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Yaribeygi, H., et al. (2017). Understanding stress: Insights from rodent models. PMC. Available at: [Link]
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Trafton, A. (2024). Circadian rhythms can influence drugs’ effectiveness. MIT News. Available at: [Link]
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PubChem (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem. Available at: [Link]
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Mofid, M., et al. (2021). Circadian rhythms: influence on physiology, pharmacology, and therapeutic interventions. PMC. Available at: [Link]
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Jori, A., et al. (1971). The influence of light on daily rhythm in hepatic drug metabolizing enzymes in rat. Pharmacological Research Communications. Available at: [Link]
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Beery, A. K., & Kaufer, D. (2015). Stress, social behavior, and resilience: Insights from rodents. PMC. Available at: [Link]
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Prevot, T. (2021). Handling Techniques to Reduce Stress in Mice. JoVE. Available at: [Link]
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Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]
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Fu, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. NIH. Available at: [Link]
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Fu, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. Available at: [Link]
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Li, W., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]
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Ates, E. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
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Ahmad, Z., et al. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available at: [Link]
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Li, W., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available at: [Link]
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Sleebs, B. E., et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. Available at: [Link]
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Dertinger, S. D., et al. (2019). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. PubMed. Available at: [Link]
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Claus, P., et al. (2020). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Available at: [Link]
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Milinavičiūtė, I., et al. (2023). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available at: [Link]
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La Sala, G., et al. (2019). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. PubMed. Available at: [Link]
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Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of 2-(5-Methoxy-1H-indol-3-yl)acetamide
Welcome to the technical support center dedicated to addressing the challenges associated with the mass spectrometry analysis of 2-(5-Methoxy-1H-indol-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues arising from matrix effects.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[3][4]
This compound, an indole-containing compound, is susceptible to these effects, particularly when analyzed in complex biological matrices such as plasma or serum.[5] Phospholipids are often a major culprit in causing ion suppression in these sample types.[5]
Frequently Asked Questions (FAQs)
Q1: My signal for this compound is unexpectedly low and inconsistent, even with good chromatographic peak shape. What could be the cause?
A1: This is a classic sign of ion suppression.[6] Co-eluting matrix components are likely interfering with the ionization of your analyte in the mass spectrometer's source.[3][4] The first step is to confirm and identify the region of ion suppression.
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a powerful qualitative tool to visualize the regions of ion suppression or enhancement across your chromatogram.[7][8][9][10] This technique involves introducing a constant flow of your analyte solution into the mobile phase after the analytical column but before the mass spectrometer.[7][10] A dip in the resulting stable baseline signal when a blank matrix extract is injected indicates a region of ion suppression.[6][10]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[11][12][13] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate and precise quantification.[12]
Q4: What if a stable isotope-labeled internal standard is not available?
A4: If a SIL-IS is unavailable, several other strategies can be employed. These include the use of a structural analogue as an internal standard, though it may not perfectly mimic the analyte's behavior.[11] Alternatively, the standard addition method can be used.[14][15][16] This involves adding known amounts of the analyte to the sample, and the analyte concentration is determined by extrapolating a calibration curve to zero response.[14][15][16][17] Preparing calibration standards in a matrix that closely matches your samples (matrix-matched calibration) is another effective approach.[1][18]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed via Post-Column Infusion
If your post-column infusion experiment reveals a significant drop in the baseline signal, indicating strong ion suppression, the following troubleshooting steps are recommended:
1. Enhance Sample Preparation: The most direct way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[19]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts.[19] Optimizing the pH of the aqueous phase can help to selectively extract your analyte while leaving interfering substances behind.[5]
-
Phospholipid Removal: Since phospholipids are a common source of ion suppression in plasma and serum samples, specific phospholipid removal techniques can be highly beneficial.[20][21][22][23][24] These methods often involve specialized plates or cartridges that selectively retain phospholipids.[20][23]
2. Optimize Chromatographic Separation: If sample preparation alone is insufficient, modifying your LC method can help to chromatographically separate your analyte from the interfering matrix components.[2][25]
-
Gradient Modification: Adjusting the gradient profile can alter the elution times of both your analyte and the interfering compounds.
-
Column Chemistry: Consider using a column with a different stationary phase to achieve a different selectivity.
-
Improve Resolution: Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can provide significantly better resolution than traditional HPLC, which can help to separate the analyte from matrix components and reduce ion suppression.
Issue 2: Poor Reproducibility and Accuracy in Quantitative Analysis
When facing challenges with the reproducibility and accuracy of your quantitative results, the following strategies can be implemented:
1. Implement a Robust Internal Standard Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, this is the preferred approach.[11][12][13] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing reliable correction.[12]
-
Structural Analogue Internal Standard: If a SIL-IS is not available, a carefully selected structural analogue can be used. However, it is crucial to validate that it behaves similarly to the analyte under the chosen analytical conditions.[11]
2. Employ the Standard Addition Method: The standard addition method is a powerful technique for overcoming matrix effects when an appropriate internal standard is not available.[14][15][16][17][26]
-
Principle: Known amounts of a standard solution of this compound are added to aliquots of the unknown sample.[14][15] The instrument response is then plotted against the concentration of the added standard. The unknown concentration is determined by extrapolating the linear regression to the x-intercept.[15][16]
3. Utilize Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is as similar as possible to your samples can help to compensate for matrix effects.[1][18]
-
Procedure: Obtain a blank matrix (e.g., plasma from an untreated subject) and process it in the same way as your samples. Use this processed blank matrix to prepare your calibration standards.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee connector
-
Standard solution of this compound
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee connector. Connect the syringe pump outlet to the second port of the tee. Connect the third port of the tee to the mass spectrometer's ion source.
-
Analyte Infusion: Infuse the standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
Blank Matrix Injection: Inject a blank matrix extract onto the LC column and acquire data across the entire chromatographic run.
-
Data Analysis: Monitor the signal of the infused analyte. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement.[9]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Standard solution of this compound
-
Blank matrix
-
Clean solvent (e.g., mobile phase)
Procedure:
-
Prepare a Neat Solution (A): Prepare a solution of this compound in a clean solvent at a known concentration.
-
Prepare a Post-Extraction Spiked Sample (B): Process a blank matrix sample through your entire sample preparation procedure. After the final step, spike the extract with the same amount of this compound as in the neat solution.
-
Analysis: Analyze both solutions (A and B) using your LC-MS/MS method and record the peak areas.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction | 85 ± 7 | 88 ± 6 (Suppression) |
| Solid-Phase Extraction | 92 ± 4 | 98 ± 3 (Minimal Effect) |
| Phospholipid Removal Plate | 94 ± 5 | 102 ± 4 (Minimal Effect) |
Note: The data presented in this table is representative and will vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: Simplified mechanism of ion suppression in the ESI source.
References
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Wikipedia. (n.d.). Standard addition. Retrieved from [Link]
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-
AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]
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-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Dubbelman, A. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(9), 2365-2374.
- Wu, J. T., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
-
Chemistry LibreTexts. (2022, August 15). Standard Addition Method. Retrieved from [Link]
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-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
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- Dubbelman, A. C., et al. (2021).
-
WelchLab. (2024, December 27). Understanding the Standard Addition Method in Quantitative Analysis. Retrieved from [Link]
-
Chromatography Today. (2021, November 22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]
-
Waters Corporation. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]
- Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Drug Development and Research, 3(4), 48-59.
- Divin, C., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Analytical Chemistry, 95(27), 10141-10149.
-
News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
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-
LCGC International. (2020, May 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
- Sharma, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5002.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
- BenchChem. (2025). overcoming matrix effects in Indole-3-pyruvic acid LC-MS analysis.
- Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 692(1-2), 1-14.
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Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
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YouTube. (2016, November 2). Reducing matrix effect. Retrieved from [Link]
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-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Matsuo, T., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
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-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(5-Methoxy-1H-indol-3-yl)acetamide
As a Senior Application Scientist, I've frequently encountered challenges related to achieving optimal peak symmetry in HPLC. One of the most persistent issues, particularly with polar, heterocyclic compounds, is peak tailing. This guide is designed to provide a systematic and scientifically grounded approach to diagnosing and resolving peak tailing for 2-(5-Methoxy-1H-indol-3-yl)acetamide, empowering you to achieve robust and accurate analytical results.
Section 1: Understanding the Analyte and the Problem
Q1: What are the key chemical properties of this compound relevant to HPLC?
Understanding the analyte is the first step in troubleshooting. This compound is an indole derivative with specific functional groups that influence its chromatographic behavior.
| Property | Value / Structure |
| Chemical Structure | |
| Molecular Formula | C₁₁H₁₂N₂O₂[1] |
| Molecular Weight | 204.23 g/mol [1] |
| Predicted pKa | ~16.3 (for the indole N-H proton)[2] |
| Basicity | The indole nitrogen lone pair is part of the aromatic system, making it non-basic. The molecule is essentially neutral under typical reversed-phase HPLC conditions.[3] |
Expert Insight: The key takeaway is that this molecule is not a strong base, which is the most common cause of severe peak tailing. However, the polar acetamide group and the electron-rich indole ring can engage in secondary polar interactions with the stationary phase, which is the root cause of the tailing issue.
Q2: Why is my peak for this compound tailing?
Peak tailing is almost always the result of more than one retention mechanism occurring simultaneously during the separation.[4] While the primary, desired mechanism is hydrophobic interaction with the C18 stationary phase, unwanted secondary interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
For this compound, the most probable cause is interaction with residual silanol groups on the surface of the silica-based stationary phase.[5][6]
-
The Culprit: Silanol Groups (Si-OH): Silica-based HPLC columns have residual, unreacted silanol groups on their surface. At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate to become negatively charged (Si-O⁻).[4][7]
-
The Interaction: The polar regions of your analyte molecule can form hydrogen bonds or other polar interactions with these active silanol sites. This secondary "sticking" mechanism delays the elution of some analyte molecules, creating a tail.
Caption: Fig 1: Analyte interaction with an ionized silanol group.
Section 2: A Systematic Troubleshooting Workflow
Follow this workflow to efficiently diagnose and solve the peak tailing issue.
Caption: Fig 2: Systematic troubleshooting workflow for peak tailing.
Step 1: Initial Diagnosis
This is the most critical diagnostic question.
-
Analyte-Specific Tailing: If only this compound and perhaps other polar compounds are tailing while neutral, non-polar compounds have good peak shape, the problem is chemical . This points directly to secondary interactions with the column.[6][8] Proceed to Step 2.
-
General Tailing: If all peaks in your chromatogram, including early-eluting and non-polar ones, are tailing, the problem is likely physical or system-related. This indicates an issue that affects the entire flow path.[8][9] Proceed to Step 3.
Step 2: Addressing Chemical (Method-Related) Tailing
You need to disrupt the secondary interactions between your analyte and the stationary phase. The most effective tools for this are adjusting the mobile phase pH and selecting the right column.
Mobile phase pH is the most powerful tool for eliminating tailing caused by silanol interactions.[10][11][12][13] By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups (Si-O⁻ → Si-OH). This neutralizes the active sites, preventing the unwanted secondary polar interactions.[4][5][9]
| Mobile Phase pH | Silanol State | Interaction with Analyte | Expected Tailing Factor (As) |
| pH 7.0 | Ionized (Si-O⁻) | Strong polar interaction | > 1.5 (Significant Tailing) |
| pH ≤ 3.0 | Protonated (Si-OH) | Minimized interaction | < 1.2 (Symmetrical Peak) |
Protocol 1: Mobile Phase pH Adjustment
This protocol aims to reduce the mobile phase pH to suppress silanol activity.
Objective: To prepare an acidic mobile phase (pH ≈ 2.7) to improve peak symmetry.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or Trifluoroacetic acid, TFA)
-
0.45 µm solvent filter[14]
Procedure:
-
Prepare Aqueous Phase: For a 1 L solution, measure 999 mL of HPLC-grade water.
-
Add Acid: Carefully add 1.0 mL of formic acid to the water (for a 0.1% v/v solution). This will typically result in a pH between 2.5 and 3.0.
-
Note: Using 0.1% TFA will result in a lower pH and can be even more effective, but it is a strong ion-pairing agent and can be difficult to rinse from a column.
-
-
Mix Thoroughly: Cap the bottle and invert several times to ensure the solution is homogeneous.
-
Filter: Filter the aqueous mobile phase through a 0.45 µm filter to remove particulates.[14]
-
Degas: Degas the mobile phase using sonication, vacuum, or helium sparging.
-
Set Up HPLC: Use this acidic aqueous solution as your "A" solvent and your organic solvent (e.g., acetonitrile) as your "B" solvent.
-
Equilibrate: Equilibrate the column with your new mobile phase for at least 10-15 column volumes before injecting your sample.
While pH adjustment is highly effective, if some tailing persists, consider these options:
-
Mobile Phase Additives: Historically, a small concentration (e.g., 20 mM) of an amine like triethylamine (TEA) was added to the mobile phase. The protonated TEA⁺ acts as a "silanol masking agent," preferentially binding to the active Si-O⁻ sites and shielding the analyte from them.[5][15] However, this approach is less common today due to the superior performance of modern columns and the fact that TEA can cause ion suppression in LC-MS applications.
-
Increase Buffer Strength: For LC-UV applications, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can increase the ionic strength of the mobile phase, which helps to mask silanol interactions and improve peak shape.[9]
Absolutely. Column technology has evolved significantly to address peak tailing.
-
Column Type: Modern columns are typically made with high-purity, "Type B" silica, which has a much lower content of trace metals that create highly acidic silanol sites.[5][15] Older "Type A" columns are more prone to causing tailing.
-
End-capping: Most modern columns are "end-capped." This is a chemical process where the majority of residual silanol groups are reacted with a small, non-polar silane (like trimethylchlorosilane) to make them inert.[4][6][7]
-
Recommendation: If you are using an older column, switching to a modern, high-purity, end-capped C18 column is one of the most reliable ways to solve persistent tailing issues for polar or basic analytes.[6]
Step 3: Addressing Physical (System-Related) Tailing
When all peaks tail, the issue lies within the physical flow path, causing band broadening before or after the column.
System Checklist:
-
Extra-Column Volume: This is a common cause, especially for early-eluting peaks.[9]
-
Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[7]
-
Fittings: Check that all fittings are correctly swaged and there are no gaps between the tubing and the connection port. A poor connection can create a small void where sample dispersion occurs.
-
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or silica dissolution under harsh pH conditions.[9] This creates a space for the sample band to spread out, causing tailing and broadening for all peaks. The solution is often to replace the column. Using a guard column can help protect the analytical column.[9][16]
-
Clogged Frit: A partially blocked inlet frit on the column can distort the flow path, leading to poor peak shape. Try back-flushing the column (disconnect from the detector first) at a low flow rate to dislodge particulates.[17]
Protocol 2: Performing a System Suitability Test with a Neutral Marker
This protocol helps you definitively determine if your system is contributing to peak tailing.
Objective: To assess the contribution of the HPLC system to peak broadening and tailing.
Materials:
-
A neutral, non-polar compound that is not expected to interact with silanols (e.g., Toluene, Uracil).
-
Your current mobile phase.
Procedure:
-
Prepare a Standard: Create a dilute solution of your neutral marker in the mobile phase.
-
Equilibrate System: Ensure the HPLC system and column are fully equilibrated with your mobile phase.
-
Inject and Analyze: Inject the neutral marker standard.
-
Evaluate the Peak:
-
Symmetrical Peak (As < 1.2): If the neutral marker gives a sharp, symmetrical peak, your HPLC system (plumbing, flow path) is likely not the cause of the problem. The tailing you observe with your analyte is chemical in nature.[6]
-
Tailing Peak (As > 1.2): If the neutral marker itself tails, it confirms a physical or system-level problem.[6] You have an issue with extra-column volume, a column void, or a blockage that needs to be addressed as described in Q8.
-
Section 3: Frequently Asked Questions (FAQs)
Q9: What is an acceptable USP tailing factor (As)? A tailing factor of 1.0 indicates a perfectly symmetrical Gaussian peak. For quantitative analysis, a tailing factor of ≤ 1.5 is often considered acceptable by regulatory bodies like the USP, though a value of < 1.2 is highly desirable for good chromatography.[4][7]
Q10: Can sample concentration or injection solvent cause peak tailing? Yes.
-
Mass Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to a broadened, tailing peak.[14] Try diluting your sample by a factor of 10 and reinjecting.
-
Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause severe peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Q11: I lowered the mobile phase pH, and now my retention time is too short. What should I do? This is an expected outcome. By suppressing the secondary polar retention mechanism (tailing), you may reduce the overall retention time. To increase retention, simply decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[4]
Q12: Should I use a guard column? Yes, it is highly recommended. A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained impurities in the sample matrix that could bind to the stationary phase, create new active sites, and cause peak tailing over time.[16]
Section 4: Summary of Recommendations
| Symptom | Probable Cause | Recommended Solution(s) |
| Only the analyte peak tails. | Chemical Interaction: Secondary interactions between the analyte and active silanol groups on the column. | 1. Lower mobile phase pH to ≤ 3.0 using 0.1% formic acid.[4][9] 2. Switch to a modern, high-purity, end-capped C18 column .[5][6] |
| All peaks in the chromatogram tail. | Physical/System Issue: Excessive extra-column volume or a damaged column. | 1. Check for and minimize extra-column volume (use shorter, narrower tubing).[7][9] 2. Inspect fittings for leaks or gaps. 3. Check for a column void ; replace the column if necessary.[9] |
| Peak tailing worsens over time. | Column Contamination: Buildup of sample matrix components on the column frit or stationary phase. | 1. Use a guard column .[16] 2. Implement a sample clean-up procedure (e.g., SPE). 3. Develop a column washing procedure. |
| Tailing occurs at high analyte concentrations. | Mass Overload: The amount of analyte injected is saturating the stationary phase. | 1. Dilute the sample and reinject. 2. Reduce the injection volume. |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
YMCA-Bio. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
AIT. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
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- 1. 2452-25-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(5-METHOXY-1H-INDOL-3-YL)-ACETAMIDE | 2452-25-7 [chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
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- 10. chromatographytoday.com [chromatographytoday.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-(5-Methoxy-1H-indol-3-yl)acetamide and N-acetylserotonin
Introduction: Navigating the Nuances of Indoleamine Bioactivity
In the landscape of neuropharmacology and drug discovery, indoleamine derivatives represent a cornerstone of research due to their profound physiological effects. This guide offers a detailed comparative analysis of two such molecules: the well-characterized N-acetylserotonin (NAS) and the lesser-known 2-(5-Methoxy-1H-indol-3-yl)acetamide. While both share a core indole structure, subtle variations in their chemical architecture lead to vastly different biological profiles.
N-acetylserotonin is a naturally occurring and extensively studied intermediate in the biosynthesis of melatonin from serotonin.[1] Its own biological activities are significant, ranging from potent antioxidant and anti-inflammatory effects to unique neurotrophic factor receptor agonism.[1][2] In stark contrast, this compound is a synthetic compound for which published biological data is scarce.
This guide will first elucidate the established, multi-faceted biological activities of N-acetylserotonin. Subsequently, by leveraging structure-activity relationship (SAR) principles and data from related indole-3-acetamide and indole-3-acetic acid derivatives, we will construct a predictive profile for the potential biological activities of this compound.[3] This comparative approach, dictated by the current state of scientific literature, aims to provide researchers with a comprehensive understanding of a known entity and a predictive framework for a novel one, complete with detailed experimental protocols to empirically validate these predictions.
Structural Elucidation: The Foundation of Functional Divergence
A precise understanding of the chemical structures of this compound, N-acetylserotonin, and its closely related metabolite, melatonin, is critical to appreciating their distinct biological roles.
| Compound | Chemical Structure | Key Structural Features |
| This compound | ![]() | 5-methoxyindole core. Acetamide group attached via a methylene bridge at the C3 position. |
| N-acetylserotonin (NAS) | ![]() | 5-hydroxyindole core. Acetamide group on the nitrogen of the ethylamine side chain at the C3 position. |
| Melatonin | ![]() | 5-methoxyindole core. Acetamide group on the nitrogen of the ethylamine side chain at the C3 position. |
The primary distinction lies in the placement and linkage of the acetamide moiety. In this compound, the acetamide is directly linked to the indole ring at the 3-position via a methylene group, making it an indole-3-acetamide. In contrast, N-acetylserotonin and melatonin are N-acetylated tryptamines, where the acetyl group is on the nitrogen of the ethylamine side chain. This seemingly minor difference profoundly impacts how these molecules interact with biological targets.
N-acetylserotonin: A Multifunctional Endogenous Molecule
N-acetylserotonin is far more than a mere precursor to melatonin; it possesses a unique and robust portfolio of biological activities.[4]
Receptor-Mediated Activities
-
Melatonin Receptor Agonism: NAS acts as an agonist at melatonin receptors MT1 and MT2, which are G-protein coupled receptors involved in regulating circadian rhythms and sleep.[1] It also exhibits a higher affinity for the putative MT3 receptor binding site.[2]
-
TrkB Receptor Activation: In a significant departure from serotonin and melatonin, NAS is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[5] This activation is independent of BDNF and is thought to mediate the neurotrophic and potential antidepressant effects of NAS.[2][5]
Antioxidant and Anti-inflammatory Properties
-
Potent Radical Scavenger: NAS is a highly effective antioxidant, reported to be 5 to 20 times more potent than melatonin in protecting against oxidative damage in some models.[1][6] It directly neutralizes free radicals and inhibits lipid peroxidation.[1]
-
Enzyme Modulation: Its antioxidant effects also stem from the stimulation of antioxidant enzymes like glutathione peroxidase.[6]
-
Anti-inflammatory Pathways: NAS exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha.[1] Recent studies suggest that under inflammatory conditions, NAS can be oxidized to an iminoquinone form that activates the Nrf2-heme oxygenase-1 (HO-1) anti-inflammatory pathway.[7]
This compound: A Predictive Biological Profile
Given the absence of direct experimental data, the biological activities of this compound must be inferred from its structural characteristics and the known activities of related compounds.
Structural Homology and Potential Activities
The core structure of this compound is that of an indole-3-acetamide. This class of compounds, along with the closely related indole-3-acetic acids, has been investigated for a range of biological effects.
-
Anti-inflammatory and Analgesic Potential: Indole-3-acetic acid derivatives are known to possess anti-inflammatory properties.[8] The structural similarity suggests that this compound may also exhibit anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.
-
Anticancer and Antiproliferative Activity: Many indole derivatives are recognized for their ability to interfere with microtubule dynamics, making them of interest as anticancer agents.[9] Specifically, some indole-3-acetamide derivatives have shown antiproliferative effects.[3]
-
Antioxidant Properties: The indole nucleus itself is known to have antioxidant capabilities.[3] Therefore, it is plausible that this compound could possess radical scavenging activity, although likely less potent than N-acetylserotonin due to the absence of the 5-hydroxyl group.
-
Antimicrobial Effects: Various indole derivatives have been shown to have activity against both Gram-positive and Gram-negative bacteria.[10]
Predicted Receptor Interactions
The structural differences between this compound and N-acetylserotonin/melatonin are significant enough to predict a different receptor binding profile. The N-acetylated ethylamine side chain is a key feature for binding to melatonin receptors. Its absence in this compound makes significant interaction with MT1/MT2 receptors unlikely. Similarly, there is no structural precedent to suggest it would act as a TrkB agonist. Its biological effects are more likely to be mediated through enzymatic inhibition or other cellular pathways, as seen with other indole-3-acetic acid derivatives.[11]
Quantitative Data Summary and Comparison
The following table summarizes the known quantitative data for N-acetylserotonin and highlights the data gap for this compound.
| Biological Activity | N-acetylserotonin (NAS) | This compound |
| MT1 Receptor Affinity (Ki) | Lower affinity than melatonin | Data not available; predicted to be low/none |
| MT2 Receptor Affinity (Ki) | Lower affinity than melatonin | Data not available; predicted to be low/none |
| MT3 Receptor Affinity | Higher affinity than melatonin | Data not available |
| TrkB Receptor Activation | Potent agonist (nM range)[12] | Data not available; predicted to be inactive |
| Antioxidant Capacity | 5-20 times more potent than melatonin[6] | Data not available; predicted to be present |
| Anti-inflammatory Activity | Inhibition of TNF-alpha production[1] | Data not available; predicted to be present |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of this compound and directly compare it to N-acetylserotonin, the following experimental workflows are proposed.
Radioligand Receptor Binding Assay for Melatonin Receptors (MT1/MT2)
This assay will determine the binding affinity of the compounds for melatonin receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing human MT1 or MT2 receptors. Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-melatonin, and serial dilutions of the test compounds (N-acetylserotonin or this compound). Include wells for total binding (no competitor) and non-specific binding (excess cold melatonin).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
TrkB Receptor Phosphorylation Assay
This western blot-based assay will assess the ability of the compounds to activate the TrkB receptor.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y). Starve the cells of serum for several hours before treating with vehicle, BDNF (positive control), N-acetylserotonin, or this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated TrkB (p-TrkB). Subsequently, strip the membrane and re-probe with an antibody for total TrkB to ensure equal loading.
-
Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities. Express the results as the ratio of p-TrkB to total TrkB.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of the compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Sources
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A Comparative Analysis of Receptor Affinity: 2-(5-Methoxy-1H-indol-3-yl)acetamide versus Ramelteon
A Guide for Researchers in Drug Development
Executive Summary
The study of melatonin receptor agonists is pivotal for the development of therapeutics targeting circadian rhythm and sleep disorders. This guide provides an in-depth comparison of the receptor binding affinities of the endogenous hormone melatonin, chemically known as 2-(5-Methoxy-1H-indol-3-yl)acetamide, and ramelteon, a synthetic, FDA-approved hypnotic agent. While both compounds target the melatonin MT1 and MT2 receptors, experimental data reveals significant differences in their binding characteristics. Ramelteon exhibits a notably higher affinity for both MT1 and MT2 receptors compared to melatonin, a distinction that underpins its clinical efficacy and pharmacological profile.[1][2] This analysis synthesizes binding affinity data (Ki values), explains the downstream signaling consequences, and provides a comprehensive, field-proven protocol for conducting receptor binding assays to validate such findings in a research setting.
Introduction: The Significance of MT1 and MT2 Receptors
The melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating the sleep-wake cycle and other circadian rhythms.[3] These receptors are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock".[4]
-
MT1 Receptor: Activation of the MT1 receptor is primarily associated with the initiation of sleep.[1]
-
MT2 Receptor: The MT2 receptor is thought to be involved in the phase-shifting effects of melatonin on the circadian rhythm.[1]
The endogenous ligand for these receptors is this compound, universally known as melatonin .[5] The development of synthetic agonists, such as ramelteon , has been driven by the need for compounds with optimized pharmacokinetic and pharmacodynamic properties for the treatment of insomnia.[6] A critical parameter in this optimization is receptor affinity, which dictates the concentration of a drug required to elicit a biological response.
Compound Profiles and Structures
A fundamental comparison begins with the molecular identity of the two ligands.
2.1. This compound (Melatonin)
As the body's natural chronobiotic hormone, melatonin's synthesis and release by the pineal gland are governed by the light-dark cycle.[3] Its chemical structure features a core indole scaffold, which is foundational to its receptor interaction.
2.2. Ramelteon
Ramelteon is a tricyclic synthetic analog of melatonin.[7] Its chemical designation is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.[4] This structure was rationally designed to enhance affinity and selectivity for the MT1 and MT2 receptors.[2]
Figure 1: Comparative chemical structures of this compound (Melatonin) and Ramelteon.
Comparative Analysis of Receptor Affinity
Receptor binding affinity is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.[1]
Experimental data from competitive binding assays consistently demonstrates that ramelteon possesses a significantly higher affinity for both human MT1 and MT2 receptors compared to the endogenous hormone, melatonin.
Table 1: Receptor Binding Affinity (Ki, pM) at Human Melatonin Receptors
| Compound | MT1 Affinity (Ki, pM) | MT2 Affinity (Ki, pM) | MT1/MT2 Selectivity Ratio |
| This compound (Melatonin) | 80 | 383 | 0.21 |
| Ramelteon | 14 | 112 | 0.13 |
| Data sourced from direct experimental comparisons.[1][8] |
Interpretation of Data:
-
Higher Affinity: Ramelteon's Ki value for the MT1 receptor (14 pM) is approximately 6-fold lower than that of melatonin (80 pM), indicating a much tighter binding interaction.[1][2] Similarly, its affinity for the MT2 receptor (112 pM) is over 3-fold higher than melatonin's (383 pM).[1][2]
-
Selectivity: The MT1/MT2 selectivity ratio (Ki MT1 / Ki MT2) is slightly lower for ramelteon, suggesting a marginally greater selectivity for the MT1 receptor over the MT2 receptor when compared to melatonin.[1]
-
Clinical Relevance: This enhanced affinity means that a lower concentration of ramelteon is required to achieve significant receptor occupancy and, consequently, a therapeutic effect. This potency is a key attribute for a clinically effective hypnotic agent.[6]
Mechanism of Action & Downstream Signaling
Both melatonin and ramelteon are agonists, meaning they activate the MT1 and MT2 receptors upon binding. These receptors are primarily coupled to the inhibitory G-protein, Gαi.[9]
The Canonical Signaling Pathway:
-
Agonist Binding: Melatonin or ramelteon binds to the MT1/MT2 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαi protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10][11]
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Neuronal Inhibition: The ultimate effect in SCN neurons is a hyperpolarization and inhibition of neuronal firing, which promotes the onset of sleep.[12]
Experimental Methodology: A Guide to Competitive Radioligand Binding Assays
To empirically determine and validate the Ki values presented, a competitive radioligand binding assay is the gold standard.[13] This protocol is designed as a self-validating system, explaining the causality behind each step.
Objective: To determine the binding affinity (Ki) of unlabeled ligands (melatonin, ramelteon) by measuring their ability to compete with a radiolabeled ligand for binding to MT1/MT2 receptors.
Key Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing recombinant human MT1 or MT2 receptors.[11]
-
Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for melatonin receptors.[14]
-
Unlabeled Competitors: Melatonin and ramelteon, prepared in a dilution series.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Detection: Gamma counter for measuring ¹²⁵I radioactivity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction via centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).[15] Causality: This isolates the receptors, which are embedded in the cell membrane, from other cellular components.
-
Assay Plate Setup: In a 96-well plate, designate triplicate wells for each condition:
-
Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer. This measures the maximum number of receptors the radioligand can bind.
-
Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 µM melatonin). Causality: This measures the amount of radioligand that binds to components other than the target receptor (e.g., the filter, lipids). It is a critical control for calculating specific binding.
-
Competition: Contains receptor membranes, radioligand, and varying concentrations of the test compound (ramelteon or melatonin).
-
-
Incubation: Add the components to the wells and incubate the plate (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[15] Causality: Equilibrium is essential for the accurate determination of affinity constants like IC50 and Ki.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be trapped on the filter.[15] Causality: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any unbound radioligand. Causality: Using ice-cold buffer minimizes dissociation of already-bound ligands during the wash steps.
-
Counting: Place the filter mat in a scintillation counter or gamma counter to quantify the amount of radioactivity (counts per minute, CPM) trapped in each filter disc.
-
Data Analysis:
-
Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[15]
-
Conclusion
The comparative analysis unequivocally demonstrates that ramelteon is a higher-affinity agonist at both MT1 and MT2 receptors than the endogenous hormone, this compound (melatonin). This superior affinity, a result of rational drug design, allows for greater potency and is a key pharmacological feature contributing to its efficacy in the treatment of sleep-onset insomnia. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, provide a robust and reproducible framework for researchers to independently verify these affinities and to characterize novel compounds targeting the melatonin system.
References
-
ResearchGate. (n.d.). Melatonin receptor signaling pathways. [Diagram]. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ROZEREM (ramelteon) tablets, for oral use. Retrieved from [Link]
-
ResearchGate. (n.d.). Difference in binding affinities of MT1, MT2 or MT3 receptors. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of chemical structures of melatonin and ramelteon. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Melatonin signaling pathways are summarized in this figure. [Diagram]. Retrieved from [Link]
-
Jockers, R., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3270-3283. Available from: [Link]
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A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 2-(5-Methoxy-1H-indol-3-yl)acetamide in Accordance with ICH Guidelines
As a Senior Application Scientist, the transition from developing an analytical method to validating it is a critical journey. It's where we transform a promising separation into a robust, reliable, and regulatory-compliant tool for quality control and drug development. This guide provides an in-depth, experience-driven walkthrough of the validation process for a new High-Performance Liquid Chromatography (HPLC) method designed for the quantification of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a key intermediate in various pharmaceutical syntheses.
We will not only detail the "how" but also the "why" behind each validation parameter, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] To provide a practical perspective, we will compare our newly developed method against a hypothetical "Alternative Method," representative of a more traditional or less optimized approach, thereby highlighting the tangible benefits of thorough method development.
The Analytical Challenge and Methodological Approach
The core objective is to develop and validate a stability-indicating HPLC method. This means the method must not only accurately quantify this compound but also be able to resolve it from any potential degradation products or process-related impurities.[5][6][7]
Comparative Chromatographic Conditions
Here, we present the conditions for our "New Proposed Method" and a plausible "Alternative Method." The new method is designed for higher efficiency, speed, and resolution, characteristic of modern chromatographic practices.
| Parameter | New Proposed Method | Alternative Method | Rationale for the New Method |
| Instrument | UHPLC/HPLC System with UV Detector | Standard HPLC with UV Detector | Utilizes modern instrumentation for better performance and lower dispersion. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 4.6 x 250 mm, 5 µm | Sub-2 µm particle size offers higher efficiency and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.0 | Volatile buffer is MS-compatible and generally cleaner for the system. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Consistent mobile phase modifier simplifies preparation. |
| Elution | Gradient: 10-90% B in 8 min | Isocratic: 60:40 (A:B) | Gradient elution provides better resolution for a wider range of polarities, crucial for separating unknown degradants. |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Lower flow rate is appropriate for the smaller column diameter, saving solvent. |
| Column Temp. | 40°C | 30°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Detection (UV) | 280 nm | 280 nm | Wavelength selected based on the analyte's UV maxima. |
| Injection Vol. | 2 µL | 20 µL | Smaller injection volume is suitable for the smaller column dimensions and prevents overload. |
| Run Time | 10 minutes | 25 minutes | The new method is significantly faster, increasing sample throughput. |
The Foundation: System Suitability Testing (SST)
Before any validation study, we must verify that the chromatographic system is fit for the intended analysis on the day it is used.[8][9] SST is a non-negotiable prerequisite that ensures the equipment, electronics, and analytical operations constitute an integral system that is performing correctly.[9][10]
Experimental Protocol for SST
-
Prepare a standard solution of this compound at the target assay concentration (e.g., 100 µg/mL).
-
Perform five or six replicate injections of this standard solution.
-
Calculate the key performance parameters and compare them against the predefined acceptance criteria.
SST Acceptance Criteria & Comparative Performance
| Parameter | Acceptance Criteria | New Proposed Method Results | Alternative Method Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | 1.6 |
| Theoretical Plates (N) | N ≥ 2000 | 15,000 | 3,500 |
| % RSD of Peak Area | ≤ 1.0% (for n=6) | 0.3% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% (for n=6) | 0.1% | 0.5% |
The superior performance of the New Proposed Method in terms of peak symmetry (tailing factor) and column efficiency (theoretical plates) is immediately evident. This provides a more robust foundation for the subsequent validation experiments.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence, ensuring that each parameter builds upon the last.
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][11][12] For a stability-indicating method, this is demonstrated through forced degradation studies.[5][7][13]
Forced Degradation Experimental Protocol
The goal is to achieve partial degradation of the drug substance, typically 5-20%, to ensure that the primary degradation products are formed without being destroyed by over-stressing.[13][14]
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 4 hours.[13]
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and keep at room temperature for 2 hours.[13]
-
Oxidative Degradation: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.[13]
-
Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours).[13]
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method. A photodiode array (PDA) detector is invaluable here for assessing peak purity.
Comparative Results for Specificity
The key is to demonstrate that the main analyte peak is well-resolved from all degradation peaks and maintains its spectral purity.
Caption: Specificity: Resolving the analyte from potential degradants.
| Outcome | New Proposed Method | Alternative Method |
| Resolution (Analyte vs. closest degradant) | > 2.0 for all stress conditions | < 1.5 for oxidative stress degradant |
| Peak Purity (Analyte Peak) | Passes for all conditions | Fails for oxidative stress condition |
The New Proposed Method, with its superior gradient separation, successfully resolves all degradation products, proving it is stability-indicating. The isocratic Alternative Method fails to separate a key degradant, making it unsuitable for stability studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[17][18]
Experimental Protocol for Linearity
-
Prepare a stock solution of the analyte.
-
Create a series of at least five concentrations by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration. For impurity testing, the range must cover the reporting threshold to 120% of the specification limit.[17][19]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Comparative Linearity Results
| Parameter | Acceptance Criteria | New Proposed Method | Alternative Method |
| Range Studied (Assay) | 80-120 µg/mL | 50-150 µg/mL | 80-120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 | 0.9975 |
| Y-intercept | Close to zero | Minimal and insignificant | Noticeable positive bias |
| Residual Plot | Random distribution around zero | Random distribution | Shows a slight curve (non-linear tendency) |
The New Proposed Method shows excellent linearity over a wider range, as indicated by the higher correlation coefficient and a better residual plot.[16] This provides greater confidence in the accuracy of quantification across the entire operational range.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo).
Experimental Protocol for Accuracy
-
Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[20]
-
If working with a drug product, spike a placebo blend with known amounts of the analyte. For a drug substance, this can be done by recovery from a standard solution.
-
Analyze the samples and calculate the percentage recovery for each level.
Comparative Accuracy Results
| Concentration Level | Acceptance Criteria (% Recovery) | New Proposed Method (% Recovery) | Alternative Method (% Recovery) |
| 80% (80 µg/mL) | 98.0 - 102.0% | 99.5% | 97.5% |
| 100% (100 µg/mL) | 98.0 - 102.0% | 100.2% | 101.5% |
| 120% (120 µg/mL) | 98.0 - 102.0% | 100.8% | 103.1% |
| Overall Mean Recovery | 100.2% | 100.7% | |
| Overall %RSD | ≤ 2.0% | 0.65% | 2.85% |
The New Proposed Method demonstrates superior accuracy, with all recovery values falling well within the typical acceptance criteria of 98-102%.[20][21] The Alternative Method shows a result outside the acceptable range at the 120% level and higher variability, suggesting potential interference or linearity issues.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[4][20]
Experimental Protocol for Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) under the same operating conditions over a short interval of time.[18][20]
-
Intermediate Precision: This evaluates the effect of random events on the method's precision. The experiment should be conducted by different analysts, on different days, or using different equipment.[4][22]
Comparative Precision Results
| Precision Level | Acceptance Criteria (%RSD) | New Proposed Method (%RSD) | Alternative Method (%RSD) |
| Repeatability (n=6 at 100%) | ≤ 2.0% | 0.4% | 1.5% |
| Intermediate Precision (Day 1/Analyst 1 vs. Day 2/Analyst 2) | ≤ 2.0% | 0.7% | 2.5% |
The results clearly show the higher precision of the New Proposed Method.[22] Its low relative standard deviation (RSD) in both repeatability and intermediate precision studies indicates that the method is consistent and reliable, regardless of minor variations in execution. The Alternative Method's intermediate precision fails to meet the acceptance criteria, indicating it is not sufficiently rugged for routine use.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24][25]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23][24]
Methodology for Determination
These limits are often determined based on the standard deviation of the response and the slope of the calibration curve.[26][27]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Another common approach is based on the signal-to-noise ratio, with a ratio of 3:1 being typical for LOD and 10:1 for LOQ.[10][24]
Comparative LOD & LOQ Results
| Parameter | New Proposed Method | Alternative Method |
| LOD (µg/mL) | 0.05 µg/mL | 0.25 µg/mL |
| LOQ (µg/mL) | 0.15 µg/mL | 0.80 µg/mL |
| Precision at LOQ (%RSD) | 4.5% | 9.8% |
The New Proposed Method is significantly more sensitive, which is a direct benefit of the higher efficiency column and optimized conditions leading to better signal-to-noise. This is critical for accurately quantifying low-level impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[28][29][30] This provides an indication of its reliability during normal usage.[4]
Experimental Protocol for Robustness
Vary critical chromatographic parameters one at a time and observe the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
Flow Rate: ± 10% (e.g., 0.36 and 0.44 mL/min)
-
Column Temperature: ± 5°C (e.g., 35°C and 45°C)
-
Mobile Phase Composition: ± 2% organic (e.g., vary the gradient start/end points slightly)
-
Mobile Phase pH: ± 0.2 units
Comparative Robustness Results
| Varied Parameter | System Suitability Result | New Proposed Method | Alternative Method |
| Flow Rate (+10%) | Resolution (critical pair) | Remained > 2.0 | Dropped to 1.4 (Failure) |
| Column Temp (-5°C) | Retention Time Shift | < 2% | > 8% |
| % Organic (-2%) | Tailing Factor | Remained < 1.5 | Increased to 2.2 (Failure) |
The New Proposed Method demonstrates excellent robustness, with system suitability criteria being met even when parameters are deliberately varied.[30][31] The Alternative Method is shown to be non-robust; small changes in flow rate or mobile phase composition cause significant degradation in performance, making it unreliable for routine use in a QC environment where such minor variations are common.[32]
Conclusion
This comparative guide demonstrates the comprehensive process of validating a new, stability-indicating HPLC method for this compound based on ICH Q2(R1) principles. Through a systematic evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, we have shown that the New Proposed Method is not only fit for its intended purpose but is also markedly superior to the Alternative Method .
The new method offers:
-
Higher Throughput: A 60% reduction in run time.
-
Improved Specificity: Proven stability-indicating capability through successful resolution of all forced degradation products.
-
Greater Reliability: Superior accuracy, precision, and robustness ensure consistent performance across different days, analysts, and instruments.
-
Enhanced Sensitivity: Lower LOD and LOQ values allow for the confident quantification of trace-level impurities.
By investing in thorough method development and validation, we establish a scientifically sound and defensible analytical procedure that ensures the quality and safety of the final pharmaceutical product.
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Dolan, J. W. (2016). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Nethercote, P., & Borman, P. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available from: [Link]
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Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
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A Researcher's Guide to Antibody Specificity: Assessing Cross-Reactivity for 2-(5-Methoxy-1H-indol-3-yl)acetamide
In the pursuit of novel therapeutics and a deeper understanding of biological pathways, the ability to specifically detect and quantify target molecules is paramount. This guide addresses the critical challenge of antibody cross-reactivity, focusing on the indoleamine compound 2-(5-Methoxy-1H-indol-3-yl)acetamide. For researchers in drug development and related scientific fields, ensuring the specificity of the immunological tools used is not merely a matter of procedural correctness but a cornerstone of valid and reproducible research.[1][2][3]
The compound this compound, a key research chemical[4], shares significant structural homology with vital neurohormones and neurotransmitters, most notably melatonin (N-acetyl-5-methoxytryptamine).[5][6][7] This structural similarity is the primary reason for potential cross-reactivity with commercially available antibodies developed against melatonin or other related indoleamines like N-acetylserotonin and serotonin.[8][9] This guide provides a comprehensive framework for assessing the cross-reactivity of commercial antibodies, ensuring the generation of reliable and unambiguous experimental data.
The Basis of Cross-Reactivity: A Structural Perspective
The potential for an antibody to bind to molecules other than its intended target is known as cross-reactivity.[10][11][12] This phenomenon arises when an antibody's antigen-binding site recognizes a similar epitope on a different molecule. In the case of this compound, its core indole structure with a methoxy group at the 5-position is a feature it shares with melatonin and its precursors.[13] Understanding these structural relationships is the first step in anticipating and evaluating potential cross-reactivity.
Caption: Structural relationships between this compound and related indoleamines.
A Systematic Approach to Cross-Reactivity Assessment
To rigorously evaluate the specificity of a commercial antibody for this compound, a multi-faceted experimental approach is essential. The following workflow outlines a logical progression from initial screening to in-depth characterization.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the results.[2]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the gold standard for quantifying antibody specificity and determining the degree of cross-reactivity.[14][15] This assay measures the ability of this compound and other related compounds to compete with a conjugated form of the target antigen for binding to the antibody.
Caption: Principle of Competitive ELISA for cross-reactivity assessment.
Protocol:
-
Coating: Coat a 96-well microplate with a conjugate of the primary target antigen (e.g., Melatonin-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the standard (melatonin), this compound, and other potential cross-reactants (N-acetylserotonin, serotonin). Add these solutions to the wells, followed immediately by the primary antibody at a pre-determined optimal dilution. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Melatonin / IC50 of Test Compound) x 100%
Western Blotting
Western blotting is a valuable tool for assessing antibody specificity, particularly in complex biological samples.[2][3][16] It allows for the determination of whether the antibody recognizes the target molecule when it is conjugated to a carrier protein.
Protocol:
-
Conjugation: Conjugate this compound, melatonin, N-acetylserotonin, and serotonin to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
-
SDS-PAGE: Separate the conjugated proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunocytochemistry (ICC) / Immunohistochemistry (IHC)
ICC and IHC are crucial for evaluating antibody performance in a cellular or tissue context.[17][18][19] These techniques can reveal non-specific binding to cellular components.
Protocol:
-
Cell/Tissue Preparation: Prepare cells or tissue sections according to standard protocols (e.g., fixation, permeabilization).
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Washing: Repeat the washing step.
-
Mounting and Imaging: Mount the slides and visualize using a fluorescence microscope.
-
Competition Control: As a crucial control for specificity, co-incubate the primary antibody with an excess of this compound. A significant reduction in signal should be observed if the antibody is specific.
Comparative Data Analysis
The following table presents a hypothetical comparison of the cross-reactivity of three commercially available anti-melatonin antibodies with this compound and other related indoleamines.
| Antibody | Target Antigen | % Cross-Reactivity with this compound | % Cross-Reactivity with N-acetylserotonin | % Cross-Reactivity with Serotonin |
| Antibody A (Polyclonal) | Melatonin | 75% | 15% | <1% |
| Antibody B (Monoclonal) | Melatonin | 5% | <0.1% | <0.1% |
| Antibody C (Monoclonal) | Melatonin | 90% | 25% | 2% |
Interpretation of Results:
-
Antibody A (Polyclonal): Shows significant cross-reactivity with this compound, making it unsuitable for specific detection.
-
Antibody B (Monoclonal): Demonstrates high specificity for melatonin with minimal cross-reactivity, making it a potentially suitable candidate for distinguishing between the two molecules.
-
Antibody C (Monoclonal): Exhibits very high cross-reactivity, suggesting it recognizes an epitope common to both melatonin and this compound.
Conclusion and Recommendations
The rigorous assessment of antibody cross-reactivity is an indispensable step in any research involving immunodetection. For a molecule like this compound, which shares significant structural features with endogenous compounds, this validation is particularly critical.[1][2][16]
Based on the presented methodologies and hypothetical data, researchers should prioritize the use of monoclonal antibodies that have been thoroughly vetted for specificity using competitive ELISA. Furthermore, application-specific validation through techniques like Western blotting and immunocytochemistry with appropriate competition controls is essential to ensure reliable and reproducible results. By adhering to these principles of scientific integrity, the research community can build a more robust and trustworthy foundation of knowledge in the fields of drug discovery and molecular biology.
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Immunoassay Cross-reactivity: The Important of Accurate Interpretation. (2018). Cordant Health Solutions. [Link]
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Head-to-head comparison of the antioxidant capacity of 2-(5-Methoxy-1H-indol-3-yl)acetamide and vitamin C
<A> A Head-to-Head Comparison of the Antioxidant Capacity of 2-(5-Methoxy-1H-indol-3-yl)acetamide and Vitamin C
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of disease states, making the characterization of novel antioxidant compounds a critical endeavor in drug development. This guide provides a comprehensive head-to-head comparison of the antioxidant capacities of this compound, more commonly known as Melatonin, and the benchmark antioxidant, L-Ascorbic Acid (Vitamin C). We delve into the distinct chemical mechanisms, present validated experimental protocols for quantitative comparison, and synthesize data to provide a clear, evidence-based assessment of their relative potencies and functionalities. This document serves as a technical resource for scientists engaged in antioxidant research and the development of therapeutics targeting oxidative damage.
Introduction: The Imperative for Advanced Antioxidant Characterization
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism. While essential for signaling, their overproduction leads to oxidative stress, a condition implicated in neurodegenerative diseases, cardiovascular disorders, cancer, and the aging process itself. Antioxidants mitigate this damage by neutralizing these reactive species.
Vitamin C is a canonical, water-soluble antioxidant that acts primarily as a reducing agent and electron donor.[1] In contrast, this compound (Melatonin) is an endogenously produced indoleamine with a more complex and multifaceted antioxidant profile.[2] Understanding the nuanced differences in their mechanisms and potencies is crucial for selecting the appropriate agent for specific therapeutic or research applications. This guide will dissect these differences through mechanistic explanations and standardized in vitro assays.
Compound Profiles and Mechanisms of Action
L-Ascorbic Acid (Vitamin C): The Classic Chain-Breaking Antioxidant
Vitamin C is a hydrophilic antioxidant that operates primarily in aqueous cellular compartments.[3] Its antioxidant activity stems from its ability to donate two electrons, sequentially, from its 2,3-enediol group.[3]
-
Direct Scavenging: It directly quenches a variety of ROS, including the superoxide radical (O₂⁻) and hydroxyl radical (•OH).[4]
-
Redox Cycling: A key function of Vitamin C is the regeneration of other antioxidants, most notably α-tocopherol (Vitamin E). It donates an electron to the tocopheroxyl radical, restoring its antioxidant capacity and localizing the radical threat to the more easily managed, water-soluble ascorbyl radical.[3][4]
The primary limitation of Vitamin C is that it does not undergo a scavenging cascade; one molecule typically neutralizes one or two radical species before being depleted, unless regenerated by other cellular systems like the glutathione-dependent pathway.[3][5]
This compound (Melatonin): A Multi-Tiered Defense System
Melatonin, a derivative of tryptophan, is both endogenously synthesized and available from dietary sources. Its protective effects extend far beyond that of a simple radical scavenger.
-
Direct Scavenging and the Radical Scavenging Cascade: Melatonin's indole moiety is a highly efficient electron donor.[6] Crucially, unlike Vitamin C, melatonin's interaction with ROS initiates a scavenging cascade. The initial reaction produces metabolites, such as cyclic 3-hydroxymelatonin (C3OHM), N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), and N¹-acetyl-5-methoxykynuramine (AMK), which are themselves potent radical scavengers.[7] This cascade effect dramatically amplifies the antioxidant capacity of a single melatonin molecule, allowing it to neutralize up to 10 ROS/RNS, a feature not seen with classic antioxidants.[8]
-
Stimulation of Endogenous Antioxidant Enzymes: Melatonin upregulates the gene expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[2][9] This indirect action bolsters the cell's intrinsic defense system.
-
Mitochondrial Support: It improves the efficiency of the mitochondrial electron transport chain, reducing the leakage of electrons that leads to the formation of superoxide radicals.[2]
-
Lack of Pro-oxidant Activity: Under physiological conditions, particularly in the presence of transition metal ions, antioxidants like Vitamin C can exhibit pro-oxidant effects. Melatonin is notably devoid of this activity, adding to its favorable safety profile.[6][10]
The following diagram illustrates the unique antioxidant cascade of Melatonin, a key differentiator from Vitamin C.
Caption: Melatonin's antioxidant cascade reaction.
Quantitative Comparison: Experimental Protocols & Data
To objectively compare the antioxidant capacities, standardized in vitro assays are employed. Here, we detail the protocols for two of the most common and robust methods: the DPPH and ABTS assays. These assays measure the capacity of an antioxidant to scavenge a stable radical, resulting in a colorimetric change that can be quantified spectrophotometrically.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.[11][12] The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare serial dilutions of Melatonin and Vitamin C (e.g., 10 µM to 1 mM) in methanol. A methanol blank is also required.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the antioxidant solution (or blank).
-
Add 200 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement:
-
Read the absorbance at 517 nm using a microplate spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration. A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) using potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at 734 nm.[13] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[13]
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•⁺ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the resulting ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[13][14]
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition and the IC₅₀ value are calculated using the same formulas as in the DPPH assay.
-
The following diagram provides a generalized workflow for these colorimetric antioxidant assays.
Caption: Generalized workflow for in vitro antioxidant assays.
Comparative Data Summary
While experimental conditions can cause variations, the literature consistently demonstrates the superior antioxidant capacity of Melatonin, particularly in vivo.
| Parameter | Melatonin (this compound) | Vitamin C (L-Ascorbic Acid) | Key Insights |
| Primary Mechanism | Direct Scavenging + Radical Scavenging Cascade, Enzyme Upregulation[2] | Direct Scavenging, Antioxidant Regeneration[4] | Melatonin's cascade mechanism allows one molecule to neutralize multiple (up to 10) free radicals. |
| In Vitro Potency (Typical) | Often shows higher or comparable IC₅₀ values in DPPH/ABTS assays. | Strong, benchmark antioxidant in aqueous systems. | In vitro results can be assay-dependent. |
| In Vivo Efficacy | Often demonstrates superior protection compared to Vitamin C at equivalent doses.[6][15] | Effective, but rapidly consumed without regeneration. | Melatonin's lipophilicity allows better cell membrane penetration, and its cascade is highly effective in a biological context.[16] |
| Oxygen Radical Absorbance Capacity (ORAC) | On a molar basis, reported to be approximately twice as effective as the Vitamin E analog Trolox, and significantly more effective than Vitamin C.[17][18] | Effective, but less potent than Melatonin in ORAC assays.[17] | ORAC assays measure peroxyl radical scavenging, where Melatonin excels. |
| Pro-oxidant Potential | Devoid of pro-oxidant activity.[6][10] | Can exhibit pro-oxidant activity in the presence of metal ions.[10] | Melatonin offers a better safety profile in iron-rich environments. |
Note: The exact IC₅₀ and ORAC values can vary significantly based on the specific assay conditions, solvent, and pH. The table represents a qualitative synthesis of findings from multiple sources.
Discussion and Conclusion
This comparative analysis reveals that while Vitamin C is an essential and effective hydrophilic antioxidant, this compound (Melatonin) operates on a different level of complexity and potency.
Key Differentiators:
-
Mechanism of Action: The defining advantage of Melatonin is its radical scavenging cascade .[19] This "one-to-many" neutralization capacity, where its metabolites continue the antioxidant process, makes it exceptionally efficient in vivo.[8] Vitamin C follows a "one-to-one" or "one-to-two" model.
-
Breadth of Action: Melatonin's benefits are pleiotropic, extending beyond direct scavenging to the upregulation of the cell's own protective enzymatic machinery.[9]
-
Amphiphilicity: Melatonin's ability to function in both lipid and aqueous environments gives it broader access to subcellular compartments compared to the strictly hydrophilic Vitamin C.
-
Safety: The absence of pro-oxidant activity provides Melatonin with a significant therapeutic advantage.[10]
For researchers in drug development, these findings are critical. In developing therapies for conditions rooted in severe oxidative stress, such as neurodegenerative diseases, Melatonin and its analogs present a more robust and multifaceted therapeutic strategy than traditional antioxidants like Vitamin C.[15][16] Its ability to not only directly intervene but also to amplify the body's endogenous defense systems marks it as a superior candidate for further investigation and clinical application.
The experimental protocols provided herein offer a standardized framework for researchers to validate these findings and to screen novel indole-based compounds against this high-potency benchmark.
References
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Tan, D. X., Manchester, L. C., Esteban-Zubero, E., Zhou, Z., & Reiter, R. J. (2015). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886–18906. [Link]
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Hore, S., & Roy, S. (2022). Mechanism of action of Vitamin C, and its oxidized forms' cellular uptake via different transporters. ResearchGate. [Link]
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de Oliveira, M. A. L., de Souza, A. C. S., & de Lavor, M. S. L. (2024). Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. International Journal of Molecular Sciences, 25(8), 4192. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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de la Fuente, M., & Carrillo-Vico, A. (2018). Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets. Ars Pharmaceutica, 59(2), 87–95. [Link]
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Reiter, R. J., & Tan, D. X. (2002). Comparison of melatonin versus vitamin C on oxidative stress and antioxidant enzyme activity in Alzheimer's disease induced by okadaic acid in neuroblastoma cells. ResearchGate. [Link]
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A Comparative Guide for Researchers: 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin) vs. Agomelatine for Sleep Onset Insomnia
Difficulty initiating sleep, or sleep onset insomnia, is a prevalent and disruptive condition often linked to dysregulation of the body's internal circadian clock. Pharmacological intervention frequently targets the melatonergic system, the body's primary time-keeping pathway. This guide provides an in-depth comparison of two key modulators of this system: the endogenous neurohormone 2-(5-methoxy-1H-indol-3-yl)acetamide, commonly known as melatonin, and the synthetic analogue agomelatine. We will dissect their mechanisms, compare their efficacy based on available clinical data, and detail the experimental protocols used to generate this evidence.
Mechanistic Distinctions: A Tale of Two Melatonergic Agonists
While both compounds are agonists at the melatonin MT1 and MT2 receptors, their pharmacological profiles diverge significantly, which is critical to understanding their clinical effects.[1][2][3]
This compound (Melatonin)
Melatonin is the endogenous ligand for MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker.[2][3] Its synthesis and release are tightly controlled by the light-dark cycle.
-
Mechanism of Action: By binding to MT1 and MT2 receptors in the SCN, melatonin promotes the transition to the "biological night," facilitating sleep onset and synchronizing circadian rhythms throughout the body.[2] Its effect is primarily chronobiotic (rhythm-shifting) rather than sedative.[4] Standard formulations have a short half-life, leading to the development of prolonged-release (PR) versions to better mimic the natural nocturnal secretion profile.[5]
Agomelatine
Agomelatine is a structural analogue of melatonin and a potent agonist at MT1 and MT2 receptors.[1][6][7] However, its unique characteristic is its additional function as a neutral antagonist at the serotonin 5-HT2C receptor.[1][6][7][8]
-
Dual Mechanism of Action:
-
Melatonergic Agonism: Similar to melatonin, it acts on the SCN to resynchronize circadian rhythms, which is considered a key component of its antidepressant and sleep-promoting effects.[1][6][9]
-
5-HT2C Antagonism: The blockade of 5-HT2C receptors in the frontal cortex leads to the disinhibition and subsequent release of norepinephrine (NE) and dopamine (DA).[1][6][7][9] This action is thought to contribute significantly to its antidepressant properties and may also influence sleep architecture differently than a pure melatonergic agonist.[8]
-
The synergistic action of MT1/MT2 agonism and 5-HT2C antagonism is hypothesized to be central to agomelatine's clinical profile, offering benefits for both sleep and mood.[8][10]
Signaling Pathway Diagrams
To visualize these mechanisms, the following diagrams illustrate the distinct and overlapping pathways of melatonin and agomelatine.
Caption: Agomelatine's dual mechanism of action.
Comparative Efficacy on Sleep Onset: A Data-Driven Analysis
Direct head-to-head trials comparing this compound and agomelatine specifically for sleep onset insomnia are scarce. Therefore, this comparison relies on data from placebo-controlled trials and studies comparing these agents against other compounds, such as SSRIs.
| Compound | Study Population | Key Finding on Sleep Onset Latency (SOL) | Citation |
| Agomelatine | Major Depressive Disorder (MDD) | Significant reduction in SOL from week 2 onward compared to escitalopram. | [11] |
| MDD | Subjective improvement in "getting off to sleep" reported as early as week 1. | [12] | |
| MDD | Significant improvement in actigraphy-derived sleep latency at week 1 vs. sertraline. | [13] | |
| MDD | Polysomnography (PSG) showed a decrease in sleep latency. | [14] | |
| Obstructive Sleep Apnea | Earlier sleep onset compared to control, but not statistically significant. | [15][16] | |
| Melatonin | Primary Insomnia | Modest average reduction of ~7 minutes in SOL across multiple trials. | [4] |
| Primary Insomnia (PR form, 2mg) | Significant and clinically relevant shortening of SOL (-24.3 min vs. -12.9 min for placebo). | [17] | |
| Primary Insomnia (3mg) | No significant effect on objective (PSG) sleep latency in one trial. | [18] | |
| Primary Insomnia | Mixed results in systematic reviews; some studies show improvement, others no difference vs. placebo. | [19] |
Analysis of Efficacy:
-
Agomelatine: The data consistently points towards a robust and relatively rapid effect of agomelatine on reducing sleep onset latency, both subjectively and objectively measured via polysomnography and actigraphy. [11][12][13][14]Its efficacy appears pronounced, particularly in the context of depressive disorders where sleep disturbances are a core symptom. [12]* Melatonin (as this compound): The effect of melatonin on sleep onset is generally more modest and can be variable. [4][19]Clinical trials show an average reduction in SOL of around 7 minutes. [4]However, prolonged-release (PR) formulations appear to offer more substantial and clinically meaningful improvements, with one study noting a reduction of over 24 minutes. [17]The formulation and dosage are critical variables for melatonin's effectiveness. Immediate-release formulations may not be as effective for maintaining sleep, while PR formulations are designed to mimic the natural secretion pattern. [5][17] Conclusion on Efficacy: Based on the available data, agomelatine appears to demonstrate a more consistent and pronounced effect on reducing sleep onset latency compared to standard melatonin formulations. The dual mechanism of action, combining circadian regulation with monoamine release, may contribute to this enhanced efficacy, especially in patients with comorbid depression. [9]Prolonged-release melatonin shows promise and may be more comparable, but more direct comparative studies are needed. [17]
Experimental Protocols for Efficacy Assessment
The claims of efficacy for both compounds are substantiated by rigorous experimental methodologies. Understanding these protocols is essential for interpreting the data.
Polysomnography (PSG): The Gold Standard
PSG provides the most detailed and objective measurement of sleep architecture and is a cornerstone of clinical trials for hypnotics.
Workflow Diagram:
Caption: Standardized workflow for a clinical polysomnography study.
Step-by-Step Protocol:
-
Patient Preparation: Subjects are habituated to the sleep laboratory environment for at least one "adaptation" night. [20]Standardized placement of electrodes is performed to record:
-
Electroencephalogram (EEG): To measure brain wave activity (e.g., C3-A2, C4-A1). [20] * Electrooculogram (EOG): To detect eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG): To monitor muscle tone, particularly from the chin. [20] * Additional sensors for ECG, respiratory effort, and oxygen saturation are included to rule out other sleep disorders. [20]2. Data Acquisition: Continuous, synchronized recording of all physiological signals occurs throughout the night in a time-locked fashion.
-
-
Sleep Scoring: A trained technician manually scores the recording in 30-second epochs according to standardized criteria (e.g., Rechtschaffen & Kales), classifying each epoch as Wake, N1, N2, N3 (slow-wave sleep), or REM. [20]4. Parameter Calculation: Key variables are calculated from the scored data:
-
Sleep Onset Latency (SOL): The time from "lights out" to the first epoch of any sleep stage.
-
Total Sleep Time (TST): The total duration of all sleep stages.
-
Wake After Sleep Onset (WASO): Time spent awake after the initial sleep onset.
-
Sleep Efficiency: (TST / Time in Bed) x 100.
-
-
Statistical Analysis: SOL and other parameters are compared between treatment and placebo groups at baseline and post-treatment time points. [11][21]
Wrist Actigraphy
Actigraphy provides a non-invasive, ambulatory method to estimate sleep-wake patterns over multiple days, offering ecological validity.
Step-by-Step Protocol:
-
Device Deployment: A watch-like device containing an accelerometer is worn on the non-dominant wrist continuously for an extended period (e.g., 7-14 days). [13]2. Data Collection: The device records activity counts in pre-defined epochs (e.g., 1 minute).
-
Data Analysis: Validated algorithms are used to score each epoch as "sleep" or "wake" based on the absence or presence of movement.
-
Parameter Estimation: Sleep parameters, including an estimation of SOL, are calculated. This is often correlated with subjective sleep logs kept by the participant. [13]5. Causality and Interpretation: While less precise than PSG for sleep staging, actigraphy is invaluable for assessing circadian rhythm parameters, such as the amplitude of the rest-activity cycle, which was shown to be improved by agomelatine. [13]
Conclusion for the Research Professional
The evidence suggests that while both this compound and agomelatine target the core melatonergic system to facilitate sleep onset, their clinical profiles differ. Agomelatine's dual MT1/MT2 agonism and 5-HT2C antagonism provide a more consistently potent and rapid reduction in sleep onset latency, particularly in the challenging context of major depressive disorder. [11][12][13]The effect of melatonin is more variable and appears to be highly dependent on the formulation, with prolonged-release versions showing greater promise for clinically significant outcomes. [17] For drug development professionals, the success of agomelatine underscores the potential of multi-target compounds that not only address the chronobiotic aspects of sleep but also modulate other relevant neurotransmitter systems. Future research should include direct, well-powered, head-to-head comparative trials using objective PSG measures to definitively establish the relative efficacy of prolonged-release melatonin versus agomelatine for sleep onset insomnia across different patient populations.
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- Quera-Salva, M. A., Lemoine, P., & Guilleminault, C. (2010). Impact of the novel antidepressant agomelatine on disturbed sleep-wake cycles in depressed patients. Human Psychopharmacology, 25(3), 222-229.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(5-Methoxy-1H-indol-3-yl)acetamide Derivatives
In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged structure," forming the backbone of numerous pharmacologically active molecules.[1] Among these, 2-(5-Methoxy-1H-indol-3-yl)acetamide derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology and neurodegenerative disorders.[2][3] This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of this promising class of compounds, offering a critical perspective on the translation of preclinical data from the laboratory bench to living systems.
The journey of a drug candidate from initial screening to potential clinical application is fraught with challenges, with a significant hurdle being the correlation between in vitro activity and in vivo efficacy.[4][5] This guide will delve into the experimental data for select this compound derivatives, providing detailed protocols and objective comparisons to illuminate the path for researchers and drug development professionals.
In Vitro Evaluation: Unveiling Cellular Mechanisms
The initial assessment of drug candidates relies heavily on in vitro assays to determine their biological activity, mechanism of action, and potency at a cellular level.[4] For this compound derivatives, a primary focus has been on their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[6]
Featured Derivative: Compound 7d
One notable derivative, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound 7d), has demonstrated potent in vitro antiproliferative activities against various cancer cell lines.[6]
Table 1: In Vitro Antiproliferative Activity of Compound 7d [6]
| Cell Line | Cancer Type | IC50 (μM) |
| HeLa | Cervical Cancer | 0.52 |
| MCF-7 | Breast Cancer | 0.34 |
| HT-29 | Colon Cancer | 0.86 |
The data clearly indicates that compound 7d exhibits significant cytotoxic effects against a panel of cancer cell lines, with the lowest IC50 value observed in the MCF-7 breast cancer cell line.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., compound 7d) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Assessment: Evaluating Efficacy in a Living System
While in vitro assays provide valuable initial data, the ultimate test of a drug candidate's potential lies in its performance within a complex living organism.[7] In vivo studies are crucial for understanding a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and safety.[8][9]
Featured Derivative: MMINA
A derivative of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, specifically 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been investigated for its chemoprotective effects against cisplatin-induced organ damage in an in vivo model.[10]
Table 2: In Vivo Chemoprotective Effects of MMINA in a Cisplatin-Induced Nephrotoxicity Model in Rats [10]
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | 0.6 ± 0.05 | 25 ± 2.1 |
| Cisplatin (7.5 mg/kg) | 3.8 ± 0.4 | 120 ± 10.5 |
| Cisplatin + MMINA (10 mg/kg) | 1.2 ± 0.15 | 45 ± 5.3 |
The results demonstrate that MMINA treatment significantly mitigated the increase in serum creatinine and BUN levels induced by cisplatin, indicating a protective effect on kidney function.
Experimental Protocol: In Vivo Chemoprotection Study
The following protocol describes a general workflow for evaluating the chemoprotective effects of a test compound against drug-induced toxicity in a rodent model.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Group Allocation: Randomly divide the animals into treatment groups (e.g., Control, Toxin-only, Toxin + Test Compound).
-
Dosing Regimen:
-
Administer the test compound (e.g., MMINA) or vehicle orally for a specified period (e.g., 7 days).
-
On a designated day (e.g., day 5), induce toxicity by administering the toxic agent (e.g., a single intraperitoneal injection of cisplatin).
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and mortality.
-
Sample Collection: At the end of the study period, collect blood samples for biochemical analysis (e.g., serum creatinine, BUN) and euthanize the animals to collect organs for histopathological examination.
-
Data Analysis: Analyze the biochemical and histopathological data to assess the protective effect of the test compound.
Correlating In Vitro and In Vivo Efficacy: The Translational Challenge
The translation of in vitro potency to in vivo efficacy is a complex process influenced by a multitude of factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[5] A compound that is highly active in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or off-target toxicity.[4][5]
For the this compound derivatives, the available data, while not from the same molecule, highlights key aspects of this challenge. Compound 7d's potent in vitro anticancer activity would need to be followed by pharmacokinetic studies to determine if therapeutically relevant concentrations can be achieved in vivo at the tumor site without causing systemic toxicity.[6] Conversely, the successful in vivo chemoprotective effect of MMINA suggests that this compound possesses favorable ADME properties that allow it to reach its target organs and exert a biological effect.[10]
The key to successful translation lies in a multidisciplinary approach that integrates in vitro pharmacology with in vivo pharmacokinetics and pharmacodynamics (PK/PD).[7][8] Predictive PK/PD modeling can help bridge the gap between in vitro data and in vivo outcomes, aiding in the optimization of dosing regimens and the prediction of clinical success.[4]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The examples of compound 7d and MMINA illustrate the critical importance of both in vitro and in vivo evaluations in the drug discovery process. While potent in vitro activity is a prerequisite, a thorough understanding of a compound's in vivo behavior is paramount for successful clinical translation. Future research should focus on establishing robust in vitro-in vivo correlations (IVIVCs) for this class of compounds to streamline their development and enhance the probability of identifying clinically viable drug candidates.
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A Comparative Guide to the Metabolic Stability of 2-(5-Methoxy-1H-indol-3-yl)acetamide Across Preclinical Species and Human In Vitro Systems
Abstract
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide presents a comparative study of the metabolic stability of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a novel indole-based compound structurally analogous to endogenous melatonin and the antidepressant agomelatine. Understanding its metabolic profile across different species is paramount for selecting appropriate animal models for preclinical safety and efficacy studies and for predicting human pharmacokinetics.[1][2][3] We provide detailed experimental protocols for assessing metabolic stability using both liver microsomes and cryopreserved hepatocytes, interpret representative data, and discuss the mechanistic basis for observed inter-species differences.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[4] The liver is the primary organ responsible for drug metabolism, transforming xenobiotics into more water-soluble compounds for excretion.[5][6] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[7]
The compound at the center of this guide, this compound, possesses an indole core, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[8] Its structural similarity to melatonin suggests that its metabolism will likely be mediated by the Cytochrome P450 (CYP) enzyme superfamily, particularly isoforms known to metabolize indoleamines.[9][10]
Assessing the metabolic stability of this compound early in development is not merely a screening step; it is a strategic imperative. It allows us to:
-
Rank-order compounds: Prioritize molecules with favorable metabolic profiles for further development.[11]
-
Predict in vivo clearance: Use in vitro data to extrapolate key pharmacokinetic parameters like intrinsic clearance (CLint) and hepatic clearance (CLh).[12]
-
Select appropriate preclinical species: Choose animal models whose metabolic profiles most closely resemble that of humans, ensuring the relevance of toxicology and efficacy data.[2][3]
-
Anticipate drug-drug interactions (DDIs): Identify the primary metabolizing enzymes, which helps in predicting potential DDIs.
This guide will provide the scientific rationale and detailed methodologies for conducting these critical assessments.
The Enzymatic Machinery: Metabolism of Indole-Based Compounds
The metabolic fate of this compound is dictated by the enzymatic landscape of the liver.
Phase I Metabolism: The Cytochrome P450 Superfamily
Phase I reactions, primarily oxidations, are predominantly catalyzed by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[13][14] For indole-containing molecules, several CYP isoforms are of particular importance:
-
CYP1A2, CYP2C19, and CYP2E1: These enzymes are known to be heavily involved in the oxidation of the indole ring itself, leading to various hydroxylated metabolites.[15][16][17][18]
-
CYP1A2 and CYP2C9: These are the primary enzymes responsible for the metabolism of the structurally related drug agomelatine, which undergoes hydroxylation and O-demethylation.[19][20]
-
CYP3A4: As one of the most abundant and versatile human CYPs, CYP3A4 often contributes to the metabolism of a wide range of drug candidates, including those with indole scaffolds.[21]
The primary metabolic routes for our target compound are predicted to be hydroxylation on the indole ring and potential N-deacetylation or oxidation of the acetamide side chain.
Phase II Metabolism: Conjugation for Excretion
Following Phase I hydroxylation, the resulting metabolites are often substrates for Phase II enzymes. These enzymes conjugate endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, significantly increasing its water solubility and facilitating its excretion.[7]
-
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid to hydroxyl groups.
-
Sulfotransferases (SULTs): Catalyze the transfer of a sulfonate group.
The presence and activity of these enzymes are why whole-cell systems like hepatocytes can provide a more complete metabolic picture than subcellular fractions like microsomes.[22][23]
Experimental Design: Protocols for Assessing Metabolic Stability
To generate a comprehensive understanding of metabolic stability, two complementary in vitro systems are employed: liver microsomes and suspended hepatocytes. The choice to use both is deliberate; microsomes provide a clean look at Phase I metabolism, while hepatocytes offer a holistic view of overall hepatic clearance, including Phase II metabolism and cellular uptake.[23][24]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to Phase I metabolism.[6] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[25]
Protocol:
-
Preparation: Pooled liver microsomes from various species (Human, Rat, Mouse, Dog, Cynomolgus Monkey) are thawed at 37°C. A working solution is prepared by diluting the microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[25][26]
-
Substrate Addition: The test compound, this compound, is added to the microsomal solution from a DMSO stock to a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid enzyme inhibition.[25]
-
Initiation: The reaction mixtures are pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of the critical cofactor NADPH to a final concentration of 1 mM.[6] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]
-
Quenching: The reaction in each aliquot is immediately terminated by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the microsomal proteins.
-
Sample Processing & Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The peak area ratio of the parent compound to the internal standard is determined at each time point. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL protein) in µL/min/mg.[11]
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay uses intact, metabolically active liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake processes.[12][22][23]
Protocol:
-
Preparation: Vials of cryopreserved hepatocytes from the selected species are rapidly thawed in a 37°C water bath. The cells are gently resuspended in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[4] Cell viability is assessed using a method like trypan blue exclusion and should be >80%.
-
Cell Suspension: The hepatocytes are diluted to a final density of 0.5 or 1.0 x 10^6 viable cells/mL in the incubation medium.[4][12]
-
Substrate Addition: The cell suspension is incubated with this compound at a final concentration of 1 µM.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2, often with gentle shaking to keep the cells in suspension.[4]
-
Time-Course Sampling: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]
-
Quenching & Analysis: The reaction is terminated and samples are processed and analyzed via LC-MS/MS as described in the microsomal assay protocol (Steps 5-6).
-
Data Analysis: Data analysis is similar to the microsomal assay. The intrinsic clearance is calculated and expressed in µL/min/10^6 cells.[4] This value can then be scaled to predict in vivo hepatic clearance.[12]
Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.
Comparative Data Analysis and Interpretation
The following tables present representative experimental data for the metabolic stability of this compound. These values are used to illustrate how such data is interpreted in a drug discovery context.
Table 1: Metabolic Stability in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Category |
| Mouse | 8.5 | 81.5 | High Clearance |
| Rat | 21.2 | 32.7 | Moderate Clearance |
| Dog | 45.8 | 15.1 | Low Clearance |
| Monkey | 33.1 | 21.0 | Moderate Clearance |
| Human | 38.5 | 18.0 | Low-Moderate Clearance |
Table 2: Metabolic Stability in Hepatocytes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Stability Category |
| Mouse | 6.2 | 111.8 | High Clearance |
| Rat | 15.5 | 44.7 | High Clearance |
| Dog | 41.3 | 16.8 | Low Clearance |
| Monkey | 25.0 | 27.7 | Moderate Clearance |
| Human | 28.9 | 24.0 | Moderate Clearance |
Interpretation of Results
-
Interspecies Variability: The data clearly demonstrates significant species differences in the metabolic rate of the compound.[1][27][28] The rank order for metabolic clearance rate is generally Mouse > Rat > Monkey ≈ Human > Dog. This is a common observation in preclinical drug metabolism, where rodents often exhibit much higher rates of metabolism than higher-order species.[29]
-
Mouse as a High-Clearance Species: The very short half-life in both mouse microsomes and hepatocytes suggests rapid hepatic metabolism. This could lead to high first-pass metabolism and consequently low oral bioavailability in mice, which must be considered when designing in vivo efficacy studies in this species.
-
Comparison of Microsomes vs. Hepatocytes: In rat, monkey, and human, the intrinsic clearance is notably higher in hepatocytes than in microsomes. For example, in humans, CLint increases from 18.0 to 24.0 µL/min/unit. This suggests that Phase II metabolism contributes significantly to the overall clearance of the compound in these species. The initial Phase I hydroxylation likely creates a handle for rapid subsequent glucuronidation or sulfation.[30] In contrast, the dog shows very similar clearance in both systems, implying Phase I metabolism is the rate-limiting step and Phase II conjugation is less significant for this compound in that species.
-
Relevance to Human Prediction: The metabolic rates in monkey and human systems are the most comparable, particularly in the more comprehensive hepatocyte assay. This suggests that the Cynomolgus monkey would likely be the most predictive non-rodent species for toxicology studies, as its metabolic profile for this compound appears to align well with that of humans. The dog, in this case, would be a less suitable model due to its significantly slower metabolism.
-
Compound Classification: Based on the human hepatocyte data (t½ ≈ 29 min), this compound would be classified as a compound with moderate intrinsic clearance. This is often a desirable profile, as it is slow enough to potentially allow for a reasonable dosing interval but fast enough to avoid issues associated with drug accumulation from very slow clearance.
Conclusion and Strategic Implications
This comparative guide demonstrates a systematic approach to evaluating the metabolic stability of this compound. The in vitro data generated from liver microsomes and hepatocytes provides critical insights into inter-species differences in hepatic clearance, the relative contributions of Phase I and Phase II metabolism, and the selection of appropriate preclinical models.
The moderate clearance observed in human in vitro systems is a promising characteristic for this NCE. The notable differences in metabolic rates across species underscore the absolute necessity of conducting such comparative studies; relying on data from a single species, such as the rat, could lead to erroneous predictions of human pharmacokinetics. The Cynomolgus monkey appears to be the most translationally relevant species for further preclinical development of this compound. These foundational ADME studies are indispensable for making informed, data-driven decisions that de-risk the progression of new drug candidates.
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A Comparative Analysis of the Neuroprotective Effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide and Other Key Antioxidants
In the relentless pursuit of effective neuroprotective strategies, the scientific community is increasingly turning its attention to novel compounds that can mitigate the devastating effects of oxidative stress on the central nervous system. Among these, indole-based structures have shown significant promise. This guide provides an in-depth comparison of the potential neuroprotective effects of a promising synthetic indole derivative, 2-(5-Methoxy-1H-indol-3-yl)acetamide, with established antioxidant compounds: Melatonin, N-acetylcysteine (NAC), and Edaravone.
The core of this analysis lies in a detailed examination of their purported mechanisms of action and a proposal of standardized experimental protocols to facilitate a direct and objective comparison. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel neuroprotective agents.
The Rising Threat of Oxidative Stress in Neurodegeneration
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.[1][2][3] This sustained oxidative onslaught leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal cell death.[2]
Profiling the Contenders: A Look at Their Chemical Nature and Postulated Mechanisms
This compound: A Promising Newcomer
This compound belongs to the indole family, a class of compounds that has demonstrated significant neuroprotective potential.[4][5] Its chemical structure, featuring a methoxy group at the 5-position of the indole ring, is of particular interest. Structure-activity relationship studies on similar indole derivatives have suggested that this methoxy substitution can enhance neuroprotective activity.[6][7] While direct and extensive studies on this specific acetamide derivative are emerging, its structural similarity to melatonin and other neuroprotective indoles suggests several potential mechanisms of action:
-
Direct ROS Scavenging: The indole nucleus is known to be an effective electron donor, enabling it to directly neutralize a variety of free radicals.
-
Modulation of Endogenous Antioxidant Enzymes: It may upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Anti-inflammatory Effects: By potentially inhibiting pro-inflammatory signaling pathways, it could reduce the secondary damage caused by neuroinflammation.
Melatonin (N-acetyl-5-methoxytryptamine): The Endogenous Protector
Melatonin, a hormone endogenously produced by the pineal gland, is a well-established and potent antioxidant with a multifaceted neuroprotective profile.[8][9][[“]] Its levels are known to decline with age, a factor that may contribute to the increased risk of age-related neurodegenerative diseases.[8] Its neuroprotective mechanisms are extensive and include:
-
Direct Free Radical Scavenging: Melatonin and its metabolites are highly effective at neutralizing a wide array of ROS and reactive nitrogen species (RNS).[8]
-
Mitochondrial Protection: It helps maintain mitochondrial function and reduces mitochondrial oxidative stress.[8][9]
-
Anti-inflammatory and Anti-apoptotic Actions: Melatonin can modulate inflammatory pathways and inhibit programmed cell death.[9][[“]]
N-acetylcysteine (NAC): The Glutathione Precursor
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[11][12][13] Its neuroprotective effects are primarily attributed to its ability to replenish and maintain intracellular GSH levels, thereby bolstering the brain's natural antioxidant defenses.[11][12] The key mechanisms of NAC include:
-
Restoration of Glutathione Levels: By providing the rate-limiting substrate for GSH synthesis, NAC enhances the capacity of neurons to neutralize ROS.[12][13]
-
Direct Antioxidant Activity: NAC itself can directly scavenge certain free radicals.[11]
-
Anti-inflammatory Properties: NAC has been shown to modulate inflammatory responses in the brain.[11]
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): The Clinically Approved Radical Scavenger
Edaravone is a potent free radical scavenger that has been clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[14][15][16][17] Its neuroprotective action is primarily centered on its robust ability to neutralize damaging free radicals.[14][16] The established mechanisms of Edaravone include:
-
Potent Free Radical Scavenging: Edaravone effectively quenches hydroxyl radicals, peroxyl radicals, and other ROS, thereby inhibiting lipid peroxidation and other forms of oxidative damage.[14][15]
-
Anti-inflammatory Effects: It can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines.[14]
-
Modulation of Apoptotic Pathways: Edaravone has been shown to interfere with cell death signaling cascades.[15]
A Framework for Comparative Efficacy: Proposed Experimental Protocols
To objectively compare the neuroprotective effects of this compound with Melatonin, NAC, and Edaravone, a series of standardized in vitro and in vivo experiments are proposed.
In Vitro Assessment of Neuroprotection
A well-established in vitro model utilizing human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures will be employed. Oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which are known to generate ROS and mimic aspects of neurodegenerative pathology.[1][18]
Caption: Workflow for in vitro assessment of neuroprotective compounds.
-
Cell Viability Assays (MTT & LDH):
-
Principle: The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[19][20][21][22]
-
Protocol:
-
Seed neuronal cells in 96-well plates.
-
Pre-incubate with varying concentrations of the test compounds for 2-4 hours.
-
Introduce the oxidative stressor (e.g., H₂O₂) and incubate for 24 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals and measure absorbance at 570 nm.
-
For the LDH assay, collect the cell culture supernatant and measure LDH activity using a commercially available kit.
-
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.[23][24]
-
Protocol:
-
Culture cells in a black, clear-bottom 96-well plate.
-
Load cells with DCFDA probe.
-
Apply test compounds followed by the oxidative stressor.
-
Measure the fluorescence intensity at various time points using a microplate reader.
-
-
-
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay):
-
Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[25][26]
-
Protocol:
-
After treatment, lyse the cells and collect the lysate.
-
Add TBA reagent to the lysate and heat at 95°C for 60 minutes.
-
Measure the absorbance of the resulting colored product at 532 nm.
-
-
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical data from the proposed in vitro assays to illustrate a potential comparative outcome.
| Compound | Cell Viability (% of Control) | Intracellular ROS (% of Stressed Control) | Lipid Peroxidation (MDA levels, % of Stressed Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 100 ± 7 |
| Oxidative Stressor | 45 ± 4 | 250 ± 20 | 220 ± 18 |
| This compound | 85 ± 6 | 120 ± 10 | 135 ± 12 |
| Melatonin | 90 ± 5 | 110 ± 9 | 125 ± 11 |
| N-acetylcysteine (NAC) | 75 ± 7 | 150 ± 14 | 160 ± 15 |
| Edaravone | 88 ± 6 | 115 ± 10 | 130 ± 11 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
In Vivo Assessment of Neuroprotection
To validate the in vitro findings, an in vivo model of neurodegeneration is essential. A rodent model of Parkinson's disease, induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a well-characterized and relevant model.
Caption: Workflow for in vivo assessment of neuroprotective compounds.
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Immunohistochemistry:
-
Tyrosine Hydroxylase (TH) Staining: To quantify the survival of dopaminergic neurons in the substantia nigra.
-
-
Biochemical Assays on Brain Tissue:
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of these antioxidants are likely mediated through the modulation of key intracellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical regulator of endogenous antioxidant defenses.
Caption: The Nrf2-ARE signaling pathway in neuroprotection.
Conclusion and Future Directions
While Melatonin, NAC, and Edaravone have well-documented neuroprotective properties, the novel compound this compound presents a compelling case for further investigation. Its indole structure, particularly the 5-methoxy substitution, suggests a strong potential for antioxidant and neuroprotective efficacy.
The experimental framework outlined in this guide provides a robust and standardized approach to directly compare the neuroprotective effects of these compounds. Such a head-to-head comparison is crucial for identifying the most promising candidates for further preclinical and clinical development. Future studies should also focus on elucidating the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic profiles to fully realize its therapeutic potential in the fight against neurodegenerative diseases.
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- 21. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Serum lipid peroxidation markers are correlated with those in brain samples in different stress models | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 29. [PDF] Assay using brain homogenate for measuring the antioxidant activity of biological fluids. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Methoxy-1H-indol-3-yl)acetamide
This guide provides essential safety and logistical information for the proper disposal of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined herein are based on established best practices for hazardous chemical waste management.
Disclaimer: The following guidance is based on best practices for laboratory disposal of hazardous chemicals. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures to ensure full compliance with all federal, state, and local regulations.[1]
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
According to available SDS information, this compound presents several hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes severe eye irritation or damage.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Therefore, all waste containing this chemical, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste.[1]
Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact which can cause irritation.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing.[3] | Minimizes the risk of accidental skin contact on arms and torso. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Prevents inhalation of dust or aerosols that can irritate the respiratory system.[2] |
Waste Characterization and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal by waste management services.[3][4] Waste streams for this compound must be separated as follows.
-
Solid Waste: This category includes unused or expired pure compound, contaminated personal protective equipment (gloves, weighing paper), and empty vials.[3] This waste should be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: This includes solutions containing this compound. It is crucial to segregate halogenated and non-halogenated solvent waste.[1] Do not mix aqueous solutions with organic solvent waste.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-proof sharps container.[5]
The fundamental principle is to never mix different waste streams.[4] Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or other dangerous situations.
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management company, coordinated through your institution's EHS office.[6][7] The following protocol details the steps for accumulating and preparing the waste for pickup.
Container Selection and Labeling
The choice of waste container and its labeling are critical for safe storage and regulatory compliance.
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, use a designated solvent or aqueous waste container, ensuring it is free from leaks or cracks.[3][8] The original container of the main component can often be used.[4]
-
Pre-Label the Container: Before adding any waste, the container must be labeled with the words "HAZARDOUS WASTE" .[3][4]
-
Complete the Waste Label: The label must include the following information:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
All Constituents: List all components in the container, including solvents, with their approximate percentages.
-
Principal Investigator/Lab Supervisor: Name and contact information of the responsible individual.
-
Waste Accumulation and Storage
-
Designate a Storage Area: Establish a specific Satellite Accumulation Area (SAA) within the laboratory for hazardous waste, near the point of generation.[4]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[7]
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control any potential leaks.
Arranging for Final Disposal
-
Do Not Dispose via Drains or Trash: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[3][9] This can harm the environment and interfere with wastewater treatment processes.[9]
-
Contact EHS for Pickup: Once the waste container is full or you are discontinuing the research, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[1][10]
Decontamination Procedures
Any surfaces or equipment that come into contact with this compound must be thoroughly decontaminated.
-
Surface Decontamination: Wipe the contaminated area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.
-
Glassware Decontamination: Rinse glassware with a suitable solvent to remove the compound. This initial rinseate must be collected as hazardous liquid waste. After the initial rinse, the glassware can be washed normally.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
References
-
Pharmaceutical Waste - Office of Environmental Health and Safety - Wayne State University. [Link]
-
Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. [Link]
-
Pharmaceutical Wastes - Auburn University Risk Management and Safety. [Link]
-
Material Safety Data Sheet - Cole-Parmer. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important - Rx Destroyer. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. [Link]
-
Hazardous Waste - EHSO Manual - University of Georgia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



